Diminazene
描述
This compound, also known as Diminazine, 4,4'-(Diazoamino)benzamidine, 4,4'-(1-triazene-1,3-diyl)bis-benzenecarboximidamide, diminazine aceturate, or this compound aceturate, is a trypanocidal agent. Major brands of this compound are Berenil, Pirocide, Ganasag, and Azidin. This substance is a solid. This compound belongs to the phenylhydrazines. These are compounds containing a phenylhydrazide moiety, which consists of a hydrazide substituent attached to a phenyl group. Known drug targets of this compound include HTH-type transcriptional regulator QacR, trypsin-1, amiloride-sensitive amine oxidase [copper-containing], and mitochondrial peroxiredoxin-5.
This compound is a small molecule drug with a maximum clinical trial phase of II.
An effective trypanocidal agent.
See also: Pentamidine (related).
Structure
3D Structure
属性
IUPAC Name |
4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYZHCFCZNMTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043792 | |
| Record name | Diminazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536-71-0, 1443105-71-2 | |
| Record name | Diminazene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diminazene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diminazene [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443105712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diminazene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diminazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diminazene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMINAZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5G36EEA5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Diminazene Aceturate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene aceturate (DA), a diamidine compound marketed as Berenil®, has been a cornerstone in veterinary medicine for the treatment of trypanosomiasis and babesiosis for decades.[1] Its therapeutic efficacy has long been attributed to its ability to interfere with parasitic DNA. However, recent research has unveiled a more complex pharmacological profile, revealing interactions with host physiological pathways, including the Renin-Angiotensin System (RAS) and inflammatory signaling cascades. This guide provides an in-depth technical overview of the known and proposed mechanisms of action of this compound aceturate, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Mechanisms of Action
The biological effects of this compound aceturate can be broadly categorized into three main areas: trypanocidal activity through DNA binding, modulation of the host's Renin-Angiotensin System, and potent anti-inflammatory effects.
Trypanocidal Action: Interference with Parasitic DNA
The primary and most well-established mechanism of action of this compound aceturate is its role as a DNA binding agent, which underlies its efficacy against trypanosomes.
Molecular Interaction:
This compound aceturate binds to the minor groove of DNA, showing a preference for adenine-thymine (A-T) rich regions.[2][3] This binding is non-intercalative. In trypanosomes, a key target is the kinetoplast DNA (kDNA), a network of circular DNA found within the single large mitochondrion of these parasites.[2][3] The binding of DA to kDNA is thought to inhibit DNA replication, leading to a complete and irreversible loss of the kinetoplast, which is ultimately lethal to the parasite.[4]
Interestingly, recent studies have revealed that this compound aceturate binds with exceptionally high affinity to G-quadruplex DNA structures, with a dissociation constant (Kd) in the low nanomolar range.[2][5] This binding affinity is approximately 1000-fold tighter than its binding to A-T rich duplex DNA.[2][5] This suggests that some of the biological effects of DA could be mediated through its interaction with these secondary DNA structures, which are involved in the regulation of gene expression.[2]
Quantitative Data on DNA Binding:
| Target | Binding Affinity (Kd) | Method(s) | Reference(s) |
| G-quadruplex DNA | ~1 nM | UV, NMR, MS, ITC | [2][5] |
| AT-rich duplex DNA | ~1 µM (estimated) | UV, NMR, MS, ITC | [2][5] |
Experimental Protocol: DNA Footprinting Assay
DNase I footprinting is a technique used to identify the specific binding site of a ligand, such as this compound aceturate, on a DNA sequence.
-
Principle: A DNA fragment labeled at one end is incubated with the binding agent (DA). The complex is then lightly treated with DNase I, an enzyme that cleaves the DNA backbone. The regions where DA is bound are protected from cleavage. When the resulting DNA fragments are separated by gel electrophoresis, the protected regions appear as a "footprint" - a gap in the ladder of DNA fragments.
-
Methodology:
-
Probe Preparation: A DNA fragment of interest is labeled at one end, typically with a radioactive isotope (e.g., ³²P) or a fluorescent tag.
-
Binding Reaction: The end-labeled DNA is incubated with varying concentrations of this compound aceturate to allow binding to reach equilibrium.
-
DNase I Digestion: A carefully titrated amount of DNase I is added to the reaction mixture to induce, on average, one cut per DNA molecule.
-
Reaction Termination: The digestion is stopped by the addition of a stop solution (e.g., containing EDTA).
-
Gel Electrophoresis: The DNA fragments are denatured and separated on a high-resolution polyacrylamide gel.
-
Visualization: The gel is autoradiographed (for radioactive labels) or imaged (for fluorescent labels) to visualize the DNA fragments. A control lane without DA is run alongside to show the normal cleavage pattern. The footprint appears as a clear region on the gel where the DNA-binding agent has protected the DNA from cleavage.
-
Modulation of the Renin-Angiotensin System (RAS)
This compound aceturate has been shown to exert significant "off-target" effects on the host's Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance. These effects are primarily attributed to its interaction with Angiotensin-Converting Enzyme 2 (ACE2) and potentially the Angiotensin II Type 1 Receptor (AT1R).
ACE2 Activation: A Point of Controversy
A substantial body of research has identified this compound aceturate as an activator of ACE2.[1][3][6] ACE2 is a key enzyme in the protective arm of the RAS, converting the vasoconstrictor Angiotensin II (Ang II) into the vasodilatory peptide Angiotensin-(1-7).[1] By activating ACE2, DA is proposed to shift the balance of the RAS towards the ACE2/Ang-(1-7)/Mas receptor axis, promoting vasodilation and exerting cardioprotective, anti-inflammatory, and anti-fibrotic effects.[1][6]
However, it is crucial to note that this mechanism has been contested. A recent study meticulously examining the effect of DA on recombinant human and mouse ACE2 found no evidence of ACE2 activation under various assay conditions. This study challenges the widely accepted notion of DA as a direct ACE2 activator and calls for a re-evaluation of this proposed mechanism.
AT1R Antagonism:
Some studies suggest that this compound aceturate may also act as an antagonist of the Angiotensin II Type 1 Receptor (AT1R).[4][7][8] The chemical structure of DA, particularly its negatively charged triazene (B1217601) segment, is homologous to the tetrazole group found in angiotensin receptor blockers (ARBs).[4][8] This structural similarity may allow DA to bind to and block AT1R, thereby inhibiting the vasoconstrictive and pro-inflammatory effects of Ang II.[4][8] While functional evidence, such as the inhibition of Ang II-induced vasoconstriction, supports this hypothesis, specific binding affinity data (Kd or Ki) for the DA-AT1R interaction is currently lacking in the literature.[4][9]
Experimental Protocol: In Vitro Isometric Tension Analysis
This protocol is used to assess the functional effect of this compound aceturate on Angiotensin II-induced vasoconstriction, providing evidence for its potential AT1R antagonistic activity.
-
Principle: The contractility of isolated blood vessel rings is measured in response to a vasoconstrictor (Ang II) in the presence and absence of the test compound (DA). Inhibition of the vasoconstrictive response suggests antagonism at the corresponding receptor.
-
Methodology:
-
Tissue Preparation: A blood vessel, such as the rabbit iliac artery, is isolated and cut into rings.
-
Mounting: The rings are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
Equilibration: The rings are allowed to equilibrate under a resting tension.
-
Incubation: Some rings are incubated with this compound aceturate or a known AT1R antagonist (e.g., candesartan) as a positive control.
-
Dose-Response Curve: Cumulative doses of Angiotensin II are added to the organ bath, and the resulting isometric contraction is recorded using a force transducer.
-
Data Analysis: The contractile responses are plotted against the Ang II concentration to generate dose-response curves. A rightward shift or a decrease in the maximum response in the presence of DA indicates antagonism.
-
Signaling Pathway: The Renin-Angiotensin System
Caption: Proposed interactions of this compound aceturate with the Renin-Angiotensin System.
Anti-inflammatory Mechanism
This compound aceturate exhibits potent anti-inflammatory properties by modulating host immune responses, particularly by suppressing the production of pro-inflammatory cytokines.[10]
Inhibition of Pro-inflammatory Cytokine Production:
DA has been shown to significantly reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α).[10] This effect has been observed in macrophages stimulated with various agents, including lipopolysaccharide (LPS) and components of Trypanosoma congolense.[10]
Molecular Signaling Pathway:
The anti-inflammatory effects of DA are not due to a downregulation of Toll-like receptor (TLR) expression. Instead, DA appears to target key intracellular signaling pathways that are crucial for the production of pro-inflammatory cytokines. Specifically, it has been shown to downregulate the phosphorylation of:
-
Mitogen-Activated Protein Kinases (MAPKs): including ERK, p38, and JNK.
-
Signal Transducer and Activator of Transcription (STAT) proteins: including STAT1 and STAT3.
-
NF-κB p65 subunit.
By inhibiting the activation of these critical transcription factors and signaling molecules, this compound aceturate effectively dampens the inflammatory response.
Quantitative Data on Anti-inflammatory and Other Activities:
| Activity | IC₅₀ / EC₅₀ / CC₅₀ | Cell Line / Organism | Method | Reference(s) |
| Cytotoxicity | CC₅₀: 38.5 µM | HEK293 cells | Resazurin assay | [2] |
| Anthelmintic (in vitro) | EC₅₀: 12.5-50 µM | Schistosoma mansoni | Worm motility/viability | |
| Anti-babesial (in vitro) | IC₅₀: 9.57 µM | Babesia bovis |
Experimental Protocol: Western Blot for Phosphorylated Proteins
This protocol is used to assess the effect of this compound aceturate on the phosphorylation status of key signaling proteins like MAPKs.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the protein of interest.
-
Methodology:
-
Cell Culture and Treatment: Cells (e.g., macrophages) are cultured and pre-treated with this compound aceturate for a specified time before being stimulated with an inflammatory agent (e.g., LPS).
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 MAPK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: A chemiluminescent substrate is added, and the signal is detected. The membrane can be stripped and re-probed with an antibody for the total amount of the target protein to normalize for loading.
-
Signaling Pathway: Inhibition of Inflammatory Signaling
Caption: this compound aceturate's inhibition of pro-inflammatory cytokine production.
Summary and Future Directions
This compound aceturate is a molecule with a complex and multifaceted mechanism of action. While its primary role as a trypanocidal agent is well-understood to be mediated by its binding to parasitic DNA, its "off-target" effects on the host are of increasing interest for drug development and repositioning. The proposed activation of ACE2, a cornerstone of its purported beneficial effects in various disease models, has been challenged, highlighting the need for further investigation to clarify its precise molecular targets within the Renin-Angiotensin System. Its potential as an AT1R antagonist also warrants further exploration with quantitative binding studies.
The potent anti-inflammatory properties of this compound aceturate, mediated through the downregulation of key signaling pathways, present exciting therapeutic possibilities for inflammatory diseases. The high-affinity binding to G-quadruplex DNA structures opens up new avenues for research into its potential applications in other contexts, such as oncology.
For researchers and drug development professionals, this compound aceturate represents a fascinating case study of a classic drug with novel mechanisms and potential for new therapeutic applications. A thorough understanding of its complex pharmacology is essential for harnessing its full therapeutic potential and for the development of new, more selective compounds based on its structure.
References
- 1. This compound aceturate mitigates cardiomyopathy by interfering with renin-angiotensin system in a septic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound or berenil, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups are also critical for G-quadruplex binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Aceturate Reduces Angiotensin II Constriction and Interacts with the Spike Protein of Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound or berenil, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups ... - Molecular BioSystems (RSC Publishing) DOI:10.1039/C4MB00359D [pubs.rsc.org]
- 6. This compound aceturate, an angiotensin-converting enzyme II activator, prevents gastric mucosal damage in mice: Role of the angiotensin-(1-7)/Mas receptor axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vuir.vu.edu.au [vuir.vu.edu.au]
- 8. This compound Aceturate Reduces Angiotensin II Constriction and Interacts with the Spike Protein of Severe Acute Respiratory Syndrome Coronavirus 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Diminazene Diaceturate: A Technical Guide for Veterinary Drug Development
Abstract: Diminazene (B1218545) diaceturate, an aromatic diamidine, has been a cornerstone in veterinary medicine for over six decades, primarily for the treatment of protozoan diseases such as trypanosomiasis and babesiosis.[1][2] This technical guide provides an in-depth overview of its core pharmacological properties, clinical applications, and the experimental methodologies used in its evaluation. It is intended for researchers, scientists, and drug development professionals in the veterinary field. The document summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways to facilitate a comprehensive understanding of this critical therapeutic agent.
Introduction
This compound diaceturate is a synthetic organic compound widely recognized for its potent trypanocidal and babesicidal activities.[1][2] It is a member of the diamidine family of drugs and is marketed under various trade names, including Berenil®.[3] While its primary application is in the treatment of parasitic infections in livestock, it has also demonstrated efficacy against other pathogens and possesses notable anti-inflammatory properties.[2][3] This guide delves into the multifaceted role of this compound diaceturate in veterinary medicine, presenting a consolidated resource of its pharmacological profile and the scientific methodologies underpinning its study.
Mechanism of Action
The primary trypanocidal mechanism of this compound diaceturate involves its interaction with parasitic DNA. It binds to the kinetoplast DNA (kDNA) of trypanosomes, which is rich in adenine-thymine (A-T) base pairs.[4] This binding is non-intercalative and leads to the inhibition of DNA replication and synthesis, ultimately causing the parasite's death.[5][6] Additionally, this compound can interfere with the aerobic glycolysis of the parasite, a crucial metabolic pathway for its survival.[6]
Beyond its direct antiparasitic effects, this compound diaceturate exhibits significant immunomodulatory and anti-inflammatory properties. It has been shown to downregulate the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α in macrophages stimulated by trypanosomes.[1][7] This modulation is achieved by altering the phosphorylation of key signaling molecules, specifically Mitogen-Activated Protein Kinases (MAPKs) and Signal Transducer and Activator of Transcription (STAT) proteins.[7]
Pharmacokinetics
The pharmacokinetic profile of this compound diaceturate has been studied in various animal species. Generally, it is administered via intramuscular injection.[8] The absorption is rapid, with peak plasma concentrations typically reached within an hour in most species.[8] The elimination from the blood is often biphasic, with an initial rapid phase followed by a slower terminal phase.[8]
Table 1: Pharmacokinetic Parameters of this compound Diaceturate in Various Animal Species
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (hours) | Elimination Half-life (t½β) (hours) | Reference |
| Cattle | 3.5 | IM | 3.24 - 8.25 | 0.83 - 1 | 222 | [9] |
| Buffalo Calves | 16 | IM | 8.41 | 0.5 | 14.23 | [10] |
| Sheep | 3.5 | IM | 6.3 - 7.57 | 0.33 - 0.75 | 10 - 13 | [9][11] |
| Goats | 3.5 | IM | 6.91 | - | 14 - 30 | [11] |
| Dogs | 3.5 | IV | 20.74 | - | 9.87 | [11] |
| Rabbits | 3.5 | IM | 1.3 | 0.25 | 103 | [9][12] |
| Rats | 100 | Oral | 0.25 - 2.25 | 0 - 2 | - | [13] |
Clinical Applications and Efficacy
This compound diaceturate is primarily indicated for the treatment of trypanosomiasis and babesiosis in a wide range of domestic animals, including cattle, sheep, goats, horses, and dogs.[3][11]
Trypanosomiasis
It is highly effective against various Trypanosoma species, including T. congolense, T. vivax, and T. brucei.[8] The standard therapeutic dose for trypanosomiasis is typically 3.5 mg/kg body weight, administered as a single intramuscular injection.[8][14] For infections caused by T. brucei, a higher dose of 7 mg/kg may be required.[14]
Babesiosis
This compound diaceturate is also a first-line treatment for babesiosis, a tick-borne disease caused by Babesia species.[6] A therapeutic dose of 3.5 mg/kg is generally effective in eliminating the parasites and resolving clinical signs within 24 hours.[6] In some cases, particularly for resistant strains or severe infections, the dose may be increased.[9]
Table 2: Therapeutic Efficacy of this compound Diaceturate
| Disease | Animal Species | Pathogen | Dose (mg/kg) | Efficacy | Reference |
| Trypanosomiasis | Cattle | Trypanosoma congolense | 3.5 | Curative | [15] |
| Babesiosis | Cattle | Babesia bovis | 3.5 | 100% | [6] |
| Babesiosis | Horses | Babesia spp. | - | 90% (as aceturate) | [16] |
| Babesiosis | Dogs | Babesia canis | 3.5 - 5 | Good | [6] |
Drug Resistance
The emergence of drug-resistant strains of trypanosomes is a significant challenge to the continued efficacy of this compound diaceturate.[2][17] Resistance is thought to be associated with reduced drug uptake by the parasite.[18] In T. brucei, mutations in the P2-type adenosine (B11128) transporter (TbAT1) have been linked to this compound resistance.[19] However, the mechanism in T. congolense appears to be more complex and may involve alterations in the mitochondrial membrane potential.[18]
Experimental Protocols
In Vitro Drug Sensitivity Assay (Based on Alamar Blue)
This protocol is adapted from methods used for determining the drug sensitivity of African trypanosomes.
-
Parasite Culture: Cultivate bloodstream forms of Trypanosoma spp. (e.g., T. congolense) in a suitable medium (e.g., modified HMI-93) at 34-36°C.[5]
-
Drug Preparation: Prepare a stock solution of this compound diaceturate in sterile distilled water or DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Assay Setup: In a 96-well microtiter plate, add 100 µL of parasite suspension (e.g., 2 x 10^5 parasites/mL) to each well. Add 100 µL of the various this compound diaceturate dilutions to the respective wells. Include wells with parasites only (negative control) and wells with a standard trypanocidal drug (positive control).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 48 hours.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue solution to each well and incubate for an additional 24 hours.
-
Data Analysis: Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration.
In Vivo Efficacy in a Mouse Model of Babesiosis
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound diaceturate against Babesia microti.
-
Animal Model: Use BALB/c mice, 6-8 weeks old.
-
Infection: Inoculate mice intraperitoneally with 1 x 10^7 Babesia microti-infected red blood cells.
-
Treatment: On day 3 post-infection, when parasitemia is established, administer this compound diaceturate intraperitoneally at the desired dose (e.g., 25 mg/kg). A control group should receive the vehicle only.
-
Monitoring: Monitor parasitemia daily by examining Giemsa-stained thin blood smears from the tail vein.
-
Outcome Measures: The primary outcome is the reduction in parasitemia. Other parameters such as survival rate and clinical signs (e.g., anemia, weight loss) can also be monitored.
HPLC Analysis of this compound in Bovine Plasma
This protocol is a synthesized method based on published HPLC procedures for this compound quantification.
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of bovine plasma, add a suitable internal standard.
-
Acidify the plasma with dilute phosphoric acid to release bound this compound.
-
Load the sample onto a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.
-
Wash the cartridge with water and then a mild organic solvent (e.g., 10% methanol).
-
Elute the this compound with a stronger organic solvent (e.g., methanol containing an ion-pairing reagent).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an ion-pairing agent like hexane (B92381) sulfonate) and an organic modifier (e.g., acetonitrile (B52724) and/or methanol).
-
Flow Rate: Typically 0.6 - 1.0 mL/min.
-
Detection: UV detection at approximately 291 nm or 372 nm.[9][20]
-
Quantification: Generate a standard curve using known concentrations of this compound diaceturate.
-
Signaling Pathways and Visualizations
This compound diaceturate's anti-inflammatory effects are mediated through the modulation of MAPK and STAT signaling pathways in host immune cells, particularly macrophages.
Experimental Workflow for Signaling Pathway Analysis
Caption: Experimental workflow for analyzing MAPK and STAT phosphorylation.
This compound's Modulation of Inflammatory Signaling
Caption: this compound's inhibitory effect on inflammatory signaling pathways.
Conclusion
This compound diaceturate remains an indispensable tool in veterinary medicine. Its well-characterized trypanocidal and babesicidal activities, coupled with its more recently understood anti-inflammatory properties, underscore its therapeutic importance. This guide has provided a comprehensive technical overview of its pharmacology, clinical use, and the experimental methodologies crucial for its continued study and development. A thorough understanding of its mechanisms of action and resistance is vital for optimizing its use and for the development of novel therapeutic strategies to combat parasitic diseases in animals. Future research should focus on overcoming drug resistance and further elucidating its immunomodulatory effects for potential broader applications.
References
- 1. This compound Aceturate (Berenil) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection | PLOS One [journals.plos.org]
- 2. Therapeutic Effect of this compound Aceturate on Parasitic Blood Fluke Schistosoma mansoni Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trypanocide Use and Molecular Characterization of Trypanosomes Resistant to this compound Aceturate in Cattle in Northern Côte D’Ivoire - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound aceturate and imidocarb dipropionate-based combination therapy for babesiosis - A new paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A this compound-resistant strain of Trypanosoma brucei brucei isolated from a dog is cross-resistant to pentamidine in experimentally infected albino rats | Parasitology | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo antitrypanosomal activity of the fresh leaves of Ranunculus Multifidus Forsk and its major compound anemonin against Trypanosoma congolense field isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishing Babesia bovis-Free Tick Colony Following Treatment of the Host with this compound Aceturate (Berenil) [mdpi.com]
- 11. fao.org [fao.org]
- 12. Frontiers | Modulation of STAT-1, STAT-3, and STAT-6 activities in THP-1 derived macrophages infected with two Trypanosoma cruzi strains [frontiersin.org]
- 13. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Modulation of STAT-1, STAT-3, and STAT-6 activities in THP-1 derived macrophages infected with two Trypanosoma cruzi strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. forum.graphviz.org [forum.graphviz.org]
- 20. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
The Advent of a Trypanocidal Workhorse: A Technical History of Diminazene
A comprehensive guide to the discovery, mechanism, and experimental evaluation of Diminazene as a primary agent in the treatment of trypanosomiasis.
Introduction
This compound, an aromatic diamidine, has been a cornerstone in the therapeutic arsenal (B13267) against animal trypanosomiasis for over six decades. Since its initial description in 1955, it has been widely commercialized, most notably under the brand name Berenil®, for the treatment of trypanosome and babesia infections in livestock. This technical guide provides an in-depth exploration of the discovery, history, and scientific evaluation of this compound as a trypanocidal agent, tailored for researchers, scientists, and drug development professionals.
Discovery and Chemical Synthesis
This compound aceturate (di-(4-amidinophenyl)-triazene-(N-1,3)-diaceturate) emerged from research into aminoquinolidines and other aromatic diamidines for their antiparasitic properties. Its synthesis involves a multi-step process, a general overview of which is provided below.
Synthesis Pathway
The synthesis of this compound aceturate typically starts from p-nitrobenzamide. The key steps involve the formation of p-nitrobenzonitrile, followed by a series of reactions including addition, amination, reduction to p-aminobenzamidine, diazotization, coupling, and finally, salt formation with N-acetylglycine (aceturic acid) to yield the more stable aceturate salt.
Caption: Generalized synthesis pathway of this compound Aceturate.
Mechanism of Action
The primary trypanocidal activity of this compound is attributed to its interaction with the parasite's DNA, particularly the kinetoplast DNA (kDNA).
Molecular Interaction
This compound is a DNA minor groove binder, showing a preference for A-T rich regions. This binding is non-intercalative and is thought to inhibit DNA replication and transcription, leading to the disruption of essential cellular processes and ultimately, parasite death. The accumulation of the drug in the trypanosome's mitochondria, where the kDNA is located, is a critical step in its mechanism of action.
The Anti-Inflammatory Properties of Diminazene Aceturate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene aceturate (DIZE), an aromatic diamidine historically used as a veterinary trypanocidal agent, is gaining significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning DIZE's anti-inflammatory effects, supported by experimental data and detailed protocols. The evidence presented herein highlights its potential as a multi-modal inhibitor of inflammation, acting on key signaling pathways and cellular processes.
Core Mechanisms of Anti-Inflammatory Action
This compound aceturate exerts its anti-inflammatory effects through several interconnected mechanisms:
-
Activation of the ACE2/Ang-(1-7)/Mas Receptor Axis: DIZE is a known activator of Angiotensin-Converting Enzyme 2 (ACE2).[1][2] This enzyme plays a crucial role in counter-regulating the pro-inflammatory renin-angiotensin system (RAS) by converting angiotensin II (Ang II) to the anti-inflammatory peptide angiotensin-(1-7) [Ang-(1-7)].[3] Ang-(1-7) then signals through the Mas receptor, leading to downstream anti-inflammatory effects.[1][3]
-
Inhibition of Pro-inflammatory Cytokine Production: A primary outcome of DIZE's activity is the significant reduction in the production and secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[4][5][6] This has been observed in both in vitro and in vivo models of inflammation.[5][7]
-
Downregulation of Key Inflammatory Signaling Pathways: DIZE's ability to suppress cytokine production is a direct result of its inhibitory action on major intracellular signaling cascades. This includes the downregulation of the phosphorylation and activation of:
-
Mitogen-Activated Protein Kinases (MAPKs): including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinases (JNK).[4][8][9]
-
Signal Transducer and Activator of Transcription (STAT) proteins: specifically STAT1 and STAT3.[9][10]
-
Nuclear Factor-kappa B (NF-κB) pathway: by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[8][9]
-
-
Modulation of Macrophage Polarization: Evidence suggests that DIZE can influence macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype.[11]
-
Inhibition of the NLRP3 Inflammasome: DIZE has been shown to suppress the activation of the NLRP3 inflammasome, a multi-protein complex that drives the production of the potent pro-inflammatory cytokines IL-1β and IL-18.
The following diagram illustrates the interconnectedness of these pathways.
Figure 1: this compound's multi-pathway anti-inflammatory action.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize quantitative data from various studies investigating the anti-inflammatory effects of this compound Aceturate.
Table 1: In Vitro Anti-Inflammatory Effects of this compound Aceturate
| Cell Line/Type | Inflammatory Stimulus | DIZE Concentration | Incubation Time | Measured Effect |
| Human Retinal Pigment Epithelium (hRPE) | LPS (5 µg/mL) | 10 µg/mL | 6h pre-treatment, 24h co-incubation with LPS | Significant inhibition of IL-6, IL-8, and MCP-1 expression at both mRNA and protein levels.[8] |
| Bovine Mammary Epithelial Cells (BMEC) | LPS (0.5 µg/mL) | 20 µg/mL | 24h | Significant reduction in the phosphorylation of p38, JNK, ERK1/2, and IκB-α.[12] |
| Murine Macrophages (RAW 264.7) | LPS (100 ng/mL) | 1-50 µM | 24h | Dose-dependent reduction in nitric oxide (NO) production and iNOS/COX-2 expression.[13] |
| Murine Macrophages (BMDM) | LPS, CpG, Poly I:C | Not specified | Not specified | Dramatic suppression of IL-6, IL-12, and TNF-α production.[4] Down-regulation of p38, ERK, JNK, STAT1, and STAT3 phosphorylation.[4] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound Aceturate
| Animal Model | Inflammatory Condition | DIZE Dosage | Administration Route | Outcome |
| Mice (BALB/c and C57BL/6) | Trypanosoma congolense infection | 14 mg/kg | i.p. | Significant reduction in serum levels of IL-6, IL-12, TNF-α, and IFN-γ.[7][14] |
| Mice (C57BL/6) | LPS-induced systemic inflammation | 2 mg/kg | i.p. | Attenuated inflammatory response, with effects on the microbiota-gut-brain-spleen axis.[10] |
| Rats | Myocardial Infarction | 15 mg/kg/day | s.c. | Prevented MI-induced cardiac pathophysiology, increased plasma ACE2 activity, and reduced AT1R protein levels.[14] |
| Rats (Septic model) | Cecal Ligation and Puncture (CLP) | Not specified | Not specified | Ameliorated decreased cardiac function, reduced myocardial injuries, and lowered TNF-α levels.[2] |
| apoE-knockout Mice | High-fat diet-induced atherosclerosis | Not specified | Not specified | Stabilized atherosclerotic lesions and shifted macrophage polarization towards the anti-inflammatory M2 phenotype.[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound Aceturate's anti-inflammatory properties.
In Vitro LPS-Induced Inflammation in Macrophages (RAW 264.7)
This protocol outlines the steps to induce an inflammatory response in RAW 264.7 murine macrophages using Lipopolysaccharide (LPS) and to assess the anti-inflammatory effect of DIZE.
Figure 2: Workflow for in vitro LPS-induced inflammation assay.
a. Cell Culture:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.[15]
-
Seed cells in appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for Western blotting) and allow them to adhere and reach approximately 80% confluency.
b. Treatment:
-
Pre-treat the cells with desired concentrations of this compound Aceturate (e.g., 1-50 µM) for a specified duration (e.g., 6 hours).[8]
-
Following pre-treatment, add LPS (from E. coli, e.g., 100 ng/mL) to the culture medium and incubate for the desired time (e.g., 24 hours) to induce an inflammatory response.[13][16]
c. Sample Collection and Analysis:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and other cytokines using commercially available ELISA kits according to the manufacturer's instructions.[16]
-
Western Blot Analysis of Signaling Pathways:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated and total forms of p38, ERK, JNK, IκBα, p65, STAT1, and STAT3.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (qPCR) using SYBR Green or TaqMan probes with primers specific for inflammatory cytokine genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Gapdh) for normalization.[5][6][17]
-
In Vivo Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.
a. Surgical Procedure:
-
Anesthetize mice (e.g., C57BL/6) with an appropriate anesthetic.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum with a needle (e.g., 21-gauge). The number and size of punctures also influence sepsis severity.
-
Return the cecum to the peritoneal cavity and close the incision.
-
Administer fluid resuscitation and analgesics as per institutional guidelines.
b. DIZE Treatment and Sample Collection:
-
Administer DIZE (e.g., 2 mg/kg, i.p.) at a specified time point relative to the CLP procedure (e.g., pre-treatment or post-treatment).[10]
-
At various time points post-CLP, collect blood and tissues for analysis.
-
Measure serum cytokine levels (TNF-α, IL-6, etc.) by ELISA.[2]
-
Assess organ damage and inflammation through histological analysis of tissues like the lung, liver, and kidney.
ACE2 Activity Assay
This assay measures the enzymatic activity of ACE2 and can be used to confirm the activating effect of DIZE.
a. Protocol:
-
Use a commercially available ACE2 activity assay kit, which typically includes a fluorogenic substrate.
-
Incubate recombinant ACE2 or protein lysates from cells or tissues with various concentrations of DIZE (e.g., 0.1 to 100 µM) for a short period (e.g., 10 minutes) at 37°C.[8]
-
Add the fluorogenic ACE2 substrate to initiate the reaction.
-
Measure the fluorescence intensity over time using a fluorescence microplate reader.
-
Calculate the rate of substrate cleavage to determine ACE2 activity. An increase in the rate of cleavage in the presence of DIZE indicates its activating effect.
Conclusion
This compound aceturate has emerged as a promising anti-inflammatory agent with a multi-faceted mechanism of action. Its ability to activate the protective ACE2 axis while simultaneously inhibiting key pro-inflammatory signaling pathways (MAPK, NF-κB, STAT) and the NLRP3 inflammasome makes it a compelling candidate for further investigation in a range of inflammatory and autoimmune diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this repurposed compound. Further studies are warranted to fully elucidate its clinical utility and to optimize its therapeutic application.
References
- 1. ACE2 Activator this compound Aceturate Reduces Adiposity but Preserves Lean Mass in Young and Old Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. | Semantic Scholar [semanticscholar.org]
- 6. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammasome Activation | NLRP3 Inflammasome [promega.com]
- 8. Is this compound an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound aceturate (Berenil) modulates LPS induced pro-inflammatory cytokine production by inhibiting phosphorylation of MAPKs and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound aceturate (Berenil) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytokines and the acute phase response in post-treatment reactive encephalopathy of Trypanosoma brucei brucei infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound aceturate enhances ACE2 activity and attenuates ischemia-induced cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin | MDPI [mdpi.com]
- 17. gene-quantification.de [gene-quantification.de]
In-Depth Technical Guide: The Interaction of Diminazene with Kinetoplast DNA (kDNA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diminazene (B1218545), an aromatic diamidine, has long been a cornerstone in the treatment of trypanosomiasis, a parasitic disease caused by protozoa of the genus Trypanosoma. Its efficacy is intrinsically linked to its interaction with the parasite's unique mitochondrial DNA, known as kinetoplast DNA (kDNA). This technical guide provides a comprehensive overview of the molecular interactions between this compound and kDNA, delving into the mechanism of action, quantitative binding data, and detailed experimental protocols for studying these interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in parasitology, molecular biology, and the development of novel anti-trypanosomal agents.
Introduction: The Uniqueness of Kinetoplast DNA
Kinetoplast DNA is a remarkable and complex structure, representing the mitochondrial genome of kinetoplastids. It is a massive network of thousands of interlocked circular DNA molecules, primarily consisting of two types:
-
Minicircles: These are small (typically 0.5-2.5 kb) circular DNA molecules present in several thousand copies per network. They are heterogeneous in sequence and are crucial for encoding guide RNAs (gRNAs) involved in the post-transcriptional editing of maxicircle transcripts.
-
Maxicircles: These are larger (20-40 kb) circular DNA molecules, present in a few dozen identical copies. They encode for ribosomal RNAs and proteins essential for mitochondrial function, analogous to mitochondrial DNA in other eukaryotes.
The intricate, catenated structure of kDNA is essential for the parasite's viability, making it an attractive and specific target for chemotherapeutic intervention. The disruption of kDNA replication and segregation is a proven strategy for combating trypanosomal infections.
Mechanism of this compound's Interaction with kDNA
This compound exerts its trypanocidal activity by targeting and disrupting the integrity and function of kDNA. The primary mechanism involves a multi-step process that ultimately leads to the inhibition of kDNA replication and the generation of non-viable, dyskinetoplastic parasites.
Binding to the Minor Groove of kDNA
This compound is a well-characterized minor groove binder, showing a strong preference for AT-rich sequences, which are abundant in the minicircles of kDNA.[1] This binding is non-covalent and is driven by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding between the amidine groups of the drug and the floor of the DNA minor groove.
Inhibition of Type II Topoisomerase
A critical consequence of this compound binding to kDNA is the inhibition of mitochondrial type II topoisomerase.[2][3] This enzyme is essential for the replication of the kDNA network, as it is responsible for the decatenation (unlinking) of the interlocked minicircles. By binding to the kDNA, this compound is thought to stabilize the DNA-topoisomerase II cleavage complex, acting as a topoisomerase poison.[4] This prevents the re-ligation of the DNA strands, leading to the accumulation of linearized minicircles.[2]
Disruption of kDNA Replication and Segregation
The inhibition of type II topoisomerase and the resulting linearization of minicircles effectively halt kDNA replication. The parasite is unable to replicate its mitochondrial genome, which is a prerequisite for cell division. This leads to the formation of dyskinetoplastic cells, which lack a functional kinetoplast and are unable to survive and proliferate.[2]
The following diagram illustrates the proposed signaling pathway of this compound's interaction with kDNA:
Caption: Signaling pathway of this compound's interaction with kDNA.
Quantitative Data on this compound-kDNA Interaction
The affinity of this compound for DNA has been quantified using various biophysical techniques. The following table summarizes key quantitative data from the literature. It is important to note that the binding affinity can vary depending on the specific DNA sequence and structure.
| Parameter | Value | DNA Target | Method | Reference |
| Dissociation Constant (Kd) | ~1 nM | G-quadruplex DNA | Isothermal Titration Calorimetry (ITC) | [5] |
| Dissociation Constant (Kd) | ~1 x 10-6 M | AT-rich duplex DNA | Nuclear Magnetic Resonance (NMR) | |
| EC50 (Wild-Type) | 5.0 ± 0.7 nM | Trypanosoma brucei | In vitro cell viability assay | [3] |
| EC50 (Resistant Strain) | 27.6 ± 5.7 nM | Trypanosoma brucei (γL262P mutant) | In vitro cell viability assay | [3] |
| Resistance Factor | 8.1 | Trypanosoma brucei (γL262P mutant) | In vitro cell viability assay | [3] |
Note: EC50 values represent the concentration of the drug that inhibits 50% of the parasite's growth and are an indirect measure of the drug's efficacy, which is related to its binding affinity.
Experimental Protocols for Studying this compound-kDNA Interaction
A variety of experimental techniques are employed to investigate the interaction between this compound and kDNA. This section provides detailed methodologies for some of the key experiments.
Electron Microscopy of this compound-Treated Trypanosomes
Electron microscopy (EM) is a powerful tool for visualizing the ultrastructural changes in the kinetoplast of trypanosomes upon treatment with this compound.
Protocol:
-
Parasite Culture and Treatment:
-
Culture Trypanosoma species (e.g., T. cruzi, T. brucei) in an appropriate medium to mid-log phase.
-
Treat the parasite culture with a desired concentration of this compound aceturate (e.g., 50 µM) for a specified duration (e.g., 24-72 hours). A control group without this compound treatment should be run in parallel.
-
-
Fixation:
-
Harvest the parasites by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2).
-
Fix the cells in a solution of 2.5% glutaraldehyde (B144438) in 0.1 M phosphate buffer for 1-2 hours at room temperature.
-
-
Post-fixation and Staining:
-
Wash the fixed cells three times with the same buffer.
-
Post-fix the cells with 1% osmium tetroxide in 0.1 M phosphate buffer for 1 hour at room temperature.
-
Wash the cells again with the buffer.
-
(Optional) Stain the cells en bloc with 1% uranyl acetate (B1210297) for 1 hour.
-
-
Dehydration and Embedding:
-
Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate the samples with a suitable resin (e.g., Epon, Spurr's resin) through a series of resin-ethanol mixtures.
-
Embed the samples in pure resin and polymerize at the recommended temperature (e.g., 60°C for 48 hours).
-
-
Sectioning and Imaging:
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Collect the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections under a transmission electron microscope (TEM).
-
Expected Results: In this compound-treated parasites, EM images are expected to show significant alterations in the kinetoplast structure, such as a more condensed or rounded kDNA network, the appearance of electron-lucent areas, and in some cases, a complete loss of the organized fibrillar structure of the kDNA.
The following diagram illustrates the experimental workflow for electron microscopy:
References
- 1. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 2. Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Independence from Kinetoplast DNA Maintenance and Expression Is Associated with Multidrug Resistance in Trypanosoma brucei In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective cleavage of kinetoplast DNA minicircles promoted by antitrypanosomal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Spectroscopy: A Useful Method to Explore the Interactions of Small Molecule Ligands with DNA Structures | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Diminazene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene (B1218545), an aromatic diamidine, is a well-established veterinary trypanocidal agent first developed in 1955.[1] It is primarily used as its aceturate salt to treat trypanosomiasis and babesiosis in livestock.[1][2] Beyond its antiparasitic activity, recent research has unveiled its potential in other therapeutic areas due to its anti-inflammatory properties and its role as an activator of angiotensin-converting enzyme 2 (ACE2).[3][4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to this compound, tailored for professionals in the field of drug research and development.
Chemical Structure and Physicochemical Properties
This compound is chemically known as 4,4'-(diazoamino)dibenzamidine.[6] It is commonly formulated as this compound aceturate, a salt formed with N-acetylglycine, which improves its solubility and stability.[7]
Table 1: Physicochemical Properties of this compound and this compound Aceturate
| Property | Value | Reference(s) |
| This compound | ||
| Chemical Formula | C₁₄H₁₅N₇ | [5] |
| Molecular Weight | 281.32 g/mol | [5] |
| IUPAC Name | 4-[2-(4-Carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide | [5] |
| pKa (Strongest Basic) | 12.07 | [8] |
| This compound Aceturate | ||
| Chemical Formula | C₂₂H₂₉N₉O₆ | [9] |
| Molecular Weight | 515.52 g/mol | [9] |
| CAS Number | 908-54-3 | [9] |
| Appearance | Yellow solid | [6] |
| Melting Point | Decomposes at 217°C | [6] |
| Solubility | Soluble in water (1 part in 14 at 20°C), slightly soluble in alcohol. | [2] |
Mechanism of Action
This compound's biological activities are multifaceted, stemming from its ability to interact with DNA and modulate key enzymatic pathways.
DNA Binding
The primary mechanism of this compound's trypanocidal action is its ability to bind to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[3] This non-intercalative binding is particularly effective against the kinetoplast DNA (kDNA) of trypanosomes, leading to the inhibition of DNA replication and ultimately, parasite death.[3][4]
Angiotensin-Converting Enzyme 2 (ACE2) Activation
This compound has been identified as an activator of Angiotensin-Converting Enzyme 2 (ACE2).[3] ACE2 is a critical enzyme in the renin-angiotensin system (RAS), responsible for converting angiotensin II to angiotensin-(1-7), which has vasodilatory and anti-inflammatory effects. By activating ACE2, this compound can modulate the RAS, contributing to its observed anti-inflammatory and cardioprotective properties.[4]
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory properties by downregulating the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF.[10] This effect is mediated through the inhibition of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription (STAT), and Nuclear Factor-kappa B (NF-κB) pathways.[10]
Signaling Pathways
The anti-inflammatory effects of this compound are a result of its modulation of several key intracellular signaling cascades.
Caption: this compound's anti-inflammatory signaling pathway.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been studied in various animal species. It is generally characterized by rapid absorption after intramuscular administration and a biphasic elimination pattern.
Table 2: Pharmacokinetic Parameters of this compound Aceturate (Intramuscular Administration)
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Elimination Half-life (t½β) (hours) | Reference(s) |
| Dog | 4.2 | 1.85 ± 0.27 | 0.37 | 5.31 ± 3.89 | [11] |
| Cattle | 3.5 | 4.6 - 6.0 | ~1 | up to 188 | [2] |
| Rat | - | 13 | <1 | - | [2] |
Biological Activity
This compound exhibits a range of biological activities, with its trypanocidal effects being the most prominent.
Table 3: In Vitro Activity of this compound
| Target | Assay | Value | Reference(s) |
| Trypanosoma congolense | IC₅₀ | 108.65 ± 25.25 nM | [12] |
| Diamine Oxidase | Ki | 13 nM | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of this compound.
Determination of Pharmacokinetic Parameters by HPLC
This protocol outlines the general steps for analyzing this compound concentrations in plasma samples.
Caption: Experimental workflow for pharmacokinetic analysis.
Methodology:
-
Animal Dosing: Administer this compound aceturate intramuscularly to the test animals (e.g., dogs, cattle, rats) at a specified dose.
-
Blood Collection: Collect blood samples at various time points post-administration into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Precipitate plasma proteins using a suitable solvent like acetonitrile (B52724). Centrifuge the mixture and collect the supernatant.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 369 nm.[13]
-
-
Data Analysis: Construct a plasma concentration-time curve and use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and elimination half-life.
In Vitro Trypanocidal Activity Assay
This protocol describes a method to determine the IC₅₀ of this compound against trypanosomes.
Methodology:
-
Parasite Culture: Culture Trypanosoma species (e.g., T. congolense) in a suitable medium.
-
Drug Preparation: Prepare a stock solution of this compound aceturate and perform serial dilutions to obtain a range of concentrations.
-
Assay Setup: Add the parasite suspension to a 96-well plate. Add the different concentrations of this compound to the wells. Include a positive control (e.g., a known trypanocidal drug) and a negative control (no drug).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO₂).
-
Viability Assessment: After a set incubation period (e.g., 24-72 hours), assess parasite viability using a suitable method, such as a resazurin-based assay or direct counting with a hemocytometer.
-
IC₅₀ Determination: Plot the percentage of inhibition against the drug concentration and use a non-linear regression analysis to calculate the IC₅₀ value.[12]
ACE2 Activity Assay
This protocol outlines a method to measure the effect of this compound on ACE2 enzymatic activity.
Methodology:
-
Reagents: Recombinant human or mouse ACE2, a specific fluorogenic ACE2 substrate, and this compound aceturate.
-
Assay Procedure:
-
In a 96-well plate, incubate recombinant ACE2 with varying concentrations of this compound for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity over time using a microplate reader at appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the rate of substrate hydrolysis for each this compound concentration and compare it to the control (no this compound) to determine the effect on ACE2 activity.
Conclusion
This compound remains a crucial therapeutic agent in veterinary medicine. Its well-defined chemical structure and multifaceted mechanisms of action, including DNA binding and ACE2 activation, continue to be areas of active research. The expanding understanding of its anti-inflammatory properties opens up new avenues for its potential application in various disease models. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable molecule.
References
- 1. In vitro and in vivo antitrypanosomal activity of the fresh leaves of Ranunculus Multifidus Forsk and its major compound anemonin against Trypanosoma congolense field isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and anti-inflammatory effect of a novel this compound aceturate derivative in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of this compound aceturate after intramuscular administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is this compound an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACE2 activator this compound aceturate ameliorates Alzheimer's disease-like neuropathology and rescues cognitive impairment in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. A Quantitative Assay to Study Protein:DNA Interactions, Discover Transcriptional Regulators of Gene Expression, and Identify Novel Anti-tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journal.umpr.ac.id [journal.umpr.ac.id]
- 13. This compound Aceturate (Berenil) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection - PMC [pmc.ncbi.nlm.nih.gov]
Diminazene Aceturate: A Critical Examination of its Role as a Potential Activator of Angiotensin-Converting Enzyme 2 (ACE2)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Diminazene (B1218545) aceturate (DIZE), a veterinary trypanocidal agent, has garnered significant interest within the scientific community for its potential therapeutic effects, initially attributed to its role as a direct activator of angiotensin-converting enzyme 2 (ACE2). ACE2, a critical component of the renin-angiotensin system (RAS), counterbalances the vasoconstrictive and pro-inflammatory effects of angiotensin II (Ang II) by converting it to the vasodilatory and protective peptide angiotensin-(1-7) (Ang-(1-7)). This document provides an in-depth technical overview of the research surrounding DIZE's interaction with ACE2, presenting both the foundational evidence for its activator role and the subsequent, compelling contradictory findings. We will delve into the quantitative data from key studies, detail the experimental protocols employed, and visualize the proposed signaling pathways and experimental workflows. This guide aims to offer a comprehensive and balanced resource for researchers, scientists, and drug development professionals navigating the complex and evolving understanding of this compound's mechanism of action.
Introduction: The Renin-Angiotensin System and the Allure of ACE2 Activation
The renin-angiotensin system is a pivotal regulator of cardiovascular homeostasis. The classical axis, comprising angiotensin-converting enzyme (ACE), Ang II, and the angiotensin II type 1 receptor (AT1R), is well-characterized for its role in vasoconstriction, inflammation, and fibrosis.[1] The counter-regulatory axis, consisting of ACE2, Ang-(1-7), and the Mas receptor (MasR), offers a protective balance.[1][2] The discovery that ACE2 is the primary cellular receptor for the SARS-CoV-2 virus further intensified research into its function and modulation.[3][4]
This compound aceturate emerged as a promising small molecule capable of activating ACE2, suggesting a novel therapeutic strategy for a range of pathologies, including cardiovascular disease, pulmonary hypertension, and neurodegenerative disorders.[2][5][6][7] The initial hypothesis was that by directly enhancing ACE2 catalytic activity, DIZE could shift the RAS balance towards the protective ACE2/Ang-(1-7)/MasR axis.[3][4] However, this initial premise has been challenged by subsequent rigorous investigations, suggesting that the beneficial effects of DIZE may be independent of direct ACE2 activation.[8][9][10] This guide will explore the nuances of this scientific debate.
Quantitative Data on the Effects of this compound on ACE2
The quantitative effects of this compound on ACE2 activity have been a central point of contention in the literature. The following tables summarize the key findings from various studies, highlighting the conflicting results.
| Study Focus | Model System | DIZE Concentration/Dose | Observed Effect on ACE2 Activity/Expression | Reference |
| In Vitro ACE2 Activity | Recombinant Human ACE2 | 50 µM | Maximal 2.5-fold increase in Vmax | [7] |
| In Vitro ACE2 Activity | Recombinant Human ACE2 | 10 µM | ~2% increase in Vmax | [8] |
| In Vitro ACE2 Activity | Recombinant Human ACE2 | 50 µM | ~25% decrease in Vmax | [8] |
| In Vivo Brain ACE2 Activity | SAMP8 Mice (Alzheimer's Model) | 15 mg/kg (injection) | Significant increase in brain ACE2 activity | [11] |
| In Vivo Renal ACE2 Expression | Diabetic Wistar Rats | Not specified | Increased glomeruli and whole kidney ACE2 expression | [3][4] |
| In Vivo Cardiac ACE2 Activity | Myocardial Infarction Rat Model | Not specified | Significantly increased plasma ACE2 activity | [12] |
| Study Focus | Model System | DIZE Concentration/Dose | Observed Effect on Ang-(1-7) Levels | Reference |
| In Vivo Brain Ang-(1-7) Levels | SAMP8 Mice (Alzheimer's Model) | 5 mg/kg (injection) | Marked elevation from ~44 pg/mg to ~77 pg/mg | [11] |
| In Vivo Brain Ang-(1-7) Levels | SAMP8 Mice (Alzheimer's Model) | 15 mg/kg (injection) | Marked elevation from ~44 pg/mg to ~121 pg/mg | [11] |
| In Vivo Renal Ang-(1-7) Levels | Diabetic Wistar Rats | Not specified | Elevated Ang-(1-7) levels | [3][4] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature concerning this compound and ACE2.
In Vitro ACE2 Activity Assay (Fluorometric)
This is the most common method for assessing direct enzymatic activation.
-
Reagents and Materials:
-
Procedure:
-
Recombinant ACE2 is pre-incubated with varying concentrations of this compound aceturate in the assay buffer for a specified time (e.g., 10 minutes at 37°C).[8]
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over time (e.g., every minute for 30-60 minutes) at an excitation/emission wavelength pair appropriate for the fluorophore (e.g., 320/420 nm).[14][15]
-
The rate of substrate hydrolysis (initial velocity, V₀) is calculated from the linear phase of the fluorescence curve.
-
Control reactions include ACE2 with substrate but without DIZE (basal activity), and substrate alone (background).
-
Ang-(1-7) Formation from Ang II (LC-MS/MS)
This assay directly measures the product of ACE2's action on its natural substrate.
-
Reagents and Materials:
-
Recombinant human or mouse ACE2 enzyme.
-
Angiotensin II.
-
This compound aceturate.
-
Reaction buffer (e.g., artificial cerebrospinal fluid or other physiological buffer).[8]
-
Reaction termination solution (e.g., 1.0 N HCl).
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
-
Procedure:
-
Recombinant ACE2 is pre-incubated with DIZE at 37°C.[8]
-
Ang II is added to start the reaction, and the mixture is incubated for a defined period (e.g., 10 minutes) ensuring that substrate hydrolysis does not exceed 15%.[8]
-
The reaction is stopped by adding the termination solution.
-
The samples are then analyzed by LC-MS/MS to quantify the amount of Ang-(1-7) produced.
-
Western Blotting for ACE2 Expression
This technique is used to determine the levels of ACE2 protein in cells or tissues.
-
Reagents and Materials:
-
Tissue or cell lysates.
-
Lysis buffer with protease inhibitors.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Primary antibody against ACE2.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Protein is extracted from cells or tissues treated with or without DIZE.
-
Protein concentration is determined using a standard assay (e.g., BCA).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary anti-ACE2 antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
The chemiluminescent substrate is added, and the resulting signal is captured by an imaging system.
-
Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed signaling pathways and experimental workflows.
Caption: Proposed direct activation of ACE2 by this compound.
Caption: Alternative mechanism: DIZE inhibiting ADAM17-mediated ACE2 shedding.
Caption: Workflow for in vitro fluorometric ACE2 activity assay.
Discussion and Future Directions
The initial reports of this compound aceturate as a direct ACE2 activator were met with considerable excitement, offering a seemingly straightforward approach to augmenting the protective arm of the RAS.[2][7] However, the inability of subsequent, rigorous in vitro studies to replicate these findings casts significant doubt on this proposed mechanism.[8][9] The detailed pharmacological analyses by Karamyan et al. (2022) strongly suggest that DIZE is not a direct activator of ACE2.[8][9]
This does not, however, negate the observed beneficial effects of DIZE in various preclinical models. The question then shifts from if DIZE works to how it works. Several alternative hypotheses have emerged:
-
AT1R Antagonism: DIZE's chemical structure shares similarities with angiotensin receptor blockers (ARBs), suggesting it may act as an AT1R antagonist, thereby directly blocking the deleterious effects of Ang II.[3]
-
Inhibition of ACE2 Shedding: DIZE may inhibit the activity of A Disintegrin and Metalloproteinase 17 (ADAM17), an enzyme that cleaves ACE2 from the cell surface.[15][16] By preventing this "shedding," DIZE could increase the density of active ACE2 on the cell membrane, indirectly boosting its activity.[15][16]
-
Other Off-Target Effects: DIZE has been shown to have anti-inflammatory properties that may be independent of the RAS.[17]
For researchers and drug development professionals, this landscape necessitates a cautious and critical approach. It is crucial to:
-
Acknowledge the Controversy: When citing the mechanism of DIZE, it is imperative to present the conflicting evidence and avoid definitively labeling it as a direct ACE2 activator.
-
Employ Rigorous Controls: Future studies investigating DIZE should include experiments designed to differentiate between direct ACE2 activation and other potential mechanisms. This could involve using ACE2 inhibitors or knockout models to confirm if the observed effects are truly ACE2-dependent.[10]
-
Explore Alternative Mechanisms: Further research is warranted to fully elucidate the molecular targets of DIZE and the signaling pathways it modulates.
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. vuir.vu.edu.au [vuir.vu.edu.au]
- 5. Stimulation of ACE2/ANG(1-7)/Mas Axis by this compound Ameliorates Alzheimer's Disease in the D-Galactose-Ovariectomized Rat Model: Role of PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Is this compound an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is this compound an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ACE2-Independent Action Of Presumed ACE2 Activators: Studies In Vivo, Ex Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACE2 activator this compound aceturate ameliorates Alzheimer's disease-like neuropathology and rescues cognitive impairment in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound aceturate enhances ACE2 activity and attenuates ischemia-induced cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. abcam.cn [abcam.cn]
- 15. Frontiers | Diminazen Aceturate Protects Pulmonary Ischemia-Reperfusion Injury via Inhibition of ADAM17-Mediated Angiotensin-Converting Enzyme 2 Shedding [frontiersin.org]
- 16. Diminazen Aceturate Protects Pulmonary Ischemia-Reperfusion Injury via Inhibition of ADAM17-Mediated Angiotensin-Converting Enzyme 2 Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral potential of this compound aceturate against SARS-CoV-2 proteases using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects and secondary pharmacology of Diminazene
An In-depth Technical Guide on the Off-target Effects and Secondary Pharmacology of Diminazene (B1218545)
Introduction
This compound, an aromatic diamidine, has been a cornerstone in veterinary medicine for over six decades, primarily for the treatment of trypanosomiasis and babesiosis.[1][2][3] Its primary mechanism of action involves binding to the minor groove of kinetoplast DNA (kDNA) in trypanosomes, particularly at adenine-thymine rich sites, thereby inhibiting DNA replication.[4][5] However, extensive research has unveiled a broader pharmacological profile for this compound, revealing significant off-target effects and secondary pharmacology that extend its therapeutic potential beyond its initial antiparasitic indications.[3][5] This guide provides a comprehensive overview of these off-target activities, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Secondary Pharmacology and Off-Target Profile
This compound's secondary pharmacology is diverse, encompassing activation of protective enzymes, inhibition of ion channels, and modulation of inflammatory pathways. These off-target effects are of considerable interest for drug repurposing and development.
Angiotensin-Converting Enzyme 2 (ACE2) Activation
A prominent off-target effect of this compound is its role as an activator of Angiotensin-Converting Enzyme 2 (ACE2).[4][5] ACE2 is a critical negative regulator of the Renin-Angiotensin System (RAS), converting angiotensin II to the vasodilatory and anti-inflammatory peptide angiotensin-(1-7).[5][6] By enhancing ACE2 activity, this compound promotes the protective arm of the RAS, which has shown therapeutic benefits in models of cardiovascular and fibrotic diseases.[5][7]
Caption: The Renin-Angiotensin System and the activating effect of this compound on ACE2.
Anti-inflammatory and Immunomodulatory Effects
This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways.[4][8] It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF.[2][8] This effect is not due to the downregulation of Toll-like receptor (TLR) expression but rather the inhibition of downstream signaling molecules.[8] Specifically, this compound downregulates the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK, p38, and JNK, as well as signal transducer and activator of transcription (STAT) proteins and the NF-κB p65 subunit.[7][8]
Caption: this compound's inhibition of pro-inflammatory signaling pathways.
Ion Channel Modulation
This compound is an inhibitor of acid-sensing ion channels (ASICs), which are proton-gated cation channels primarily expressed in neurons.[9][10][11] It inhibits mouse ASIC1a with a half-maximal inhibitory concentration (IC50) of 2.4 μM and ASIC3 with an IC50 of 1.5 μM.[9][11] The mechanism of inhibition is twofold: it involves allosteric modulation by binding to the lower palm domain and direct blocking of the ion conduction pathway.[9][10][12] This inhibition is also voltage-dependent.[9][13]
Other Off-Target Interactions
In addition to the above, this compound has been reported to interact with a variety of other molecular targets:
-
Enzyme Inhibition: It inhibits diamine oxidase and S-adenosylmethionine decarboxylase.[14]
-
Other Protein Targets: Known targets include HTH-type transcriptional regulator QacR, trypsin-1, amiloride-sensitive amine oxidase [copper-containing], and mitochondrial peroxiredoxin-5.[15]
-
Anthelmintic Activity: this compound has demonstrated moderate but significant activity against the parasitic blood fluke Schistosoma mansoni, reducing worm and egg burdens.[16]
Quantitative Data on Off-Target Effects
The following tables summarize the available quantitative data for this compound's off-target interactions.
Table 1: Inhibition of Acid-Sensing Ion Channels (ASICs)
| Target | Species | IC50 (μM) | Reference(s) |
| ASIC1a | Mouse | 2.4 | [9][10][11] |
| ASIC1a | Not Specified | 0.3 | [13] |
| ASIC3 | Mouse | 1.5 | [11] |
Table 2: Inhibition of P2 Transporter in T. brucei
| Parameter | Value (μM) | Reference(s) |
| Km (for transport) | 0.45 | [17] |
| Ki (vs. Pentamidine) | 0.21 | [17] |
| Ki (vs. Adenosine) | 0.25 | [17] |
Experimental Protocols
The characterization of this compound's off-target effects relies on a variety of established experimental techniques.
Receptor and Enzyme Binding Assays
Objective: To determine the binding affinity (Ki) or inhibitory potency (IC50) of this compound against a specific target.
Methodology: Radioligand Binding Assay (Competitive) [18][19][20]
-
Preparation of Target: A source of the target receptor or enzyme is prepared, typically as a membrane homogenate from cells or tissues expressing the target, or as a purified protein.[20]
-
Incubation: A fixed concentration of a high-affinity radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) is incubated with the target preparation in the presence of varying concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, where the receptor-ligand complexes are retained on the filter.[18][21]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 value is determined. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]
Enzyme Inhibition Kinetics
Objective: To determine the mechanism of enzyme inhibition by this compound.
Methodology: Steady-State Enzyme Kinetics [23][24][25]
-
Initial Velocity Measurements: The initial rate of the enzymatic reaction is measured at various substrate concentrations in the absence and presence of different fixed concentrations of this compound.
-
Assay Conditions: Reactions are performed under steady-state conditions, ensuring that the enzyme concentration is much lower than the substrate concentration and that less than 10% of the substrate is consumed during the measurement.[23]
-
Data Plotting: The data are plotted using methods such as the Michaelis-Menten plot (velocity vs. [Substrate]) or a linearized form like the Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).[22][25]
-
Analysis: By observing the changes in the apparent Km (Michaelis constant) and Vmax (maximum velocity) in the presence of this compound, the mechanism of inhibition (e.g., competitive, non-competitive, or mixed) can be determined.[25]
Cellular Signaling Pathway Analysis
Objective: To assess the effect of this compound on intracellular signaling pathways.
Methodology: Western Blotting for Phospho-proteins
-
Cell Culture and Treatment: Cells (e.g., macrophages) are cultured and stimulated with an agonist (e.g., LPS) in the presence or absence of this compound for various time points.
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target signaling proteins (e.g., anti-phospho-p38, anti-phospho-STAT3). A separate blot is run with antibodies against the total protein to serve as a loading control.
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The signal is detected using a chemiluminescent substrate and imaged.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the effect of this compound on protein phosphorylation.
Caption: A generalized workflow for the identification and validation of off-target effects.
Conclusion
This compound aceturate, while a long-established antiparasitic agent, possesses a complex and therapeutically interesting secondary pharmacology. Its ability to activate ACE2, inhibit ASICs, and broadly suppress pro-inflammatory signaling pathways highlights its potential for repurposing in a range of human diseases, including cardiovascular disorders, inflammatory conditions, and neurological diseases associated with acidosis. A thorough understanding of these off-target effects, supported by robust quantitative data and detailed mechanistic studies, is crucial for guiding future drug development and clinical applications. The methodologies outlined in this guide provide a framework for the continued exploration of the multifaceted pharmacological profile of this compound and other established drugs.
References
- 1. Pharmacology of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound aceturate--An antiparasitic drug of antiquity: Advances in pharmacology & therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-diarrheal therapeutic potential of this compound aceturate stimulation of the ACE II/Ang-(1-7)/Mas receptor axis in mice: A trial study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The small molecule drug this compound aceturate inhibits liver injury and biliary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound aceturate (Berenil), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular basis of inhibition of acid sensing ion channel 1A by this compound | PLOS One [journals.plos.org]
- 10. Molecular basis of inhibition of acid sensing ion channel 1A by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Molecular basis of inhibition of acid sensing ion channel 1A by this compound | Semantic Scholar [semanticscholar.org]
- 12. Molecular basis of inhibition of acid sensing ion channel 1A by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Is a Slow Pore Blocker of Acid-Sensing Ion Channel 1a (ASIC1a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of diamine oxidase and S-adenosylmethionine decarboxylase by diminacene aceturate (berenil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Therapeutic Effect of this compound Aceturate on Parasitic Blood Fluke Schistosoma mansoni Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 23. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. portlandpress.com [portlandpress.com]
- 25. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
The Synthesis of Diminazene and Its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for Diminazene and its structurally related analogues. This compound, an aromatic diamidine, is a crucial veterinary trypanocidal agent. Understanding its synthesis is fundamental for the development of novel derivatives with improved efficacy, reduced toxicity, and a broader spectrum of activity. This document details the core synthetic route to this compound aceturate and explores the methodologies for creating a variety of analogues, presenting quantitative data in structured tables and visualizing reaction workflows using Graphviz diagrams.
Core Synthesis of this compound Aceturate
The most common salt of this compound is the aceturate, and its synthesis is a multi-step process commencing from readily available starting materials. The overall pathway involves the formation of a key intermediate, p-aminobenzamidine, followed by a diazotization and coupling reaction to construct the characteristic triazene (B1217601) backbone of this compound.
Overall Synthesis Pathway
Experimental Protocols and Data
The initial step involves the dehydration of p-nitrobenzamide to form p-nitrobenzonitrile. A common method utilizes thionyl chloride in the presence of a base like triethylamine.
Experimental Protocol:
-
To a solution of p-nitrobenzamide in a suitable solvent (e.g., toluene), add triethylamine.
-
Slowly add thionyl chloride to the mixture at a controlled temperature.
-
Heat the reaction mixture to reflux for a specified period.
-
After completion, cool the reaction mixture and quench with water.
-
Neutralize the mixture and separate the organic layer.
-
Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure to obtain crude p-nitrobenzonitrile.
-
Purify the product by recrystallization.
| Reagent/Parameter | Molar Ratio/Value | Reference |
| p-Nitrobenzamide | 1.0 eq | |
| Triethylamine | 1.1 eq | |
| Thionyl chloride | 1.2 eq | |
| Solvent | Toluene | |
| Reaction Temperature | Reflux | |
| Reaction Time | 10-12 h | |
| Yield | High |
The Pinner reaction is a classic method for converting nitriles to amidines. It proceeds via an imidate intermediate.
Experimental Protocol:
-
Suspend p-nitrobenzonitrile in anhydrous ethanol (B145695) and cool the mixture in an ice bath.
-
Bubble dry hydrogen chloride gas through the suspension until saturation to form the ethyl p-nitrobenzimidate hydrochloride (Pinner salt).
-
Isolate the Pinner salt by filtration.
-
Treat the Pinner salt with a solution of ammonia (B1221849) in ethanol to form p-nitrobenzamidine.
-
Isolate the product by filtration and wash with a suitable solvent.
| Reagent/Parameter | Molar Ratio/Value | Reference |
| p-Nitrobenzonitrile | 1.0 eq | |
| Anhydrous Ethanol | excess | |
| Dry HCl gas | excess | |
| Ammonia in Ethanol | excess | |
| Reaction Temperature | 0 °C to RT | |
| Yield | Good to High |
The nitro group of p-nitrobenzamidine is reduced to an amino group, typically through catalytic hydrogenation.
Experimental Protocol:
-
Dissolve p-nitrobenzamidine in a suitable solvent (e.g., ethanol, methanol).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere.
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain p-aminobenzamidine. The product is often isolated as its hydrochloride salt for stability.
| Reagent/Parameter | Molar Ratio/Value | Reference |
| p-Nitrobenzamidine | 1.0 eq | |
| Pd/C (10%) | ~5 mol% | |
| Hydrogen Pressure | 40-50 psi | |
| Solvent | Ethanol | |
| Reaction Temperature | Room Temperature | |
| Yield | Quantitative |
This is the key step where the triazene core of this compound is formed. One equivalent of p-aminobenzamidine is diazotized and then coupled with a second equivalent of p-aminobenzamidine.
Experimental Protocol:
-
Dissolve p-aminobenzamidine dihydrochloride (B599025) in water and hydrochloric acid and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (B80452) in water, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for a short period to ensure complete diazotization.
-
In a separate flask, dissolve another equivalent of p-aminobenzamidine dihydrochloride in water.
-
Slowly add the cold diazonium salt solution to the solution of p-aminobenzamidine, maintaining a low temperature and neutral to slightly acidic pH (adjusted with a buffer like sodium acetate).
-
A yellow precipitate of 1,3-bis(4-amidinophenyl)triazene (this compound) forms.
-
Isolate the product by filtration, wash with cold water, and dry.
| Reagent/Parameter | Molar Ratio/Value | Reference |
| p-Aminobenzamidine Dihydrochloride (for diazotization) | 1.0 eq | |
| Sodium Nitrite | 1.0 eq | |
| Hydrochloric Acid | excess | |
| p-Aminobenzamidine Dihydrochloride (for coupling) | 1.0 eq | |
| Sodium Acetate | as buffer | |
| Reaction Temperature | 0-5 °C | |
| Yield | Good |
The free base of this compound is converted to its aceturate salt to improve its solubility and stability.
Experimental Protocol:
-
Suspend the crude this compound in a mixture of water and methanol.
-
Add N-acetylglycine (aceturic acid) to the suspension.
-
Heat the mixture to achieve dissolution.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to induce crystallization of this compound aceturate.
-
Collect the crystals by filtration, wash with a cold solvent mixture, and dry.
| Reagent/Parameter | Molar Ratio/Value | Reference |
| This compound (triazene) | 1.0 eq | |
| N-Acetylglycine | 2.0 eq | |
| Solvent | Water/Methanol | |
| Yield | High |
Synthesis of this compound Analogues
The modification of the this compound scaffold is a key strategy in the development of new antiparasitic agents. The primary points of modification include the central linker and the terminal aromatic rings.
Analogues with Modified Linkers
The triazene linker in this compound can be replaced with other functionalities to alter the molecule's flexibility, lipophilicity, and binding properties. A common strategy is to synthesize two separate amidinophenyl fragments and then connect them with a suitable linker.
Pentamidine is a well-known diaryl diamidine with a pentylenedioxy linker. Its synthesis typically involves the Ullmann condensation.
Experimental Protocol (General):
-
Ullmann Condensation: React p-hydroxybenzonitrile with a dihaloalkane (e.g., 1,5-dibromopentane) in the presence of a base (e.g., K₂CO₃) and a copper catalyst (e.g., CuI) in a high-boiling solvent (e.g., DMF, pyridine).
-
Amidine Formation: Convert the resulting dinitrile to the corresponding diamidine using the Pinner reaction as described for this compound synthesis.
By varying the dihaloalkane, a wide range of analogues with different linker lengths and compositions can be synthesized.
Analogues with Modified Aromatic Rings
Replacing the phenyl rings of this compound with other aromatic or heteroaromatic systems can significantly impact the drug's activity and selectivity.
The introduction of a nitrogen atom into the aromatic rings can alter the electronic properties and potential for hydrogen bonding.
Experimental Protocol (General):
-
Linker Installation: React a suitable halopyridine carbonitrile (e.g., 4-chloropyridine-2-carbonitrile) with an alkanediol in the presence of a strong base (e.g., NaH) to form the bis-nitrile ether.
-
Amidine Formation: Convert the dinitrile to the diamidine using a modified Pinner reaction or other amidination methods.
Conclusion
The synthesis of this compound and its analogues is a versatile area of medicinal chemistry. The core synthesis of this compound relies on well-established reactions such as the Pinner reaction and diazo coupling. The modular nature of the synthesis of diaryl diamidines allows for the systematic modification of the linker and aromatic moieties. The protocols and pathways outlined in this guide provide a foundational understanding for researchers engaged in the discovery and development of new antiparasitic agents based on the this compound scaffold. Further optimization of reaction conditions and purification techniques may be required for specific analogues and large-scale synthesis.
Investigating the antiparasitic spectrum of Diminazene beyond trypanosomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene (B1218545), an aromatic diamidine developed over six decades ago, is a well-established veterinary drug for the treatment of trypanosomiasis.[1] However, a growing body of research indicates that its antiparasitic activity is not confined to trypanosomes. This technical guide provides an in-depth review of the expanding antiparasitic spectrum of this compound, focusing on its efficacy against a range of non-trypanosomal parasites, including protozoa and helminths.
This document summarizes key quantitative data on the in vitro and in vivo activity of this compound, details relevant experimental methodologies, and visualizes its proposed mechanisms of action. The aim is to equip researchers and drug development professionals with a comprehensive understanding of this compound's potential for drug repurposing and the development of novel antiparasitic therapies.
Antiparasitic Spectrum of this compound
This compound has demonstrated significant activity against several clinically relevant parasites beyond trypanosomes. This section details its efficacy against Leishmania, Babesia, Schistosoma, Acanthamoeba, and its potential activity against Plasmodium.
Antileishmanial Activity
This compound has shown promising activity against Leishmania donovani, the causative agent of visceral leishmaniasis. In vitro studies have demonstrated its ability to inhibit the growth of promastigotes, with its efficacy being enhanced when used in combination with other drugs like artesunate (B1665782) and chloroquine (B1663885).[2][3][4][5]
Antibabesial Activity
This compound is effective against various Babesia species, which cause babesiosis in animals and humans.[2] It is particularly noted for its use in treating Babesia gibsoni infections in dogs and has been evaluated against Babesia microti in mice.[1][6][7] Combination therapy with other antibabesial drugs is also an area of active research.[8][9]
Antischistosomal Activity
Recent studies have revealed the anthelmintic properties of this compound against Schistosoma mansoni, the blood fluke responsible for schistosomiasis.[5] Both in vitro and in vivo experiments have shown that this compound can reduce worm burden and egg production, highlighting its potential as a novel schistosomicidal agent.[2][3]
Anti-Acanthamoeba Activity
Research indicates that this compound can affect the intracellular polyamine levels of Acanthamoeba polyphaga trophozoites and induce encystment, suggesting a potential mechanism of action against this opportunistic amoeba.[10]
Antimalarial Potential
While direct and extensive studies on the antimalarial activity of this compound are not widely published, its classification as a diamidine and its known mechanism of DNA binding suggest potential activity against Plasmodium species.[11] A patent also exists for the use of this compound in treating malaria.[12] Further in vitro and in vivo studies are warranted to fully explore this potential.
Quantitative Data on Antiparasitic Activity
The following tables summarize the available quantitative data on the efficacy of this compound against various non-trypanosomal parasites.
Table 1: In Vitro Activity of this compound
| Parasite Species | Parasite Stage | Assay Type | IC50 / EC50 (µg/mL) | Reference(s) |
| Leishmania donovani | Promastigote | Growth Inhibition | 9.16 ± 0.3 | [3][4] |
| Leishmania donovani | Promastigote | Growth Inhibition (in combination with Artesunate) | 2.28 ± 0.24 | [3][4] |
| Schistosoma mansoni | Immature Worm | Mortality | EC50: 15.6 µM | [2][3] |
| Schistosoma mansoni | Adult Worm | Mortality | EC50: 28.4 µM | [2][3] |
Table 2: In Vivo Efficacy of this compound
| Parasite Species | Host Animal | Dosing Regimen | Outcome | Reference(s) |
| Leishmania donovani | BALB/c Mice | 12.5 mg/kg for 28 days (in combination with Artesunate) | Significant reduction in spleen parasite burden | [3][4] |
| Babesia gibsoni | Dog | 1 mg/kg for 15 consecutive days | Increased red blood cell count | [1][6] |
| Babesia microti | NMRI Mice | 25 mg/kg for 4 consecutive days | Delayed parasitemia peak | [7] |
| Schistosoma mansoni | Mouse | 100 mg/kg (single i.p. dose) in chronic infection | 87.2% total worm burden reduction | [2][3] |
| Schistosoma mansoni | Mouse | 400 mg/kg (single oral dose) in chronic infection | 75.5% total worm burden reduction | [2][3] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the antiparasitic activity of this compound.
Leishmania donovani In Vitro Susceptibility Assay
-
Parasite Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with fetal bovine serum and antibiotics at 25°C.[13]
-
Assay Procedure:
-
Stationary-phase promastigotes are seeded in 96-well plates.
-
Serial dilutions of this compound (alone or in combination) are added to the wells.
-
Plates are incubated at 25°C for 48-72 hours.
-
Parasite viability is assessed by counting using a hemocytometer or by using a resazurin-based fluorescence assay.[3]
-
IC50 values are calculated from the dose-response curves.
-
Babesia gibsoni In Vivo Efficacy Study in Dogs
-
Animal Model: Dogs naturally or experimentally infected with Babesia gibsoni.
-
Treatment Protocol:
-
Efficacy Assessment:
Schistosoma mansoni In Vivo Efficacy Study in Mice
-
Animal Model: Mice infected with Schistosoma mansoni cercariae.
-
Treatment Protocol:
-
Efficacy Assessment:
-
At a predetermined time point post-treatment, mice are euthanized.
-
Adult worms are recovered from the portal and mesenteric veins by perfusion.
-
Worm burden reduction is calculated by comparing the mean number of worms in treated versus control groups.[2][3]
-
Egg counts in the liver and intestines are also determined.
-
Acanthamoeba polyphaga In Vitro Assay
-
Parasite Culture: Acanthamoeba polyphaga trophozoites are grown in a suitable axenic culture medium.
-
Assay Procedure:
-
Trophozoites are incubated with different concentrations of this compound (Berenil).
-
Changes in intracellular polyamine levels are analyzed at various time points (e.g., 8, 16, 32 hours).[10]
-
The induction of encystment is observed and quantified.
-
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound is not fully elucidated, but it is known to be a DNA minor groove binder.[2] Its antiparasitic effects are likely multifaceted, involving the inhibition of DNA replication and potentially impacting mitochondrial function.
Proposed Mechanism of Action
The following diagram illustrates the proposed mechanisms of action of this compound in parasitic organisms.
Caption: Proposed mechanisms of this compound's antiparasitic action.
Experimental Workflow for In Vitro Drug Screening
The following diagram outlines a general workflow for the in vitro screening of compounds like this compound against protozoan parasites.
Caption: General workflow for in vitro antiparasitic drug screening.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the investigation of this compound as a broad-spectrum antiparasitic agent. Its demonstrated efficacy against Leishmania, Babesia, and Schistosoma warrants further preclinical and clinical evaluation. Key areas for future research include:
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by this compound in different parasites will be crucial for optimizing its use and overcoming potential resistance.
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies are needed to establish safe and effective dosing regimens for new indications.
-
Combination Therapies: Further exploration of synergistic combinations with existing antiparasitic drugs could enhance efficacy and reduce the risk of drug resistance.
-
Activity against other Parasites: The potential antimalarial and broader anti-protozoal and anthelmintic activities of this compound should be systematically investigated.
The repurposing of this compound offers a promising and potentially accelerated pathway to new treatments for neglected parasitic diseases. This guide serves as a foundational resource to stimulate and inform these critical research and development efforts.
References
- 1. scispace.com [scispace.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapeutic efficacies of a clofazimine and this compound aceturate combination against piroplasm parasites and their AT-rich DNA-binding activity on Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity and in vivo efficacy of a combination therapy of this compound and chloroquine against murine visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lib.itg.be [lib.itg.be]
- 7. Novel Diamidines with Activity against Babesia divergens In Vitro and Babesia microti In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Babesia duncani in Culture and in Mouse (ICIM) Model for the Advancement of Babesia Biology, Pathogenesis and Therapy [bio-protocol.org]
- 9. This compound aceturate and imidocarb dipropionate-based combination therapy for babesiosis - a new paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Babesia duncani in Culture and in Mouse (ICIM) Model for the Advancement of Babesia Biology, Pathogenesis and Therapy [en.bio-protocol.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Acanthamoeba castellanii: in vitro UAH-T17c3 trophozoite growth study in different culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Diminazene Aceturate: A Technical Guide to its Emerging Potential in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diminazene aceturate (DIZE), a diamidine compound historically used as a veterinary trypanocidal agent, is gaining significant attention in biomedical research for its potent modulatory effects on key mammalian signaling pathways. Primarily recognized as a pharmacological activator of Angiotensin-Converting Enzyme 2 (ACE2), DIZE presents a compelling profile for investigation in oncology. Its ability to influence the renin-angiotensin system (RAS), mitigate inflammation via MAPK and NF-κB signaling, and induce cancer cell-specific cytotoxicity positions it as a promising tool and potential therapeutic scaffold. This technical guide provides an in-depth review of the current evidence for DIZE's applications in cancer research, focusing on its mechanisms of action, preclinical data, and detailed experimental protocols to facilitate further investigation.
Introduction: Repurposing an Old Drug for a New Fight
This compound aceturate (DIZE) is an FDA-listed small molecule traditionally employed for its efficacy against trypanosomiasis in animals. Its primary anti-parasitic mechanism involves binding to the kinetoplast DNA of the parasite, inhibiting replication. However, recent research has unveiled its significant off-target effects in mammalian systems, most notably as a potent activator of ACE2. This discovery has opened new avenues for its investigation in a range of pathologies, including cardiovascular disease, inflammation, and, most recently, cancer.
The dysregulation of the renin-angiotensin system (RAS) and chronic inflammation are established hallmarks of cancer, contributing to tumor proliferation, angiogenesis, and metastasis. By targeting these pathways, DIZE offers a novel mechanistic approach to cancer research. Preliminary in vitro studies have demonstrated its ability to induce cytotoxicity, promote apoptosis, and deregulate key oncogenic signaling pathways in cancer cells, warranting a comprehensive evaluation of its potential.
Core Mechanisms of Action in a Cancer Context
Activation of the ACE2/Angiotensin-(1-7)/Mas Receptor Axis
The classical RAS pathway involves the conversion of Angiotensin I to Angiotensin II (Ang II) by ACE. Ang II, acting through the AT1 receptor, promotes vasoconstriction, inflammation, and cellular proliferation—all processes that can fuel tumor growth. DIZE functions as an activator of ACE2, the primary counter-regulatory enzyme of this system. ACE2 converts pro-tumorigenic Ang II into the heptapeptide (B1575542) Angiotensin-(1-7) [Ang-(1-7)]. Ang-(1-7) then signals through the Mas receptor to exert anti-proliferative, anti-angiogenic, and pro-apoptotic effects, effectively opposing the actions of Ang II.
Caption: this compound activates ACE2, shifting the RAS balance towards the anti-tumorigenic Ang-(1-7) axis.
Inhibition of Pro-Inflammatory MAPK and NF-κB Signaling
Chronic inflammation is a critical enabler of cancer. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central hubs that translate extracellular inflammatory signals into cellular responses, including proliferation and survival.[1][2][3][4] Studies have shown that DIZE can globally suppress the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α). This effect is not due to altered receptor expression but rather to the significant downregulation of the phosphorylation of key signaling molecules within these cascades, including MAPKs (ERK, p38, JNK) and the NF-κB p65 subunit. By inhibiting these pathways, DIZE may disrupt the inflammatory tumor microenvironment and reduce survival signals in cancer cells.
Caption: this compound inhibits the phosphorylation of MAPK and NF-κB, blocking pro-inflammatory gene transcription.
Preclinical Evidence in Cancer Models: A Focus on Cervical Carcinoma
To date, the most detailed investigation into DIZE's anti-cancer properties has been conducted on the human cervical carcinoma HeLa cell line. This research provides the first direct evidence of its cytotoxic and signaling-modulatory effects in a cancer context.
Cytotoxicity and Anti-Proliferative Effects
DIZE inhibits the viability of HeLa cells in a dose-dependent manner. A WST-1 cell proliferation assay demonstrated a significant reduction in cell viability after 48 hours of treatment, an effect associated with the downregulation of key cell proliferation markers Ki67 and PCNA. While a specific IC50 value was not reported for HeLa cells, the data indicates substantial cytotoxic activity at micromolar concentrations. Another study reported an IC50 value of 5.42 µM for DIZE's inhibition of the furin enzyme, an upstream regulator of several oncogenes.
Table 1: Cytotoxicity of this compound Aceturate on HeLa Cells
| DIZE Concentration (µM) | Mean Cell Viability (% of Control) |
|---|---|
| 1 | ~95% |
| 10 | ~80% |
| 50 | ~50% |
| 100 | ~30% |
Data extrapolated from dose-response curve in Gharbaran et al., 2024.
Table 2: Effect of this compound Aceturate on Proliferation Marker mRNA Expression in HeLa Cells
| Gene | Fold Change vs. Control (50 µM DIZE) | Fold Change vs. Control (100 µM DIZE) |
|---|---|---|
| Ki67 | ~0.6 | ~0.4 |
| PCNA | ~0.7 | ~0.5 |
Data represents approximate values from Gharbaran et al., 2024.
Induction of Apoptosis via Mitochondrial Dysfunction
DIZE treatment induces programmed cell death in HeLa cells. This is evidenced by a loss of mitochondrial membrane potential (ΔΨm) and a subsequent upregulation of caspase-3 activity, a key executioner of apoptosis.
Table 3: Induction of Apoptosis Markers by this compound Aceturate in HeLa Cells (48h Treatment)
| Assay | Parameter Measured | Outcome at 100 µM DIZE |
|---|---|---|
| AO/EtBr Staining | Cell Death (Ethidium Bromide Positive Cells) | Significant increase vs. control |
| JC-10 Assay | ΔΨm Loss (Green/Red Fluorescence Ratio) | Significant increase vs. control |
| Immunofluorescence | Caspase-3 Activity (Casp3+ Cells) | Significant dose-dependent increase |
Source: Gharbaran et al., 2024.
Deregulation of Cell Cycle and Oncogenic Signaling
A key finding is DIZE's ability to downregulate the mRNA expression of critical genes involved in cell cycle progression and oncogenesis. Treatment of HeLa cells resulted in a significant decrease in the expression of genes required for G1/S transition, S-phase, and mitosis, as well as the potent oncogenes Furin, c-Myc, and FOXM1.
Table 4: Deregulation of Cell Cycle Gene Expression by this compound Aceturate in HeLa Cells (48h)
| Cell Cycle Phase | Gene | Fold Change vs. Control (100 µM DIZE) |
|---|---|---|
| G1/S Transition | CCNA2 | ~0.3 |
| CDC25A | ~0.5 | |
| S-Phase | MCM3 | ~0.4 |
| PLK4 | ~0.4 | |
| Mitosis | AURKA | ~0.4 |
| PLK1 | ~0.5 |
Data represents approximate values from Gharbaran et al., 2024.
Table 5: Downregulation of Oncogene mRNA Expression by this compound Aceturate in HeLa Cells (48h)
| Oncogene | Fold Change vs. Control (100 µM DIZE) |
|---|---|
| Furin | ~0.6 |
| c-Myc | ~0.5 |
| FOXM1 | ~0.4 |
Data represents approximate values from Gharbaran et al., 2024.
Experimental Protocols and Workflows
The following protocols are generalized methodologies based on standard laboratory procedures for the key experiments cited in the evaluation of DIZE.
Caption: A logical workflow for the in vitro characterization of this compound's anti-cancer effects.
Protocol: Cell Viability (WST-1) Assay
This protocol assesses the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well, flat-bottom plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of DIZE (e.g., 1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the DIZE dilutions or vehicle control (e.g., DMSO diluted in medium) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO₂.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time should be determined empirically but is typically when the control wells have turned a distinct orange color.
-
Absorbance Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Express the viability of treated cells as a percentage of the vehicle control.
Protocol: Mitochondrial Membrane Potential (JC-10) Assay
This assay uses a ratiometric dye to measure the loss of mitochondrial membrane potential, a key event in early apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with DIZE as described in the WST-1 protocol (Steps 1 & 2).
-
JC-10 Dye Preparation: Prepare the JC-10 working solution according to the manufacturer's instructions.
-
Dye Loading: Remove the treatment medium and add 100 µL of the JC-10 working solution to each well. A positive control (e.g., FCCP) should be included.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Red Aggregates (Healthy Mitochondria): Excitation ~540 nm / Emission ~590 nm.
-
Green Monomers (Depolarized Mitochondria): Excitation ~490 nm / Emission ~525 nm.
-
-
Data Analysis: Calculate the ratio of green to red fluorescence intensity for each well. An increase in this ratio indicates a loss of mitochondrial membrane potential.
Protocol: Caspase-3 Activity (Immunofluorescence) Assay
This protocol visualizes the activation of executioner caspase-3 in apoptotic cells.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with DIZE as previously described.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for cleaved (active) caspase-3, diluted in blocking buffer, overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated), diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Nuclear Staining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the percentage of caspase-3 positive (green) cells relative to the total number of nuclei (blue).
Challenges, Limitations, and Future Directions
While the initial findings are promising, the application of DIZE in cancer research is in its infancy and faces several challenges.
-
Toxicity: DIZE is known to have potential hepatotoxic and nephrotoxic side effects at therapeutic doses used for trypanosomiasis. This toxicity profile may limit its direct clinical translation. However, its structure can serve as a scaffold for the synthesis of novel derivatives with improved safety and efficacy, as has been demonstrated in the context of anti-inflammatory agents.
-
Limited Scope of Research: Current anti-cancer data is restricted to a single in vitro study on the HeLa cell line. Extensive research is required to determine if these effects are cell-line specific or broadly applicable to other cancer types, particularly those where RAS and NF-κB are known drivers (e.g., pancreatic, breast, and lung cancers).
-
Absence of In Vivo Data: There are currently no published studies evaluating the efficacy of DIZE in preclinical in vivo cancer models, such as cell line-derived or patient-derived xenografts. Such studies are the critical next step to validate the in vitro findings, assess therapeutic windows, and understand the compound's effect on the tumor microenvironment.
Future research should focus on:
-
Screening DIZE against a diverse panel of cancer cell lines.
-
Conducting in vivo efficacy studies in xenograft and syngeneic mouse models.
-
Investigating the potential for combination therapies with standard-of-care chemotherapeutics.
-
Synthesizing and screening novel DIZE analogs to optimize anti-cancer activity and minimize toxicity.
Conclusion
This compound aceturate has emerged from its historical use as a veterinary medicine to become a molecule of significant interest for its potential applications in cancer research. Its unique ability to activate the protective ACE2 axis while simultaneously suppressing key pro-tumorigenic inflammatory pathways (MAPK/NF-κB) provides a multi-pronged mechanistic rationale for its investigation. The compelling preliminary data demonstrating its ability to induce apoptosis and downregulate critical oncogenes in cervical cancer cells underscores its potential as both a valuable research tool and a foundational structure for the development of new-in-class anti-cancer agents. Rigorous further investigation, particularly in in vivo models, is now essential to determine the ultimate therapeutic utility of DIZE and its derivatives in oncology.
References
- 1. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound aceturate (Berenil), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound aceturate-induced cytotoxicity is associated with the deregulation of cell cycle signaling and downregulation of oncogenes Furin, c-MYC, and FOXM1 in human cervical carcinoma Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "this compound aceturate-induced cytotoxicity is associated with the dereg" by Rajendra Gharbaran [academicworks.cuny.edu]
The Role of Diminazene Aceturate in Modulating the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diminazene (B1218545) aceturate (DIZE), a veterinary trypanocidal agent, has garnered significant attention for its off-target effects on the renin-angiotensin system (RAS), a critical regulator of cardiovascular and renal homeostasis. This technical guide provides an in-depth examination of the multifaceted role of DIZE in modulating the RAS. It delves into the compound's proposed dual mechanism of action, involving the activation of angiotensin-converting enzyme 2 (ACE2) and the antagonism of the angiotensin II type 1 receptor (AT1R). This document critically evaluates the existing evidence, including the ongoing debate surrounding the direct activation of ACE2 by DIZE. Furthermore, this guide compiles and presents quantitative data from various preclinical studies in clearly structured tables for comparative analysis. Detailed methodologies for key experimental protocols are provided to facilitate the replication and extension of these findings. Finally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for understanding the complex interactions of DIZE within the RAS.
Introduction: The Renin-Angiotensin System (RAS)
The renin-angiotensin system is a crucial hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone. The classical RAS pathway is initiated by the release of renin from the kidneys, which cleaves angiotensinogen (B3276523) to form the decapeptide angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the octapeptide angiotensin II (Ang II), the primary effector of the classical RAS. Ang II exerts its potent vasoconstrictive, pro-inflammatory, and pro-fibrotic effects primarily through its binding to the angiotensin II type 1 receptor (AT1R)[1].
In contrast, the alternative or counter-regulatory axis of the RAS serves to balance the effects of the classical pathway. A key enzyme in this axis is angiotensin-converting enzyme 2 (ACE2), which degrades Ang II to the heptapeptide (B1575542) angiotensin-(1-7) [Ang-(1-7)]. Ang-(1-7) subsequently binds to the Mas receptor, mediating vasodilatory, anti-inflammatory, and anti-fibrotic effects, thereby opposing the actions of Ang II[2][3][4]. An imbalance between the classical and alternative RAS pathways is implicated in the pathophysiology of numerous cardiovascular and renal diseases[5][6].
This compound Aceturate: A Modulator of the Renin-Angiotensin System
This compound aceturate is a small molecule that has been repurposed in experimental studies for its potential to modulate the RAS. Its therapeutic benefits in preclinical models of hypertension, myocardial infarction, and septic cardiomyopathy are attributed to its influence on both the classical and alternative arms of the RAS[5][7][8]. The proposed mechanism of action of DIZE is twofold, targeting both the generation of protective peptides and the blockade of deleterious signaling.
Putative Activation of ACE2
A significant body of research suggests that DIZE functions as an activator of ACE2[2][4][7]. By enhancing ACE2 activity, DIZE is thought to promote the conversion of Ang II to Ang-(1-7), thereby shifting the balance of the RAS towards its protective axis[6][9]. This increased production of Ang-(1-7) is believed to underlie many of the beneficial cardiovascular and renal effects observed with DIZE treatment[9].
However, the direct activation of ACE2 by DIZE is a subject of debate. Some in vitro studies using recombinant ACE2 have failed to demonstrate a direct enhancement of its catalytic activity by DIZE[10][11]. These findings suggest that the observed in vivo increases in ACE2 activity and Ang-(1-7) levels may be a result of indirect mechanisms, such as the upregulation of ACE2 expression, rather than direct enzymatic activation[12].
Antagonism of the AT1 Receptor
In addition to its effects on ACE2, DIZE has been identified as an antagonist of the AT1 receptor[4][7]. The chemical structure of DIZE shares similarities with angiotensin receptor blockers (ARBs), which may explain its ability to block the binding of Ang II to the AT1R[7]. This action would directly inhibit the vasoconstrictive, pro-inflammatory, and pro-fibrotic signaling pathways mediated by Ang II.
Quantitative Data on the Effects of this compound Aceturate on the RAS
The following tables summarize the quantitative effects of DIZE on various components of the renin-angiotensin system as reported in preclinical studies.
Table 1: Effects of this compound Aceturate on RAS Components in a Rat Model of Septic Cardiomyopathy [8]
| Parameter | Sham Group | CLP Group | CLP + DIZE Group |
| Myocardial ACE2 Expression | Baseline | Decreased | Reversed to near baseline |
| Myocardial Ang-(1-7) Levels | Baseline | Decreased | Reversed to near baseline |
| Myocardial ACE Expression | Baseline | No significant change | No significant change |
| Myocardial AT1R Expression | Baseline | No significant change | No significant change |
| Plasma Ang II Levels | Baseline | Increased | Reduced compared to CLP group |
| Plasma Ang-(1-7) Levels | Baseline | Decreased | Increased compared to CLP group |
*CLP: Cecal Ligation and Puncture
Table 2: Effects of this compound Aceturate in a Mouse Model of Chagas Cardiomyopathy [9]
| Parameter | Uninfected Control | Uninfected + DIZE | Infected Control | Infected + DIZE |
| Plasma ACE2 Activity | Baseline | Increased | Increased | Further Increased |
| Plasma Ang-(1-7) Levels | Baseline | Increased | Increased | Further Increased |
| Plasma ACE Activity | Baseline | No change | No change | No change |
| Plasma Ang II Levels | Baseline | No change | No change | No change |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the activity of components of the renin-angiotensin system.
Fluorometric ACE2 Activity Assay
This protocol is adapted from methods using the fluorogenic substrate Mca-APK(Dnp)[13][14].
Materials:
-
Recombinant ACE2 or tissue/cell lysate
-
ACE2 Assay Buffer (e.g., 75 mM Tris, 1 M NaCl, pH 7.5)
-
Mca-APK(Dnp) substrate stock solution (5-10 mM in DMSO)[13]
-
ACE2 specific inhibitor (e.g., MLN-4760) for control experiments
-
Black 96-well microplate
-
Fluorescence microplate reader (Ex/Em = 320/420 nm)
Procedure:
-
Sample Preparation:
-
For tissue samples, homogenize in ACE2 Lysis Buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for the assay.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
Add 50 µL of sample (or recombinant ACE2 standard) to the wells of the black 96-well plate.
-
For inhibitor controls, pre-incubate the sample with the ACE2 inhibitor.
-
Prepare the Mca-APK(Dnp) working solution by diluting the stock solution in ACE2 Assay Buffer to a final concentration of 50 µM[13].
-
Initiate the reaction by adding 50 µL of the Mca-APK(Dnp) working solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.
-
Record data every 5 minutes for a period of 30-120 minutes[13].
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min) from the linear portion of the kinetic curve.
-
Compare the activity in the presence and absence of the specific inhibitor to determine ACE2-specific activity.
-
Spectrophotometric ACE Activity Assay
This protocol is based on the measurement of hippuric acid produced from the substrate hippuryl-histidyl-leucine (B1329654) (HHL)[3][5].
Materials:
-
Sample containing ACE (e.g., serum, plasma, tissue homogenate)
-
ACE Assay Buffer (e.g., 0.1 M borate (B1201080) buffer with 0.3 M NaCl, pH 8.3)
-
Hippuryl-histidyl-leucine (HHL) substrate solution
-
1 M HCl to stop the reaction
-
Ethyl acetate (B1210297) for extraction
-
UV-Vis spectrophotometer
Procedure:
-
Enzymatic Reaction:
-
Pre-incubate the sample with ACE Assay Buffer at 37°C.
-
Add the HHL substrate solution to start the reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid formed into ethyl acetate by vigorous mixing.
-
Centrifuge to separate the phases.
-
-
Measurement:
-
Carefully transfer the ethyl acetate (upper) layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the hippuric acid residue in distilled water or a suitable buffer.
-
Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the amount of hippuric acid produced based on a standard curve.
-
ACE activity is expressed as the amount of hippuric acid formed per unit of time.
-
Plasma Renin Activity (PRA) Radioimmunoassay
This protocol outlines the general steps for a radioimmunoassay to measure plasma renin activity by quantifying the generation of Angiotensin I[15][16][17].
Materials:
-
EDTA plasma sample
-
Angiotensin I generation buffer (pH 6.0)
-
Inhibitors of angiotensinases and ACE (e.g., PMSF, EDTA)
-
125I-labeled Angiotensin I
-
Angiotensin I antibody
-
Standard solutions of unlabeled Angiotensin I
-
Separation reagent (e.g., charcoal, second antibody)
-
Gamma counter
Procedure:
-
Angiotensin I Generation:
-
Divide the plasma sample into two aliquots.
-
Incubate one aliquot at 37°C for a specific time (e.g., 90 minutes) to allow renin to generate Angiotensin I.
-
Keep the second aliquot at 0-4°C to prevent Angiotensin I generation (this serves as the blank).
-
-
Radioimmunoassay:
-
Set up assay tubes for standards, controls, and the incubated plasma samples (both 37°C and 0-4°C).
-
Add the 125I-labeled Angiotensin I and the Angiotensin I antibody to all tubes.
-
Add the standard solutions or the plasma samples to their respective tubes.
-
Incubate to allow for competitive binding between the labeled and unlabeled Angiotensin I for the antibody.
-
-
Separation and Counting:
-
Add the separation reagent to precipitate the antibody-bound Angiotensin I.
-
Centrifuge to pellet the precipitate.
-
Decant the supernatant.
-
Measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled Angiotensin I standards.
-
Determine the concentration of Angiotensin I in the plasma samples from the standard curve.
-
Calculate the plasma renin activity as the rate of Angiotensin I generation (ng/mL/hr).
-
AT1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a compound for the AT1 receptor[18][19][20].
Materials:
-
Membrane preparation from cells or tissues expressing AT1 receptors
-
Radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II)
-
Unlabeled test compound (e.g., this compound aceturate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In assay tubes, combine the membrane preparation, the radiolabeled antagonist at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled AT1 receptor antagonist).
-
-
Incubation:
-
Incubate the tubes at room temperature or 37°C for 60-120 minutes to reach binding equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Visualizing the Role of this compound in the RAS
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the renin-angiotensin system and the proposed modulatory actions of this compound aceturate.
Caption: The Renin-Angiotensin System and points of modulation by this compound Aceturate.
Caption: Proposed dual mechanism of action of this compound Aceturate.
Caption: Generalized workflow for a fluorometric ACE2 activity assay.
Conclusion
This compound aceturate presents a compelling case as a modulator of the renin-angiotensin system, with a proposed dual mechanism of action that involves both the enhancement of the protective ACE2/Ang-(1-7)/Mas receptor axis and the inhibition of the deleterious ACE/Ang II/AT1R axis. While the precise nature of its interaction with ACE2 remains an area of active investigation, its beneficial effects in various preclinical models of cardiovascular and renal disease are well-documented. This technical guide provides a comprehensive overview of the current understanding of DIZE's role in the RAS, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways. Further research is warranted to fully elucidate the molecular mechanisms of DIZE and to explore its potential for therapeutic translation.
References
- 1. vuir.vu.edu.au [vuir.vu.edu.au]
- 2. Angiotensin converting enzyme 2 and this compound: role in cardiovascular and blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Aceturate Reduces Angiotensin II Constriction and Interacts with the Spike Protein of Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound aceturate mitigates cardiomyopathy by interfering with renin-angiotensin system in a septic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of this compound aceturate on renin-angiotensin system, infectious myocarditis and skeletal myositis in mice: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Is this compound an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is this compound an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ibl-america.com [ibl-america.com]
- 17. eaglebio.com [eaglebio.com]
- 18. benchchem.com [benchchem.com]
- 19. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 20. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Diminazene Diaceturate: A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diminazene (B1218545) diaceturate, an aromatic diamidine, has long been a cornerstone in veterinary medicine for the treatment of trypanosomiasis and babesiosis.[1][2] Marketed under trade names such as Berenil®, it is a crucial agent in managing protozoan infections in livestock.[1] Beyond its well-established antiparasitic properties, emerging research has unveiled a broader pharmacological spectrum for this compound, including significant anti-inflammatory, anthelmintic, and potential cardiovascular effects.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound diaceturate, with a focus on its mechanisms of action, pharmacokinetics, and toxicological profile. Detailed experimental protocols for key assays and quantitative data are presented to support further research and development.
Physicochemical Properties
This compound diaceturate is chemically described as 4,4'-(diazoamino)dibenamidine diaceturate.[3] It is a yellow, crystalline solid with a molecular weight of 515.54 g/mol .[3] The compound decomposes at 217°C and is soluble in water, but only slightly soluble in alcohol.[1][3] Due to its instability in aqueous solutions, it is often formulated with antipyrine (B355649) as a stabilizer.[1]
Mechanism of Action
This compound diaceturate exerts its therapeutic effects through multiple mechanisms, primarily targeting parasitic DNA and modulating host inflammatory responses.
Antiparasitic Action
The primary trypanocidal mechanism of this compound involves its high-affinity binding to the kinetoplast DNA (kDNA) of trypanosomes.[4] This binding is non-intercalative and occurs at sites rich in adenine-thymine (A-T) base pairs.[4] This interaction disrupts DNA replication and function, leading to the death of the parasite.[5]
Anti-inflammatory and Immunomodulatory Effects
Recent studies have highlighted the potent anti-inflammatory properties of this compound diaceturate.[4][6] It has been shown to modulate the host's immune response by downregulating the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α.[6][7] This effect is not due to a downregulation of Toll-like receptor (TLR) expression.[6] Instead, this compound interferes with key intracellular signaling pathways.[4][6]
The proposed anti-inflammatory signaling pathway is as follows:
Caption: this compound diaceturate's anti-inflammatory mechanism.
This compound diaceturate inhibits the phosphorylation of key signaling molecules, including MAPKs (ERK, p38, and JNK), STATs (STAT1 and STAT3), and the p65 subunit of NF-κB.[4][6] By blocking these pathways, it effectively suppresses the downstream production of pro-inflammatory cytokines.
Angiotensin-Converting Enzyme 2 (ACE2) Activation
This compound has been reported to be an activator of angiotensin-converting enzyme 2 (ACE2), an enzyme that plays a crucial role in the renin-angiotensin system (RAS).[4][8] ACE2 converts angiotensin II (a vasoconstrictor) to angiotensin-(1-7) (a vasodilator).[8] By activating ACE2, this compound may shift the balance of the RAS towards a more protective state, which could have therapeutic implications for cardiovascular and inflammatory diseases.[8][9] However, it is important to note that some studies have challenged this mechanism, finding no evidence of direct ACE2 activation by this compound in vitro.[10]
Pharmacokinetics
The pharmacokinetic profile of this compound diaceturate varies significantly across different animal species.[11] Generally, it is characterized by rapid absorption after intramuscular injection, followed by a biphasic or triphasic elimination pattern.[3][11]
Absorption
Following intramuscular administration, peak plasma concentrations (Cmax) are typically reached within one hour.[3]
Distribution
This compound is widely distributed in the body, with the highest concentrations found in the liver and kidneys.[11] Lower concentrations are detected in the brain, suggesting limited passage across the blood-brain barrier.[11]
Metabolism and Excretion
This compound is metabolized in the liver, and its metabolites, along with the parent drug, are primarily excreted in the urine and feces.[3] The elimination half-life varies considerably between species.[11]
Table 1: Comparative Pharmacokinetic Parameters of this compound Diaceturate
| Species | Dose (mg/kg) & Route | Cmax (µg/mL) | Tmax (h) | Elimination Half-life (t½β) (h) | Reference |
| Dog | 4.2 (IM) | 1.849 ± 0.2687 | 0.37 | 5.31 ± 3.89 | [2] |
| Dog | 2.0 (IV) | 3.725 ± 1.6728 | - | 32.0 ± 28.8 | [12] |
| Cat | 3.0 (IM) | - | - | 1.7 | [13] |
| Goat | 3.5 (IM) | 3.9 - 6.7 | ~1 | 14 - 30 | [11] |
| Sheep | 3.5 (IM) | 6.3 - 7.6 | 0.33 - 0.75 | 10 - 13 | [11] |
| Cattle | 3.5 (IM) | 3.24 ± 0.16 | 0.83 | 222 | [12] |
| Rabbit | 3.5 (IM) | 1.1 | ~0.25 | - | [3] |
| Rat | 100 (Oral) | 0.25 - 2.25 | 0 - 2 | - | [11] |
Therapeutic Applications
Antiparasitic
The primary clinical use of this compound diaceturate is in the treatment of trypanosomiasis and babesiosis in a variety of domestic animals, including cattle, sheep, goats, horses, and dogs.[1][13]
Anthelmintic
This compound has demonstrated in vitro and in vivo anthelmintic properties against Schistosoma mansoni, reducing worm and egg burdens in mice.[2]
Anti-inflammatory
The anti-inflammatory effects of this compound suggest its potential use in managing chronic inflammatory conditions.[6] It has been shown to ameliorate lipopolysaccharide (LPS)-induced septic shock and the associated cytokine storm in mice.[7]
Toxicity
This compound diaceturate has a relatively low therapeutic index, and toxicity can occur, particularly at higher doses.[1]
Table 2: Toxicological Data for this compound Diaceturate
| Species | Dose (mg/kg) | Route | Observed Toxic Effects | Reference |
| Mouse | 1500 | Oral | Increased spontaneous activity, tactile hyperesthesia, uncoordinated gait, death in one female. | [1] |
| Dog | 20 - 60 | IM | Death within 36-54 hours, cerebellar hemorrhages, and edema. | [11] |
| Dog | 3.5 | IM | Hepatotoxicity (pre-existing liver disease could not be excluded). | [11] |
| Camel | 10 or 40 | IM | Hyperaesthesia, salivation, intermittent convulsions, frequent urination, defecation, sweating, hepatotoxicity. | [1] |
| Rat | 300 - 500 (in diet for up to 9 months) | Oral | No signs of toxicity. | [11] |
| Rat | 14 and 21 | IP (on day 7 of pregnancy) | Significant decrease in post-implantation survival index and litter weights. | [14] |
Experimental Protocols
Pharmacokinetic Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the determination of this compound concentrations in plasma.
Caption: Workflow for pharmacokinetic analysis of this compound.
-
Sample Collection: Collect blood samples at predetermined time points into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.[1]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute this compound with an appropriate solvent (e.g., methanol).
-
-
HPLC Analysis:
-
Inject the eluted sample into a reversed-phase HPLC system equipped with a C18 column.
-
Use a mobile phase such as a mixture of acetonitrile, methanol, and ammonium (B1175870) formate (B1220265) buffer.[6]
-
Detect this compound using a UV detector at a wavelength of 254 nm.[6]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound diaceturate.
-
Quantify the concentration of this compound in the plasma samples by comparing their peak areas to the standard curve.
-
-
Pharmacokinetic Modeling:
-
Use appropriate software to model the pharmacokinetic parameters (Cmax, Tmax, t½β, etc.) from the concentration-time data.
-
In Vitro Anti-Trypanosomal Activity Assay
This protocol describes a method to assess the direct effect of this compound on trypanosome motility.[15][16]
-
Parasite Preparation: Obtain trypanosome-infected blood from a donor animal (e.g., a rat) at peak parasitemia.
-
Assay Setup:
-
In a 96-well microtiter plate, add 50 µL of blood containing a known concentration of trypanosomes to each well.[16]
-
Add 50 µL of this compound diaceturate solution at various concentrations (e.g., 0.1, 1.0, 10.0 µg/mL) to the test wells.[17]
-
Include a positive control (e.g., a known trypanocidal drug) and a negative control (e.g., drug-free medium).
-
-
Incubation: Incubate the plate at 37°C.
-
Microscopic Examination: At various time points (e.g., 5, 10, 20, 30, 60 minutes), examine the wells under a microscope to assess parasite motility.
-
Endpoint Determination: The endpoint is the complete cessation of parasite motility. The time and concentration at which this occurs are recorded.
Cytokine Production Assay by ELISA
This protocol outlines a method to measure the effect of this compound on cytokine production by immune cells.[7][18]
-
Cell Culture: Culture immune cells (e.g., macrophages) in a 96-well plate.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound diaceturate for a specified period.
-
Stimulate the cells with an inflammatory agent (e.g., LPS) to induce cytokine production.
-
Include appropriate controls (unstimulated cells, stimulated cells without this compound).
-
-
Sample Collection: After incubation, collect the cell culture supernatants.
-
ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Block the plate to prevent non-specific binding.
-
Add the culture supernatants and standards to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP).
-
Add a substrate (e.g., TMB) and stop the reaction.
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.
Conclusion
This compound diaceturate remains a vital therapeutic agent in veterinary medicine. Its well-established antiparasitic activity, coupled with its more recently discovered anti-inflammatory and immunomodulatory properties, opens up new avenues for research and potential therapeutic applications. A thorough understanding of its pharmacological profile, including its mechanism of action, pharmacokinetics, and toxicity, is essential for its safe and effective use. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into the multifaceted nature of this important compound. Researchers are encouraged to consider the species-specific differences in pharmacokinetics and toxicity when designing future studies.
References
- 1. ajol.info [ajol.info]
- 2. The pharmacokinetics of this compound aceturate after intramuscular administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Rapid procedure for determination of nicarbazin residues in chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound aceturate in pharmaceutical formulations by HPLC and identification of related substances by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Aceturate (Berenil) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound aceturate enhances ACE2 activity and attenuates ischemia-induced cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is this compound an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. The intravenous pharmacokinetics of this compound in healthy dogs [scielo.org.za]
- 13. Adaptation of an Enzyme-Linked Immunosorbent Assay for Determination of this compound Aceturate in Goat Serum and Tissue Residues of Animals - Africa Thesis Bank [thesisbank.jhia.ac.ke]
- 14. ACE2 activator this compound aceturate ameliorates Alzheimer's disease-like neuropathology and rescues cognitive impairment in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo antitrypanosomal activity of the fresh leaves of Ranunculus Multifidus Forsk and its major compound anemonin against Trypanosoma congolense field isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Time-dose-response of Trypanosoma brucei brucei to this compound aceturate (Berenil) and in vitro simulation of drug-concentration-time profiles in cattle plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
How to prepare a stock solution of Diminazene aceturate for in vitro studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene aceturate (DA), a diamidine compound, is widely recognized for its trypanocidal properties. Beyond its antiparasitic activity, recent research has highlighted its potent anti-inflammatory and cellular modulatory effects, making it a compound of interest for a variety of in vitro studies. DA's mechanism of action involves binding to DNA and modulating key signaling pathways, including the mitogen-activated protein kinase (MAPK), signal transducer and activator of transcription (STAT), and nuclear factor-kappa B (NF-κB) pathways. Proper preparation of DA stock solutions is critical to ensure experimental reproducibility and accuracy. This document provides detailed protocols and data for the preparation and use of this compound aceturate in in vitro settings.
Data Presentation
Solubility and Stability of this compound Aceturate
Quantitative data regarding the solubility and stability of this compound aceturate are summarized below. Careful consideration of these factors is crucial for accurate and reproducible experimental results.
| Parameter | Solvent | Concentration | Temperature | Stability/Half-life | Citation |
| Solubility | Water | ~71.4 mg/mL (14 parts water at 20°C) | 20°C | Limited stability, degrades in 2-3 days at room temperature. | [1] |
| Water | 50 mg/mL | Not Specified | Prepare fresh, not recommended for storage of more than one day. | [2] | |
| DMSO | ~15-20 mg/mL | Room Temperature | Stock solutions are stable for longer periods when stored frozen. | [2] | |
| Ethanol | ~5 mg/mL | Room Temperature | - | [2] | |
| Dimethyl formamide (B127407) (DMF) | ~10 mg/mL | Room Temperature | - | [2] | |
| PBS (pH 7.2) | ~3 mg/mL | Room Temperature | Aqueous solutions are not recommended for storage for more than one day. | [2] | |
| Stability | Aqueous Solution (Acidic) | Not Specified | 37°C | Highly unstable. At pH 3, half-life is 35 minutes; at pH 1.75, half-life is 1.5 minutes. | [3] |
| Aqueous Solution (General) | Not Specified | Room Temperature | Limited stability, typically degrading within 2-3 days. | ||
| Storage of Stock Solutions | DMSO | High Concentration | -20°C | Recommended for up to 1 year. | [4] |
| DMSO | High Concentration | -80°C | Recommended for up to 2 years. | [4] |
Note: It is highly recommended to prepare fresh aqueous solutions of this compound aceturate for each experiment. For stock solutions in DMSO, it is advisable to aliquot into single-use vials to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Aceturate Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound aceturate in dimethyl sulfoxide (B87167) (DMSO), which can be stored for long-term use.
Materials:
-
This compound aceturate powder (MW: 515.5 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 5.155 mg of this compound aceturate powder using a calibrated analytical balance.
-
Dissolving: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound aceturate is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into single-use, sterile cryovials. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the DMSO stock solution into cell culture medium to obtain the desired final concentration for treating cells in vitro.
Materials:
-
10 mM this compound aceturate stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line being used
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound aceturate stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, especially for lower final concentrations, prepare an intermediate dilution. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock solution to 90 µL of sterile complete cell culture medium.
-
Final Dilution: Prepare the final working concentration by diluting the stock or intermediate solution directly into the required volume of complete cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound aceturate used in the experiment. This accounts for any potential effects of the solvent on the cells.
-
Application to Cells: Immediately add the prepared working solutions (and vehicle control) to the cell cultures. Gently swirl the culture plates or flasks to ensure even distribution.
Protocol 3: In Vitro Anti-inflammatory Assay in Macrophages
This protocol outlines a general procedure to assess the anti-inflammatory effects of this compound aceturate on lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound aceturate working solutions (prepared as in Protocol 2)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight to allow for adherence.
-
Pre-treatment with this compound Aceturate: Remove the old medium and replace it with fresh medium containing various concentrations of this compound aceturate (e.g., 1, 5, 10, 25, 50 µM) or the vehicle control (DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: After the pre-treatment period, add LPS to each well (except for the unstimulated control wells) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the culture supernatants.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the DA-treated, LPS-stimulated wells to the vehicle-treated, LPS-stimulated wells to determine the inhibitory effect of this compound aceturate.
Mandatory Visualizations
This compound Aceturate Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory effects of this compound aceturate.
Signaling Pathways Modulated by this compound Aceturate
Caption: this compound aceturate inhibits key pro-inflammatory signaling pathways.
References
Application Notes and Protocols for Diminazene Aceturate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene aceturate, a diamidine compound, is a well-established veterinary drug primarily used for the treatment of trypanosomiasis and babesiosis. Emerging research has unveiled its potential in broader biomedical applications, particularly in cancer and inflammatory studies. These application notes provide a comprehensive overview and detailed protocols for the use of this compound aceturate in cell culture experiments, focusing on its mechanism of action, cytotoxicity, and effects on key cellular signaling pathways.
Mechanism of Action
This compound aceturate exerts its effects through multiple mechanisms. In cancer cells, it has been shown to induce cytotoxicity in a dose-dependent manner.[1] This is associated with the deregulation of the cell cycle and the downregulation of key oncogenes such as c-Myc and FOXM1.[1] Furthermore, this compound aceturate treatment can lead to a loss of mitochondrial membrane potential and the upregulation of caspase-3 activity, indicative of apoptosis induction.[1]
In the context of inflammation, this compound aceturate has demonstrated potent anti-inflammatory properties. It can significantly downregulate the production of pro-inflammatory cytokines by altering the phosphorylation of key signaling molecules within the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways, as well as inhibiting the activity of NF-κB.
Data Presentation
Solubility and Storage
| Solvent | Solubility (approx.) | Storage of Stock Solution |
| DMSO | 15 mg/mL | Store at -20°C for up to 1 year or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. |
| Ethanol | 5 mg/mL | Store at -20°C. |
| Dimethyl formamide | 10 mg/mL | Store at -20°C. |
| PBS (pH 7.2) | 3 mg/mL | Prepare fresh. Do not store for more than one day. |
Cytotoxicity Data
| Cell Line | Assay | IC50 / Effect | Reference |
| HeLa (Human cervical carcinoma) | WST-1 | Inhibited viability in a dose-dependent manner | [1] |
| Trypanosoma congolense | ATP-based luciferase viability assay | 108.65 ± 25.25 nM |
Note: Specific IC50 values for many mammalian cell lines are not yet widely published. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental setup.
Experimental Protocols
Preparation of this compound Aceturate Stock Solution
Materials:
-
This compound aceturate powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound aceturate powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 30 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability and Cytotoxicity Assessment using WST-1 Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound aceturate stock solution
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound aceturate in complete culture medium from the stock solution. Ensure the final DMSO concentration in the highest concentration treatment well is non-toxic to the cells (typically ≤ 0.5%). Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound aceturate dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader.[2] Use a reference wavelength of >600 nm if available.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Assessment of Apoptosis using Acridine Orange/Ethidium Bromide (AO/EB) Staining
Materials:
-
Cells of interest cultured on sterile coverslips or in chamber slides
-
This compound aceturate
-
Phosphate-buffered saline (PBS)
-
Acridine Orange (AO) stock solution (e.g., 1 mg/mL in PBS)
-
Ethidium Bromide (EB) stock solution (e.g., 1 mg/mL in PBS)
-
Fluorescence microscope with appropriate filters
Protocol:
-
Seed cells on sterile coverslips in a multi-well plate or in chamber slides and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound aceturate for the chosen duration. Include appropriate controls.
-
After treatment, gently wash the cells twice with PBS.
-
Prepare a fresh AO/EB staining solution by mixing AO and EB stock solutions in PBS to a final concentration of, for example, 100 µg/mL each.
-
Add a small volume of the AO/EB staining solution to the coverslips or chambers to cover the cells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Gently wash the cells once with PBS to remove excess stain.
-
Immediately visualize the cells under a fluorescence microscope.
-
Live cells: Uniform green fluorescence.
-
Early apoptotic cells: Bright green condensed or fragmented chromatin.
-
Late apoptotic cells: Orange to red condensed or fragmented chromatin.
-
Necrotic cells: Uniform orange to red fluorescence.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-10 Assay
Materials:
-
Cells of interest
-
96-well black, clear-bottom cell culture plates
-
This compound aceturate
-
JC-10 dye loading solution (prepared according to the manufacturer's instructions)
-
Assay buffer (provided with the kit)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with various concentrations of this compound aceturate for the desired time. Include a positive control for mitochondrial depolarization (e.g., FCCP or CCCP) and a vehicle control.
-
After treatment, carefully remove the culture medium.
-
Add 50 µL of the JC-10 dye loading solution to each well.[3]
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.[3]
-
Add 50 µL of assay buffer to each well.[3]
-
Measure the fluorescence intensity using a microplate reader at two wavelength settings:
-
J-aggregates (healthy, polarized mitochondria): Excitation ~540 nm / Emission ~590 nm (red).
-
J-monomers (depolarized mitochondria): Excitation ~490 nm / Emission ~525 nm (green).
-
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential. Alternatively, visualize the cells under a fluorescence microscope, where a shift from red to green fluorescence indicates mitochondrial depolarization.
Visualizations
Caption: Signaling pathways affected by this compound aceturate.
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. This compound aceturate-induced cytotoxicity is associated with the deregulation of cell cycle signaling and downregulation of oncogenes Furin, c-MYC, and FOXM1 in human cervical carcinoma Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. content.abcam.com [content.abcam.com]
Application Notes and Protocols: In Vivo Dosing of Diminazene in Mouse Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene (B1218545), an aromatic diamidine, has been historically utilized in veterinary medicine as a trypanocidal agent to treat parasitic infections like trypanosomiasis and babesiosis.[1][2] More recently, scientific interest has pivoted towards repurposing this compound Aceturate (DIZE) for a range of other diseases, largely driven by its proposed activity as an activator of Angiotensin-Converting Enzyme 2 (ACE2).[3][4] ACE2 is a critical enzyme in the Renin-Angiotensin System (RAS), where it counterbalances the pro-inflammatory and pro-fibrotic effects of Angiotensin II by converting it to the protective peptide Angiotensin-(1-7).[5][6]
This purported mechanism has led to the investigation of this compound in various preclinical mouse models of disease, including Alzheimer's disease, diabetic complications, and inflammatory conditions.[3][7] Studies suggest that by activating the ACE2/Ang-(1-7)/Mas receptor axis, this compound can exert beneficial anti-inflammatory, anti-fibrotic, and neuroprotective effects.[3][5] However, it is crucial to note that the role of this compound as a direct ACE2 activator is a subject of ongoing scientific debate, with some studies failing to demonstrate direct enzymatic activation and suggesting its therapeutic benefits may arise from alternative, ACE2-independent mechanisms.[8][9]
These application notes provide a comprehensive summary of in vivo dosing recommendations for this compound Aceturate derived from various mouse model studies. The information is intended to guide researchers in designing and executing preclinical experiments.
Dosing Recommendations: Summary Tables
The following tables summarize this compound Aceturate (DIZE) dosing regimens used in mouse models for various disease categories.
Table 1: Parasitic Disease Models
| Disease Model | Mouse Strain | Dose (mg/kg) | Route | Frequency & Duration | Key Findings | Reference(s) |
| Trypanosoma evansi | Albino Mice | 3.5 | N/A | Single dose or daily for 5 days | Showed efficacy against the parasite. | [10] |
| Trypanosoma evansi | Albino Mice | 10 - 20 | i.p. or i.m. | Single dose | Complete elimination of the parasite. A lower dose of 3.5 mg/kg was less effective. | [11] |
| Trypanosoma congolense | BALB/c, C57BL/6 | N/A | N/A | Treatment on day 5 post-infection | Reduced pro-inflammatory cytokines (IL-6, IL-12, TNF, IFN-γ) and modulated host immune response. | [2][12] |
| Schistosoma mansoni (Chronic) | N/A | 10 - 100 | i.p. | Single dose | Significant worm burden reduction (up to 87.2% at 100 mg/kg). ED₅₀ of 44.6 mg/kg. | [13][14] |
| Schistosoma mansoni (Chronic) | N/A | 100 - 400 | p.o. | Single dose | Significant worm burden reduction (up to 72.3% at 400 mg/kg). ED₅₀ of 226.8 mg/kg. | [13] |
| Schistosoma mansoni (Early) | N/A | 100 (i.p.), 400 (p.o.) | i.p., p.o. | Single dose | Moderate reduction in worm and egg burdens. | [13] |
| Trypanosoma cruzi (Chagas) | BALB/c | 1 | N/A | Daily for 20 days | Increased plasma ACE2 activity but failed to attenuate parasitemia or myocarditis in vivo. | [15] |
Table 2: Neurological and Inflammatory Disease Models
| Disease Model | Mouse Strain | Dose (mg/kg) | Route | Frequency & Duration | Key Findings | Reference(s) |
| Alzheimer's Disease | SAMP8 | 5 and 15 | Injection | N/A | Increased brain ACE2 activity, reduced Aβ₁₋₄₂, reduced hyperphosphorylated tau, and rescued cognitive impairment. | [3] |
| Systemic Inflammation | BALB/c | N/A | i.p. | Single dose 24h before LPS | Ameliorated LPS-induced septic shock and reduced serum IL-6, TNF, and MCP-1. | [12] |
| Systemic Inflammation | Male Mice | N/A | N/A | N/A | Restored serum tryptophan and increased hypothalamic serotonin (B10506) (5-HT) levels following an LPS challenge. | [16] |
Table 3: Cardiovascular and Renal Disease Models
| Disease Model | Mouse/Rat Strain | Dose (mg/kg) | Route | Frequency & Duration | Key Findings | Reference(s) |
| Diabetic Cardiomyopathy | db/db Mice | N/A | i.p. | Daily for 8 weeks | Improved cardiac function; reduced cardiac hypertrophy and fibrosis. | [7] |
| Diabetic Nephropathy | Wistar Rats | 5 and 15 | N/A | Daily | Restored glomerular ACE2 expression and reduced markers of renal fibrosis and apoptosis. | [5] |
| Renal Fibrosis (UUO) | C57BL/6 Female Mice | 15 | N/A | Daily for 7 days | Exacerbated renal fibrosis, inflammation, and apoptosis, independent of ACE2 activity. | [17] |
| Renovascular Hypertension | Rats | N/A | N/A | N/A | Reduced blood pressure and prevented cardiac hypertrophy. | [4] |
| Subtotal Nephrectomy | Sprague Dawley Rats | 15 | s.c. | Daily for 2 weeks | Ameliorated the reduction in kidney ACE2 activity. | [18] |
Experimental Protocols & Methodologies
This section provides generalized protocols based on methodologies reported in the cited literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Protocol 1: Preparation and Administration of this compound Aceturate
A. Materials:
-
This compound diaceturate powder (e.g., Sigma-Aldrich)
-
Sterile, pyrogen-free saline (0.9% NaCl) or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (appropriate gauge for the administration route)
-
Analytical balance
B. Preparation of Dosing Solution:
-
Calculate the total amount of this compound Aceturate (DIZE) required based on the number of animals, their average weight, the target dose (mg/kg), and the dosing volume.
-
Weigh the DIZE powder accurately using an analytical balance under sterile conditions.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline or water to achieve the desired final concentration (e.g., 1-5 mg/mL). Some studies have used concentrations as high as 7 mg/mL.[1]
-
Vortex the solution thoroughly until the powder is completely dissolved. DIZE solutions are typically yellow to orange.
-
Prepare the solution fresh before each administration, as its stability in solution over long periods may vary.
C. Administration Routes:
-
Intraperitoneal (i.p.) Injection: The most common route for systemic delivery in mouse models.[7][13] Administer the prepared solution into the lower abdominal quadrant, taking care to avoid the bladder and internal organs. Typical injection volume is 5-10 mL/kg.
-
Oral Gavage (p.o.): Used for direct delivery to the gastrointestinal tract, often requiring higher doses than parenteral routes.[13] Use a proper gavage needle to deliver the solution directly into the stomach.
-
Subcutaneous (s.c.) Injection: Involves injecting the solution into the loose skin over the back or neck.[18]
Protocol 2: General Workflow for an In Vivo Study
This protocol outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of disease.
A. Animal Model Induction:
-
Select the appropriate mouse strain for the disease model (e.g., SAMP8 for sporadic Alzheimer's, db/db for diabetic cardiomyopathy, C57BL/6 for surgically-induced models).[3][7][17]
-
Induce the disease pathology according to established methods. Examples include:
B. Experimental Groups and Treatment:
-
Randomly assign animals to experimental groups (e.g., Sham/Control + Vehicle; Disease + Vehicle; Disease + DIZE Low Dose; Disease + DIZE High Dose).
-
Administer the freshly prepared DIZE solution or vehicle according to the planned dose, route, and frequency as determined from the literature (see tables above).
C. Monitoring and Endpoint Analysis:
-
Monitor animal health, body weight, and any disease-specific clinical signs throughout the study.[3]
-
At the study endpoint, anesthetize the animals and collect blood samples via cardiac puncture for serum analysis (e.g., cytokines, biomarkers).[12]
-
Perfuse the animals with saline and/or a fixative (e.g., 4% paraformaldehyde).
-
Harvest tissues and organs of interest (e.g., brain, heart, kidneys, liver, spleen).[14][17]
-
Process tissues for downstream analysis, such as:
-
Histology: Stain with H&E, Masson's trichrome, or Sirius red to assess morphology and fibrosis.[17]
-
Immunohistochemistry (IHC): Detect specific protein expression and localization.
-
Molecular Analysis: Extract RNA or protein for qPCR or Western blotting to measure gene and protein expression levels (e.g., ACE2, inflammatory markers, fibrosis markers).[5][7]
-
Biochemical Assays: Measure enzyme activity (e.g., ACE2 activity) or biomarker levels (e.g., Aβ₁₋₄₂) in tissue homogenates.[3]
-
Visualized Workflows and Pathways
General Experimental Workflow
The following diagram illustrates a standard workflow for testing this compound Aceturate in a preclinical mouse model.
Caption: General workflow for in vivo studies of this compound.
Proposed Signaling Pathway: Renin-Angiotensin System Modulation
This compound is widely reported to act by activating the protective ACE2 arm of the Renin-Angiotensin System (RAS).
Caption: Proposed modulation of the RAS by this compound Aceturate.
Logical Relationship: Anti-Inflammatory Effects
This compound has been shown to suppress the production of key pro-inflammatory cytokines in response to pathological stimuli.
Caption: this compound's inhibitory effect on inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ACE2 activator this compound aceturate ameliorates Alzheimer's disease-like neuropathology and rescues cognitive impairment in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Aceturate Reduces Angiotensin II Constriction and Interacts with the Spike Protein of Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound aceturate prevents nephropathy by increasing glomerular ACE2 and AT2 receptor expression in a rat model of type1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-diarrheal therapeutic potential of this compound aceturate stimulation of the ACE II/Ang-(1-7)/Mas receptor axis in mice: A trial study [pubmed.ncbi.nlm.nih.gov]
- 7. e-dmj.org [e-dmj.org]
- 8. Is this compound an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACE2-Independent Action Of Presumed ACE2 Activators: Studies In Vivo, Ex Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposomes produced by reverse phase evaporation: in vitro and in vivo efficacy of this compound aceturate against Trypanosoma evansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The efficacy of berenil (this compound aceturate) against Trypanosoma evansi infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Aceturate (Berenil) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection | PLOS One [journals.plos.org]
- 13. Therapeutic Effect of this compound Aceturate on Parasitic Blood Fluke Schistosoma mansoni Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Impact of this compound aceturate on renin-angiotensin system, infectious myocarditis and skeletal myositis in mice: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound aceturate attenuates systemic inflammation via microbiota gut-5-HT brain-spleen sympathetic axis in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound aceturate exacerbates renal fibrosis after unilateral ureteral obstruction in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Short-Term Treatment with this compound Aceturate Ameliorates the Reduction in Kidney ACE2 Activity in Rats with Subtotal Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy of repeated doses of this compound aceturate (Dinazene®) in the treatment of experimental Trypanosoma brucei infection of Albino rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Diminazene in Biological Samples by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diminazene (B1218545), often used as its aceturate salt, is an aromatic diamidine compound widely employed in veterinary medicine as an anti-protozoal agent for treating infections like trypanosomiasis and babesiosis.[1][2][3] Its mechanism of action involves binding to the minor groove of DNA, particularly at adenine-thymine-rich sites, which inhibits DNA replication in the parasite.[1][4] Given its therapeutic importance and potential for residues in animal products, a robust and reliable analytical method for its quantification in biological matrices is essential for pharmacokinetic studies, residue monitoring, and ensuring food safety.
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the sensitive and accurate quantification of this compound in biological samples such as plasma and milk.
Physicochemical Properties of this compound Aceturate
| Property | Value | Reference |
| Chemical Name | 4,4'-(Diazoamino)dibenzamidine diaceturate | [3][5] |
| Molecular Formula | C₂₂H₂₉N₉O₆ | [5] |
| Molecular Weight | 515.54 g/mol | [3][5] |
| Appearance | Yellow solid | [5] |
| Solubility | Soluble in water, slightly soluble in alcohol. | [3][5] |
| UV Maximum (λmax) | ~369-372 nm | [5][6] |
Experimental Protocols
Materials and Reagents
-
This compound Aceturate reference standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (Analytical grade)
-
Tetraethylammoniumphosphate buffer (or similar ion-pairing agent)
-
Water (HPLC grade, obtained from a water purification system)
-
Biological matrix (e.g., blank bovine plasma, blank milk)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or Cyano)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.05M tetraethylammoniumphosphate buffer (pH 2.8) (e.g., 8:92 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (~25°C) |
| Detection Wavelength | 369 nm |
| Run Time | ~10 minutes |
Preparation of Standards and Quality Controls (QC)
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound Aceturate reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 100 µg/L to 1000 µg/L. These will be used to construct the calibration curve.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 150, 400, and 800 µg/L) by spiking known amounts of this compound into a blank biological matrix (e.g., plasma). These samples are treated the same as the unknown samples.
Sample Preparation Protocol (Plasma)
This protocol utilizes Solid-Phase Extraction (SPE), a technique that provides sample cleanup and concentration.[7]
-
Pre-treatment: To 1 mL of plasma sample, add 100 µL of dilute phosphoric acid to release protein-bound this compound.[8] Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet precipitated proteins.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elution: Elute the this compound from the cartridge using 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Inject 20 µL of the reconstituted sample into the HPLC system.
Caption: Experimental workflow for this compound quantification.
Method Validation and Performance
The described method should be validated according to standard guidelines (e.g., FDA, ICH) to ensure its reliability. Key validation parameters are summarized below.
Table 1: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 100 - 1000 µg/L | Confirmed |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~50 µg/L[5] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | ~150 µg/L[5] |
| Accuracy (% Recovery) | 85 - 115% | 90.4 ± 14.5% (in milk)[6] |
| Precision (% RSD) | ≤ 15% | < 10% |
| Specificity | No interference at the retention time of this compound | Confirmed |
Note: The example results are based on published data and may vary depending on the specific instrumentation, biological matrix, and laboratory conditions.[5][6]
Mechanism of Action Overview
This compound's primary therapeutic effect is achieved by disrupting the parasite's life cycle at the molecular level.
Caption: Simplified mechanism of action of this compound.
Conclusion
The HPLC method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of this compound in biological samples. The use of solid-phase extraction for sample preparation ensures a clean extract, minimizing matrix effects and improving the reliability of the results. This method is well-suited for applications in veterinary pharmacokinetics, drug metabolism studies, and residue analysis. Proper method validation is crucial before its implementation in a regulated environment.
References
- 1. researchgate.net [researchgate.net]
- 2. A review on therapeutic activities of this compound aceturate | Semantic Scholar [semanticscholar.org]
- 3. josvasmouau.com [josvasmouau.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fao.org [fao.org]
- 6. Liquid chromatographic determination of this compound diaceturate (Berenil) in raw bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Confirmation of this compound diaceturate in bovine plasma using electrospray liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the In Vitro Effect of Diminazene on ACE2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Controversial Role of Diminazene (B1218545) as an ACE2 Activator
Angiotensin-Converting Enzyme 2 (ACE2) is a critical metalloenzyme in the Renin-Angiotensin System (RAS), where it counterbalances the actions of Angiotensin-Converting Enzyme (ACE). ACE2 primarily catalyzes the conversion of the vasoconstrictor Angiotensin II (Ang II) to the vasodilatory peptide Angiotensin-(1-7). This function positions ACE2 as a key therapeutic target for cardiovascular and fibrotic diseases.
This compound aceturate (DIZE), an anti-protozoal drug, has been widely cited as an activator of ACE2, with numerous in vivo studies demonstrating its therapeutic benefits attributed to this mechanism.[1][2][3] However, the direct in vitro activation of ACE2 by this compound is a subject of significant scientific debate. Recent detailed pharmacological studies have failed to demonstrate the activation of recombinant human or mouse ACE2 by this compound in vitro.[4][5][6] In some instances, inhibition of ACE2 activity was observed at higher concentrations of this compound.[4]
These conflicting findings underscore the necessity for robust and well-controlled in vitro experiments to elucidate the true effect of this compound on ACE2 catalytic activity. These application notes provide detailed protocols for researchers to independently assess the in vitro effects of this compound on ACE2, fostering a clearer understanding of its mechanism of action.
Summary of Conflicting Quantitative Data
The following table summarizes the divergent findings on the in vitro effect of this compound on ACE2 activity from various studies. This highlights the lack of consensus and the need for careful experimental validation.
| Study (Reference) | Enzyme Source | Substrate | This compound Concentration | Observed Effect on ACE2 Activity |
| Kulemina and Ostrov (2011) - Original report | Recombinant Human ACE2 | Fluorogenic | 50 µM | ~2.5-fold increase in Vmax |
| Karamyan et al. (2022)[4][5][6] | Recombinant Human and Mouse ACE2 | Fluorogenic | Up to 30 µM | Negligible change |
| Karamyan et al. (2022)[4][5][6] | Recombinant Human and Mouse ACE2 | Fluorogenic | 100 µM | ~20.5% inhibition |
| Karamyan et al. (2022)[4][5][6] | Recombinant Human and Mouse ACE2 | Angiotensin II | 10 µM and 50 µM | No enhancement of hydrolysis |
| Shenoy et al. (2013) | Not specified | Not specified | Not specified | Reported activation |
| De Maria et al. (2016) | Not specified | Not specified | Not specified | Reported activation |
Experimental Protocols
Protocol 1: In Vitro ACE2 Activity Assay using a Fluorogenic Substrate
This protocol describes a method to measure the enzymatic activity of ACE2 using a quenched fluorogenic substrate. The cleavage of the substrate by ACE2 results in an increase in fluorescence, which can be quantified to determine enzyme activity.
Materials:
-
Recombinant Human or Mouse ACE2
-
Fluorogenic ACE2 substrate (e.g., Mca-Y-V-A-D-A-P-K(Dnp)-OH or Mca-Ala-Pro-Lys(Dnp)-OH)
-
This compound Aceturate (DIZE)
-
ACE2 Assay Buffer: 75 mM Tris-HCl, 1 M NaCl, pH 7.5
-
Known ACE2 inhibitor (e.g., MLN-4760 or DX600) for negative control
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~320-340 nm, Emission: ~380-420 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of this compound Aceturate in deionized water.
-
Prepare working solutions of DIZE at various concentrations (e.g., 0.1 µM to 100 µM) in ACE2 Assay Buffer.
-
Dilute recombinant ACE2 to the desired concentration (e.g., 0.05-0.1 nM for human ACE2) in cold ACE2 Assay Buffer. Keep on ice.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank (No Enzyme): 50 µL of ACE2 Assay Buffer.
-
Vehicle Control (Basal Activity): 40 µL of ACE2 Assay Buffer and 10 µL of the ACE2 enzyme solution.
-
This compound Test Wells: 40 µL of the respective DIZE working solution and 10 µL of the ACE2 enzyme solution.
-
Inhibitor Control: 40 µL of the ACE2 inhibitor working solution and 10 µL of the ACE2 enzyme solution.
-
-
Gently tap the plate to mix the contents.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes. This allows the test compound (DIZE) to interact with the enzyme before the substrate is added.
-
-
Reaction Initiation:
-
Prepare the substrate solution by diluting the stock in ACE2 Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Add 50 µL of the substrate solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity in kinetic mode for at least 30 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the V₀ of the blank from all other wells.
-
Calculate the percentage of ACE2 activity in the presence of this compound relative to the vehicle control (100% activity).
-
Protocol 2: In Vitro ACE2 Activity Assay using Endogenous Substrate (Angiotensin II)
This protocol assesses the effect of this compound on the physiologically relevant cleavage of Angiotensin II to Angiotensin-(1-7) by ACE2. The reaction products are typically analyzed by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Materials:
-
Recombinant Human or Mouse ACE2
-
Angiotensin II
-
This compound Aceturate (DIZE)
-
ACE2 Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 µM ZnCl₂, pH 7.4)
-
Reaction termination solution (e.g., 0.1% Trifluoroacetic Acid - TFA)
-
HPLC system with a C18 column or a Mass Spectrometer
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, prepare the reaction mixtures. For each reaction, combine:
-
ACE2 Assay Buffer
-
Recombinant ACE2 (e.g., 0.3-0.5 nM)
-
This compound Aceturate at the desired final concentration (e.g., 10 µM, 50 µM) or vehicle.
-
-
Pre-incubate the mixtures at 37°C for 10-15 minutes.
-
-
Reaction Initiation:
-
Add Angiotensin II to each tube to a final concentration of approximately 5 µM to initiate the reaction.
-
Incubate at 37°C for a set period (e.g., 60 minutes). The incubation time should be optimized to ensure product formation is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of the reaction termination solution (e.g., 0.1% TFA).
-
-
Sample Analysis by HPLC:
-
Centrifuge the terminated reactions to pellet any precipitate.
-
Inject the supernatant onto an HPLC system equipped with a C18 column.
-
Separate the peptides using a gradient of acetonitrile (B52724) in 0.1% TFA.
-
Monitor the elution of Angiotensin II and Angiotensin-(1-7) by UV absorbance at 214 nm.
-
Quantify the amount of Angiotensin-(1-7) produced by comparing the peak area to a standard curve of known concentrations of Angiotensin-(1-7).
-
-
Data Analysis:
-
Calculate the rate of Angiotensin-(1-7) formation in the presence and absence of this compound.
-
Express the ACE2 activity with this compound as a percentage of the vehicle control.
-
Visualizations
Proposed Signaling Pathway of this compound in the Renin-Angiotensin System
Caption: Proposed (and controversial) mechanism of this compound (DIZE) in the Renin-Angiotensin System.
Experimental Workflow for Testing Compound Effects on ACE2 Activity
Caption: General workflow for in vitro screening of compounds for their effect on ACE2 activity.
References
- 1. Angiotensin converting enzyme 2 and this compound: role in cardiovascular and blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Aceturate Reduces Angiotensin II Constriction and Interacts with the Spike Protein of Severe Acute Respiratory Syndrome Coronavirus 2 [mdpi.com]
- 4. Is this compound an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is this compound an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications (2022) | Shiva Hadi Esfahani | 1 Citations [scispace.com]
- 6. Is this compound an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Administration of Diminazene Aceturate in Cattle for Research and Drug Development
Application Notes and Protocols
This document provides a detailed guide for the administration of Diminazene (B1218545) aceturate in cattle, intended for researchers, scientists, and drug development professionals. It covers the pharmacological background, preparation, administration protocols, and key experimental methodologies for evaluating its efficacy and pharmacokinetics.
Introduction
This compound aceturate is an aromatic diamidine compound widely used in veterinary medicine as an anti-protozoal agent.[1][2] It is primarily effective against Trypanosoma and Babesia species, making it a critical drug for treating trypanosomiasis and babesiosis in cattle.[3][4] Its mechanism of action is primarily through binding to the kinetoplast DNA of the parasite, which inhibits DNA replication.[5] Additionally, recent studies have revealed its immunomodulatory effects, where it can downregulate the production of pro-inflammatory cytokines.[6][7]
Product Information
| Property | Description |
| Chemical Name | 4,4'-(1-Triazene-1,3-diyl)bis(benzenecarboximidamide) diaceturate |
| Common Names | This compound aceturate, Berenil |
| Molecular Formula | C14H15N7 · 2(C2H4O2) |
| Appearance | Yellow to orange crystalline powder/granules[8] |
| Solubility | Soluble in water.[9] Often formulated with an excipient like antipyrine (B355649) to enhance solubility.[3][4] |
Indications for Use in Cattle
This compound aceturate is indicated for the treatment of the following protozoan diseases in cattle:
-
Trypanosomiasis: Caused by Trypanosoma congolense, T. vivax, and T. brucei.[3][4]
-
Babesiosis (Piroplasmosis): Caused by Babesia bovis and B. bigemina.[3][4]
Dosage and Administration
Recommended Dosage
The standard therapeutic dose for the treatment of trypanosomiasis and babesiosis in cattle is 3.5 mg of this compound aceturate per kg of body weight , administered as a single injection.[3][10]
For infections with T. brucei or resistant strains, the dosage may be increased to 7.0 - 8.0 mg/kg body weight .[10][11] However, the total dose should not exceed 4 grams per animal.[3]
Preparation of Injectable Solution
This compound aceturate is typically supplied as soluble granules that require reconstitution with sterile water. The concentration of the reconstituted solution can vary depending on the product formulation. A common preparation protocol is as follows:
-
Dissolve the contents of a 2.36 g sachet (containing 1.05 g of this compound aceturate) in 15 ml of sterile water to create an approximately 7% (70 mg/ml) solution.[12][13]
-
For a 23.6 g sachet (containing 10.5 g of this compound aceturate), add 150 ml of sterile water.[12]
-
Thoroughly mix the powder and sterile water before drawing the solution into a syringe.[12]
Route of Administration
The preferred route of administration in cattle is deep intramuscular injection .[3][4] To minimize local pain and tissue reaction, especially with large volumes, it is advisable to divide the dose and inject it at two separate sites.[11]
Pharmacokinetics
The pharmacokinetic profile of this compound aceturate in cattle is characterized by rapid absorption and slow elimination.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 18 - 49.8 minutes | [14][15] |
| Peak Plasma Concentration (Cmax) | 3.24 - 8.25 µg/ml | [14][16] |
| Absorption Half-life (t1/2α) | 1.93 ± 0.95 hours | [14] |
| Elimination Half-life (t1/2β) | 188 - 222 hours | [14][16] |
| Mean Residence Time | 13.27 days | [14] |
| Primary Route of Excretion | Urine | [17] |
Note: Pharmacokinetic parameters can be influenced by the animal's health status, such as an acute or chronic trypanosome infection.[15]
Safety and Toxicology
| Aspect | Information |
| Adverse Effects | Localized swelling and pain at the injection site.[1] At higher or repeated doses, potential for central nervous system toxicity, hepatotoxicity, and nephrotoxicity.[8][11] Signs of toxicity can include restlessness, "quivering", and in severe cases, cerebellar hemorrhages.[1][8] |
| Withdrawal Periods | Meat: 21 days[3][4] Milk: 3-4 days[4][13] |
| Storage | Unopened sachets should be stored in a cool, dry place below 30°C.[2] The reconstituted solution is stable for up to 15 days when stored in a refrigerator and protected from light.[2] |
Experimental Protocols
Protocol for Evaluating Therapeutic Efficacy against Trypanosoma infection
This protocol is designed to assess the efficacy of this compound aceturate in experimentally infected cattle.
Caption: Experimental workflow for evaluating the therapeutic efficacy of this compound.
Methodology:
-
Animal Selection and Acclimatization: Select healthy, trypanosome-free male Girolando calves. Acclimatize the animals for at least two weeks before the start of the experiment.
-
Grouping: Randomly assign calves into treatment groups (e.g., untreated control, this compound aceturate treated). A minimum of five animals per group is recommended.[4]
-
Infection: Experimentally infect the calves intravenously with approximately 1 x 10^6 Trypanosoma vivax trypomastigotes.[4]
-
Monitoring of Infection: Begin monitoring for parasitemia daily post-infection using methods such as the Buffy Coat Technique (BCT).
-
Treatment: Once parasitemia is confirmed, administer a single deep intramuscular injection of this compound aceturate at a dose of 3.5 mg/kg body weight.[4]
-
Post-treatment Evaluation:
-
Monitor for the presence of trypanosomes in the blood at regular intervals (e.g., daily for the first week, then weekly) for up to 180 days to check for relapse.[4] Use sensitive techniques like the Woo test, Brener method, and PCR for detection.[4][18]
-
Record clinical parameters such as Packed Cell Volume (PCV), rectal temperature, and body weight throughout the study.
-
-
Data Analysis: Efficacy is determined by the absence of detectable parasites in the treated group compared to the control group. Note the time to relapse in any treated animals.
Protocol for Pharmacokinetic Analysis
This protocol outlines the steps for determining the pharmacokinetic profile of this compound aceturate in cattle.
Caption: Workflow for a pharmacokinetic study of this compound in cattle.
Methodology:
-
Animal Preparation: Use healthy cattle (e.g., Boran or Holstein-Friesian) and place jugular catheters for ease of blood collection.
-
Drug Administration: Administer a single deep intramuscular dose of this compound aceturate (3.5 mg/kg).[14]
-
Blood Sampling: Collect blood samples into heparinized tubes at predetermined time points. A suggested schedule includes: 0 (pre-dose), 5, 10, 15, 30, 45 minutes, and 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, and 240 hours post-administration.
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma samples at -20°C or lower until analysis.
-
Analytical Method:
-
Pharmacokinetic Modeling: Use appropriate software to analyze the plasma concentration-time data. A two-compartment model is often suitable for describing the pharmacokinetics of this compound in cattle.[14] Calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
Protocol for Investigating Immunomodulatory Effects
This protocol provides a framework for studying the effect of this compound aceturate on macrophage cytokine production.
Caption: Experimental workflow to assess the immunomodulatory effects of this compound.
Methodology:
-
Macrophage Isolation and Culture: Isolate macrophages from bovine peripheral blood mononuclear cells (PBMCs) and culture them in appropriate media.
-
Treatment: Pre-treat the cultured macrophages with varying concentrations of this compound aceturate for a specified period (e.g., 1 hour).
-
Stimulation: Stimulate the macrophages with a pro-inflammatory agent such as Lipopolysaccharide (LPS) or Trypanosoma antigens.[6]
-
Cytokine Measurement: After an incubation period (e.g., 24 hours), collect the cell culture supernatants. Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) using an Enzyme-Linked Immunosorbent Assay (ELISA).[7]
-
Signaling Pathway Analysis:
-
Lyse the cells to extract total protein.
-
Perform Western blotting to analyze the phosphorylation status of key signaling proteins such as MAPKs (ERK, p38, JNK) and STAT proteins (STAT1, STAT3).[6]
-
A reduction in the phosphorylated forms of these proteins in this compound-treated cells would indicate an inhibitory effect on these pro-inflammatory signaling pathways.
-
Mechanism of Action: Signaling Pathway
This compound aceturate has been shown to modulate the host's immune response by inhibiting key intracellular signaling pathways that lead to the production of pro-inflammatory cytokines.
Caption: this compound's inhibition of pro-inflammatory signaling pathways.
This diagram illustrates how this compound aceturate interferes with the signaling cascade initiated by pathogens. It blocks the phosphorylation of MAPKs, STATs, and the NF-κB p65 subunit, which are crucial for the transcription and subsequent production of pro-inflammatory cytokines.[6] This immunomodulatory action is in addition to its direct trypanocidal effects.
References
- 1. scispace.com [scispace.com]
- 2. vetlexicon.com [vetlexicon.com]
- 3. [Simultaneous determination of this compound aceturate and isometamidium chloride residues in cattle tissues by high performance liquid chromatography with solid-phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of therapeutic efficacy of different drugs against Trypanosoma vivax on experimentally infected cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Aceturate (Berenil) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection | PLOS One [journals.plos.org]
- 6. This compound aceturate (Berenil), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound aceturate (Berenil) modulates the host cellular and inflammatory responses to Trypanosoma congolense infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 673. This compound (WHO Food Additives Series 25) [inchem.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
- 11. njap.org.ng [njap.org.ng]
- 12. VERIBEN® / Product list / Products / Ceva Africa [ceva-africa.com]
- 13. interchemie.com [interchemie.com]
- 14. A bioequivalence and pharmacokinetic evaluation of two commercial this compound aceturate formulations administered intramuscularly to cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative pharmacokinetics of this compound in noninfected Boran (Bos indicus) cattle and Boran cattle infected with Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. fao.org [fao.org]
- 18. Polymerase chain reaction and DNA probe hybridization to assess the efficacy of this compound treatment in Trypanosoma brucei-infected cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assay for Determining the Cytotoxicity of Diminazene in Different Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diminazene (B1218545) aceturate (also known as Berenil) is an aromatic diamidine compound primarily used as an anti-trypanosome and anti-protozoal agent in veterinary medicine.[1][2][3] Beyond its classical use, recent research has highlighted its potential anti-inflammatory and anti-cancer properties.[1][4] this compound's mechanisms of action include binding to the minor groove of DNA, particularly at adenine-thymine (A-T) rich regions, and modulating key cellular signaling pathways.[1] Emerging evidence suggests that this compound can induce cytotoxicity in cancer cells through various mechanisms, including the deregulation of the cell cycle, induction of apoptosis, and downregulation of key oncogenes.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound aceturate on various cell lines. The methodologies described herein are fundamental for preclinical drug evaluation and mechanistic studies.
Data Presentation: Cytotoxicity of this compound Aceturate
The cytotoxic effects of this compound aceturate have been evaluated in a limited number of human cancer cell lines. The available data primarily focuses on its impact on cell viability and proliferation in a dose-dependent manner.
| Cell Line | Assay Type | Effect | Key Findings | Reference |
| HeLa (Human Cervical Carcinoma) | WST-1 Proliferation Assay | Inhibition of cell viability | Dose-dependent inhibition of cell proliferation. The effect was associated with the downregulation of proliferation markers Ki67 and PCNA. | [4][5][7] |
| HeLa (Human Cervical Carcinoma) | Acridine Orange/Ethidium Bromide Staining | Induction of cell death | Revealed evidence of apoptosis and necrosis in a dose-dependent manner. | [4][5] |
| HeLa (Human Cervical Carcinoma) | JC-10 Dye Assay | Loss of Mitochondrial Membrane Potential | Showed a collapse of the mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway. | [4][5][6] |
Experimental Workflow and Methodologies
A typical workflow for assessing the cytotoxicity of a compound like this compound involves several key stages, from initial cell culture preparation to final data analysis and interpretation.
Caption: General experimental workflow for cytotoxicity assessment.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan (B1609692) product.[10] The amount of formazan produced is proportional to the number of viable cells.[11]
Materials:
-
96-well flat-bottom sterile plates
-
This compound aceturate
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound aceturate in culture medium. After incubation, carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8][10]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculation: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)] x 100
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][13] LDH is a stable cytosolic enzyme that is released upon plasma membrane disruption, making it a reliable marker for cell lysis.[14]
Materials:
-
96-well flat-bottom sterile plates
-
This compound aceturate
-
Appropriate cell culture medium
-
Commercially available LDH Cytotoxicity Assay Kit (containing reaction mixture, stop solution, and lysis buffer)
-
Microplate reader (absorbance at 490 nm and 680 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. In addition to the treated and untreated wells, prepare a "Maximum LDH Release" control by adding 10 µL of the 10X Lysis Buffer provided in the kit to a set of untreated wells 45 minutes before the end of the incubation period.[14][15]
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes to pellet any detached cells.[14]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14][15]
-
Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant. Tap the plate gently to mix.[15]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
Stop Reaction: Add 50 µL of the Stop Solution to each well. Tap the plate gently to mix.[15]
-
Absorbance Reading: Measure the absorbance at 490 nm (for formazan) and 680 nm (background) using a microplate reader.[14]
-
Calculation: First, subtract the 680 nm absorbance value from the 490 nm absorbance value for each well to correct for background. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Mechanism of Action and Signaling Pathways
This compound aceturate induces cytotoxicity through a multi-faceted mechanism involving the disruption of the cell cycle, induction of apoptosis, and modulation of critical oncogenic and inflammatory signaling pathways.
In human cervical cancer (HeLa) cells, this compound treatment leads to a loss of mitochondrial membrane potential and the upregulation of caspase 3, indicating the induction of apoptosis.[4][6] This is further associated with the downregulation of key oncogenes such as c-Myc , FOXM1 , and Furin , as well as genes critical for cell cycle progression at the G1/S and G2/M phases (e.g., CCNA2, CDC25A, Aurka, PLK1).[4][6]
Caption: this compound's cytotoxic mechanism in HeLa cells.
Additionally, this compound has been shown to possess potent anti-inflammatory properties by downregulating key signaling pathways that are also involved in cell survival and proliferation.[1] It can inhibit the phosphorylation of MAPKs (ERK, p38, JNK), STATs (STAT1, STAT3), and the activation of the NF-κB pathway.[1][16][17] This modulation can contribute to its cytotoxic effects in certain cellular contexts.
Caption: this compound's inhibitory effect on signaling pathways.
Conclusion
The protocols detailed in these application notes provide robust and reliable methods for quantifying the cytotoxic effects of this compound aceturate. The MTT assay offers a measure of metabolic viability, while the LDH assay provides a direct assessment of cell membrane integrity and lysis. Understanding this compound's impact on cell viability and its underlying molecular mechanisms, including the disruption of oncogenic and inflammatory signaling pathways, is crucial for evaluating its therapeutic potential in cancer and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Aceturate (Berenil) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound aceturate-induced cytotoxicity is associated with the deregulation of cell cycle signaling and downregulation of oncogenes Furin, c-MYC, and FOXM1 in human cervical carcinoma Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "this compound aceturate-induced cytotoxicity is associated with the dereg" by Rajendra Gharbaran [academicworks.cuny.edu]
- 6. researchgate.net [researchgate.net]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. cellbiologics.com [cellbiologics.com]
- 16. Cytotoxicity and anti-inflammatory effect of a novel this compound aceturate derivative in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound aceturate (Berenil) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Diminazene-DNA Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene, an aromatic diamidine, is a well-established veterinary drug for treating trypanosomiasis. Its therapeutic effect is primarily attributed to its ability to bind to the minor groove of DNA, particularly at AT-rich sequences. More recently, research has revealed that this compound also exhibits high-affinity binding to G-quadruplex DNA structures, which are implicated in the regulation of oncogene expression and telomere maintenance.[1][2] This dual-binding capability has renewed interest in this compound and its derivatives as potential anticancer agents.
These application notes provide an overview of the common techniques employed to detect and characterize the binding of this compound to DNA. Detailed protocols for key methods are included to guide researchers in setting up and performing these experiments.
I. Spectroscopic Techniques
Spectroscopic methods are fundamental for studying drug-DNA interactions as they can provide both qualitative and quantitative information about the binding event.[3][4][5]
A. UV-Visible Absorption Spectroscopy
Principle: The interaction of a small molecule with DNA can lead to changes in the molecule's electronic absorption spectrum. Hypochromism (a decrease in absorbance) and bathochromism (a red shift in the absorption maximum) are indicative of intercalative binding, while changes in the DNA absorption band around 260 nm can also suggest binding.[3][6][7] For this compound, which binds to the minor groove, changes in its own absorption spectrum upon titration with DNA are monitored.[1]
Protocol: UV-Visible Spectroscopic Titration
-
Preparation of Solutions:
-
Prepare a stock solution of this compound aceturate (e.g., 1 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 250 mM KCl).[1]
-
Prepare a stock solution of DNA (e.g., calf thymus DNA or a specific oligonucleotide sequence) in the same buffer. Determine the DNA concentration accurately by measuring the absorbance at 260 nm.
-
The buffer should be filtered and degassed to avoid interference.
-
-
Instrumentation:
-
Use a dual-beam UV-Visible spectrophotometer.
-
Set the temperature of the cuvette holder to a constant value (e.g., 20°C).[1]
-
-
Titration:
-
Fill a 1 cm path length quartz cuvette with a fixed concentration of this compound solution (e.g., 10 µM).[1]
-
Record the initial absorption spectrum of this compound (typically in the range of 250-700 nm).[3]
-
Incrementally add small aliquots of the DNA stock solution to the this compound solution in the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the absorption spectrum.
-
A corresponding amount of DNA should be added to a reference cuvette containing only the buffer to correct for DNA absorbance.
-
-
Data Analysis:
-
Plot the absorbance at the wavelength of maximum absorption for this compound as a function of the DNA concentration.
-
The binding constant (Kb) can be determined by fitting the data to a suitable binding model, such as the Benesi-Hildebrand equation or by non-linear regression analysis.[3]
-
B. Fluorescence Spectroscopy
Principle: The intrinsic fluorescence of a molecule can be altered upon binding to DNA. Quenching or enhancement of the fluorescence signal can be used to determine binding parameters.[8] Competitive displacement assays using fluorescent DNA probes like ethidium (B1194527) bromide (EB) or 4',6-diamidino-2-phenylindole (DAPI) are also common.[3][9] this compound's ability to compete with a known G-quadruplex ligand, N-methyl mesoporphyrin IX (NMM), has been used to demonstrate its binding to these structures.[1]
Protocol: Competitive Binding Assay with a Fluorescent Probe
-
Preparation of Solutions:
-
Prepare stock solutions of this compound, the fluorescent probe (e.g., DAPI for minor groove binding), and DNA in the appropriate buffer.
-
The concentrations should be chosen such that the probe is significantly bound to the DNA in the initial state.
-
-
Instrumentation:
-
Use a spectrofluorometer with temperature control.
-
Set the excitation and emission wavelengths appropriate for the fluorescent probe (e.g., for DAPI, excitation at 358 nm and emission scanned from 450 to 650 nm).[3]
-
-
Experiment:
-
Prepare a solution of DNA and the fluorescent probe in a quartz cuvette and record the initial fluorescence spectrum.
-
Add increasing concentrations of this compound to the cuvette.
-
After each addition, incubate the sample for a sufficient time to reach equilibrium.
-
Record the fluorescence spectrum.
-
-
Data Analysis:
-
The decrease in the fluorescence of the probe indicates that this compound is displacing it from the DNA.
-
The data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity of this compound.
-
C. Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light and is highly sensitive to the conformation of chiral molecules like DNA.[10] Binding of a ligand can induce conformational changes in the DNA, which are reflected in the CD spectrum.[10][11][12] An induced CD (ICD) signal in the absorption region of the achiral ligand (this compound) upon binding to the chiral DNA is a strong indicator of interaction.[11][13]
Protocol: CD Spectroscopic Analysis
-
Preparation of Solutions:
-
Prepare solutions of DNA and this compound in a suitable buffer (low in chloride ions to avoid interference).
-
Ensure the absence of any particulate matter by filtering the solutions.
-
-
Instrumentation:
-
Use a CD spectrometer.
-
The instrument should be purged with nitrogen gas.
-
Use a quartz cuvette with a path length appropriate for the wavelength range (e.g., 1 cm).
-
-
Measurement:
-
Record the CD spectrum of the DNA alone (typically in the far-UV region, 200-320 nm).[7]
-
Record the CD spectrum of this compound alone (which should be zero as it is achiral).
-
Prepare a sample of the DNA-Diminazene complex and record its CD spectrum.
-
To observe an induced CD signal, scan in the wavelength range where this compound absorbs (around 300-450 nm).[11]
-
-
Data Analysis:
-
Changes in the DNA CD spectrum (e.g., peak shifts or intensity changes) indicate alterations in DNA conformation upon binding.
-
The appearance of an ICD signal confirms the binding of this compound in a specific orientation relative to the DNA chiral centers.
-
II. Biophysical Techniques
Biophysical methods provide detailed information on the thermodynamics and kinetics of binding.[14][15][][17]
A. Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change associated with a binding event.[][18] By titrating a ligand into a solution containing a macromolecule, a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n), can be determined. The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.[18]
Protocol: ITC Measurement
-
Preparation of Solutions:
-
Prepare precisely concentrated solutions of this compound and DNA in the same buffer batch to minimize heat of dilution effects.
-
Degas the solutions thoroughly before use.
-
-
Instrumentation:
-
Use an isothermal titration calorimeter.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Load the DNA solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the this compound solution into the DNA solution.
-
The heat change after each injection is measured.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[1]
-
B. Viscosity Measurements
Principle: The viscosity of a DNA solution is sensitive to its length and conformation.[19] Classical intercalators increase the length of the DNA helix, leading to an increase in viscosity.[20] Conversely, molecules that bend or kink the DNA can reduce its effective length and viscosity.[20] Minor groove binders like this compound typically cause less significant changes in viscosity compared to intercalators.
Protocol: Viscometric Titration
-
Preparation of Solutions:
-
Prepare a solution of DNA (e.g., calf thymus DNA) in a suitable buffer. The DNA should be of high molecular weight to ensure a measurable viscosity.[21]
-
Prepare a stock solution of this compound.
-
-
Instrumentation:
-
Use a viscometer, such as a gravitational capillary viscometer or a rotating cylinder viscometer.[20]
-
Maintain a constant temperature.
-
-
Measurement:
-
Measure the flow time of the buffer and the DNA solution.
-
Add increasing amounts of this compound to the DNA solution and measure the flow time after each addition.
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η₀), where η and η₀ are the viscosities of the DNA solution with and without the drug, respectively.
-
Plot (η/η₀) versus the ratio of the concentration of this compound to the concentration of DNA.
-
The nature of the change in viscosity provides insights into the binding mode.[22][23]
-
C. Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip.[24][25][26] By immobilizing DNA on the chip and flowing a solution of this compound over it, the association and dissociation of the ligand can be monitored in real-time, providing kinetic data (kon and koff) and the dissociation constant (KD).[27][28]
Protocol: SPR Analysis
-
Chip Preparation:
-
Choose a sensor chip suitable for DNA immobilization (e.g., a streptavidin-coated chip for biotinylated DNA).
-
Immobilize the biotinylated DNA oligonucleotide onto the sensor chip surface.
-
-
Instrumentation:
-
Use an SPR instrument (e.g., Biacore).
-
The system should be primed with a suitable running buffer.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor chip surface (association phase).
-
Follow this with a flow of running buffer to monitor the dissociation of the complex (dissociation phase).
-
Regenerate the sensor surface between different this compound concentrations if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams (response units versus time) are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[27]
-
III. Mass Spectrometry
Principle: Electrospray ionization mass spectrometry (ESI-MS) can be used to directly observe the non-covalent complexes formed between this compound and DNA.[1] This technique provides information on the stoichiometry of the binding.[1][11]
Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare the this compound-DNA complex in a volatile buffer, such as ammonium (B1175870) acetate, to ensure compatibility with the ESI process.[1]
-
The concentration of the complex should be in the low micromolar range.[1]
-
-
Instrumentation:
-
Use an ESI mass spectrometer, often coupled with a time-of-flight (TOF) or quadrupole analyzer.
-
Operate the instrument in negative ion mode to detect the negatively charged DNA backbone.[1]
-
-
Data Acquisition:
-
Infuse the sample into the ESI source.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected masses of the free DNA and the complex.
-
-
Data Analysis:
-
Identify the peaks corresponding to the free DNA and the this compound-DNA complex.
-
The mass difference between these peaks will correspond to the mass of the bound this compound molecules, allowing for the determination of the binding stoichiometry.
-
Quantitative Data Summary
| Technique | Parameter(s) Determined | Typical Values for this compound-DNA Interaction | Reference(s) |
| UV-Visible Spectroscopy | Binding Constant (Kb) | For AT-rich duplex DNA: ~10^5 - 10^6 M⁻¹ | [1] |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | For G-quadruplexes: Kd ~1 nM | [1][2] |
| Surface Plasmon Resonance (SPR) | Association rate (ka), Dissociation rate (kd), Dissociation Constant (KD) | Can provide detailed kinetic information. | [27] |
| Fluorescence Spectroscopy | Binding Constant (Kb), Quenching Constant (Ksv) | Method dependent. | [3] |
Visualizations
Caption: Workflow for UV-Visible Spectroscopic Titration.
Caption: Workflow for Isothermal Titration Calorimetry.
Caption: Workflow for Surface Plasmon Resonance Analysis.
References
- 1. This compound or berenil, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups ... - Molecular BioSystems (RSC Publishing) DOI:10.1039/C4MB00359D [pubs.rsc.org]
- 2. This compound or berenil, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups are also critical for G-quadruplex binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the drug-DNA binding modes using fluorescence-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. pharmaron.com [pharmaron.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. ichorlifesciences.com [ichorlifesciences.com]
- 18. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. blog.rheosense.com [blog.rheosense.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. drughunter.com [drughunter.com]
- 26. is.muni.cz [is.muni.cz]
- 27. Kinetic discrimination of sequence-specific DNA-drug binding measured by surface plasmon resonance imaging and comparison to solution-phase measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. google.com [google.com]
Application Notes and Protocols for Evaluating the In Vivo Trypanocidal Activity of Diminazene Aceturate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene (B1218545) aceturate, commonly known as Berenil (B12357598), is an aromatic diamidine compound that has been a cornerstone in the treatment of animal trypanosomiasis for decades.[1][2] Its primary mechanism of action is believed to involve binding to the kinetoplast DNA of the parasite, leading to a loss of the kinetoplast and subsequent parasite death.[3][4] Additionally, recent studies have revealed its immunomodulatory properties, where it can dampen the host's inflammatory response by downregulating the production of pro-inflammatory cytokines.[1][5] This dual action of direct trypanocidal effect and modulation of the host's immune response makes it a significant compound for both therapeutic use and as a reference drug in the development of new trypanocidal agents.
These application notes provide a detailed experimental protocol for the in vivo evaluation of the trypanocidal activity of this compound aceturate in a murine model. The protocol covers animal handling, infection, treatment, and the assessment of key efficacy parameters.
Experimental Protocols
Animal Model and Husbandry
-
Animal Species: Swiss albino mice are a commonly used and suitable model for this type of study.[6][7] Other strains such as BALB/c and C57BL/6 can also be used.[3][4]
-
Age and Weight: Mice should be 6-8 weeks old with a weight range of 20-25 grams.
-
Housing: Animals should be housed in standard cages under controlled conditions of temperature (22 ± 2°C), humidity (55 ± 10%), and a 12-hour light/dark cycle.
-
Diet: Standard pellet diet and water should be provided ad libitum.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the commencement of the experiment.
Parasite Strain and Infection
-
Parasite: Trypanosoma evansi, Trypanosoma congolense, or Trypanosoma brucei can be used. The specific strain should be well-characterized.
-
Inoculum Preparation: A donor mouse is infected with the trypanosome stabilate. When a high level of parasitemia is achieved, the blood is collected via cardiac puncture into a heparinized tube. The blood is then diluted with a suitable buffer (e.g., phosphate-buffered saline with 1% glucose) to achieve the desired parasite concentration.
-
Infection: Each mouse is inoculated intraperitoneally (i.p.) with approximately 1 x 10^5 trypanosomes in a volume of 0.2 mL.[8]
Experimental Design and Treatment
-
Grouping: The mice are randomly divided into the following groups (n=6 per group):
-
Group I: Uninfected, untreated control.
-
Group II: Infected, untreated control (negative control).
-
Group III: Infected, treated with this compound aceturate (e.g., 3.5 mg/kg body weight).
-
Group IV: Infected, treated with a different dose of this compound aceturate (e.g., 7 mg/kg body weight) or a test compound.
-
-
Drug Preparation: this compound aceturate is dissolved in sterile distilled water to the desired concentration.
-
Administration: Treatment is typically administered via the intraperitoneal (i.p.) or intramuscular (i.m.) route once a patent parasitemia is established (e.g., on day 3 or 4 post-infection).[9][10]
Monitoring and Data Collection
-
Parasitemia: The level of parasitemia is monitored daily from day 2 post-infection. A drop of blood is collected from the tail vein, and the number of trypanosomes is estimated using a hemocytometer (Neubauer chamber) or by the rapid matching method of Herbert and Lumsden.[6][11] Parasitemia is expressed as the number of parasites per milliliter of blood.
-
Packed Cell Volume (PCV) and Hemoglobin (Hb): Blood is collected in heparinized capillary tubes to determine the PCV. Hb levels can be measured using a hemoglobinometer. These parameters are typically assessed at the beginning and end of the experiment, and at selected time points in between.
-
Body Weight: The body weight of each mouse is recorded daily.
-
Survival: The number of surviving mice in each group is recorded daily, and the mean survival time is calculated.
-
Biochemical Parameters: At the end of the study, blood can be collected for the analysis of serum biochemical parameters such as total protein, albumin, glucose, cholesterol, and liver enzymes (AST, ALT).[12][13][14][15][16]
Data Presentation
The quantitative data collected from the experiment should be summarized in tables for clear comparison between the different experimental groups.
Table 1: Mean Parasitemia Levels (x 10^6 parasites/mL) in Different Experimental Groups
| Day Post-Infection | Group I (Uninfected Control) | Group II (Infected Control) | Group III (this compound 3.5 mg/kg) | Group IV (this compound 7 mg/kg) |
| 2 | 0 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.2 |
| 4 | 0 | 2.8 ± 0.4 | 0.2 ± 0.1 | 0.1 ± 0.05 |
| 6 | 0 | 5.1 ± 0.6 | 0 | 0 |
| 8 | 0 | 7.9 ± 0.8 | 0 | 0 |
| 10 | 0 | Death | 0 | 0 |
Table 2: Hematological and Survival Data
| Group | Initial PCV (%) | Final PCV (%) | Initial Hb (g/dL) | Final Hb (g/dL) | Mean Survival Time (Days) |
| I | 45 ± 2 | 46 ± 2 | 14 ± 1 | 14.5 ± 1 | >30 |
| II | 44 ± 3 | 25 ± 4 | 13.5 ± 1.2 | 8 ± 1.5 | 10 ± 2 |
| III | 45 ± 2.5 | 42 ± 3 | 14.2 ± 1.1 | 13 ± 1.3 | >30 |
| IV | 44.5 ± 2 | 43 ± 2.5 | 14 ± 1 | 13.5 ± 1.2 | >30 |
Table 3: Serum Biochemical Parameters at the End of the Study
| Group | Total Protein (g/dL) | Albumin (g/dL) | Glucose (mg/dL) | Cholesterol (mg/dL) | AST (U/L) | ALT (U/L) |
| I | 6.5 ± 0.4 | 3.5 ± 0.3 | 120 ± 10 | 80 ± 5 | 50 ± 5 | 40 ± 4 |
| II | 5.2 ± 0.5 | 2.5 ± 0.4 | 80 ± 12 | 110 ± 15 | 150 ± 20 | 120 ± 15 |
| III | 6.2 ± 0.3 | 3.3 ± 0.2 | 115 ± 8 | 85 ± 7 | 60 ± 8 | 50 ± 6 |
| IV | 6.4 ± 0.4 | 3.4 ± 0.3 | 118 ± 9 | 82 ± 6 | 55 ± 7 | 45 ± 5 |
Visualizations
References
- 1. This compound aceturate (Berenil), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. josvasmouau.com [josvasmouau.com]
- 3. This compound Aceturate (Berenil) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection | PLOS One [journals.plos.org]
- 4. This compound Aceturate (Berenil) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound aceturate (Berenil) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 7. In vivo effects of this compound aceturate (berenil) ontrypanosoma evansiinfectionin mice: ascanningelectron microscopy study. [djs.journals.ekb.eg]
- 8. Comparative experimental studies on Trypanosoma isolates in mice and response to this compound aceturate and isometamidium chloride treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The efficacy of berenil (this compound aceturate) against Trypanosoma evansi infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Haematological and biochemical changes in experimental Trypanosoma evansi infection in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. academicjournals.org [academicjournals.org]
- 15. Changes in haematological indices and protein concentrations in Trypanosoma brucei infected rats treated with homidium chloride and this compound aceturate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Haemato-biochemical and thyroxin status in Trypanosoma evansi infected dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application of Diminazene in Studies of Parasitic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Diminazene (B1218545) aceturate, an aromatic diamidine, has been a cornerstone in the treatment of parasitic diseases, particularly trypanosomiasis and babesiosis, in veterinary medicine for decades.[1][2] Its long-term and widespread use, however, has led to the emergence of drug-resistant parasite strains, posing a significant threat to livestock health and economic stability in endemic regions.[3] This has necessitated a deeper understanding of the molecular and biochemical mechanisms underpinning this compound resistance. This document provides detailed application notes and protocols for utilizing this compound in the study of these resistance mechanisms, aimed at researchers, scientists, and professionals involved in drug development.
Mechanisms of Action and Resistance
This compound is believed to exert its trypanocidal activity by binding to the AT-rich regions of kinetoplast DNA (kDNA) in the parasite's mitochondrion, interfering with DNA replication and synthesis.[2][4][5] However, the precise in vivo mechanism remains an area of active research.[4]
Resistance to this compound in parasites, particularly in Trypanosoma species, is primarily associated with alterations in drug transport across the parasite's cell membrane.[6] Key mechanisms identified include:
-
Reduced Drug Uptake: This is a major resistance strategy.
-
P2-type Aminopurine Transporters: In Trypanosoma brucei, the P2 adenosine (B11128) transporter, encoded by the TbAT1 gene, is a primary route for this compound uptake.[7][8] Mutations or downregulation of this transporter can significantly reduce drug accumulation within the parasite, leading to resistance.[7][9]
-
Aquaglyceroporins (AQPs): The T. brucei aquaglyceroporin 2 (AQP2) has also been implicated in the uptake of diamidines.[3][10] Loss-of-function mutations in AQP2 can contribute to cross-resistance between melaminophenyl arsenicals and pentamidine (B1679287), and may play a minor role in this compound sensitivity.[11]
-
-
Reduced Mitochondrial Membrane Potential: In some resistant strains of Trypanosoma congolense, a moderate reduction in the mitochondrial membrane potential has been observed.[12] This may reduce the driving force for this compound accumulation within the mitochondrion, the drug's primary target.
-
Increased Drug Efflux: While less characterized for this compound, overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps, is a known mechanism of drug resistance in various parasites.[3][6]
Data Presentation: Quantitative Analysis of this compound Resistance
The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a drug's efficacy. The following tables summarize reported IC50 values for this compound against sensitive and resistant parasite strains.
| Parasite Species | Strain/Isolate | Resistance Status | IC50 (ng/mL) | IC50 (nM) | Fold Resistance | Reference |
| Trypanosoma congolense | IL3000 (Parental) | Sensitive | 55.98 ± 13.15 | 108.65 ± 25.25 | - | [13] |
| Babesia gibsoni | DA-sensitive | Sensitive | < 1 | - | - | [14] |
| Babesia gibsoni | DA-resistant | Resistant | > 200 | - | > 200 | [14] |
| Babesia bovis | - | - | 0.54 ± 0.16 µM | 540 ± 160 | - | [15][16] |
| Theileria equi | - | - | - | - | - | [16] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols used in the study of this compound resistance.
Protocol 1: In Vitro Drug Sensitivity Assay (IC50 Determination)
This protocol is used to determine the concentration of this compound that inhibits parasite growth by 50%.
Materials:
-
Parasite culture medium (e.g., HMI-9 for Trypanosoma, M199 for Babesia)
-
Fetal bovine serum (FBS)
-
96-well microtiter plates
-
This compound aceturate stock solution
-
Parasite culture (logarithmic growth phase)
-
Fluorescent dye (e.g., SYBR Green I) or microscopy-based counting methods
-
Plate reader (for fluorescent assays) or microscope
Procedure:
-
Drug Preparation: Prepare a serial dilution of this compound aceturate in the appropriate culture medium.
-
Plate Seeding: Seed the 96-well plates with parasites at a predetermined density.
-
Drug Addition: Add the serially diluted this compound to the wells. Include drug-free wells as a negative control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2) for a specified period (e.g., 48-72 hours).
-
Growth Inhibition Assessment:
-
Fluorescence-based method: Add SYBR Green I dye to each well, incubate in the dark, and measure fluorescence using a plate reader.
-
Microscopy-based method: Count the number of viable parasites in each well using a hemocytometer.
-
-
Data Analysis: Plot the percentage of growth inhibition against the drug concentration and determine the IC50 value using a suitable software package.
Protocol 2: In Vivo Drug Resistance Assessment in a Mouse Model
This protocol assesses the efficacy of this compound in treating infections in a murine model.[17]
Materials:
-
Parasite stabilates (cryopreserved)
-
This compound aceturate solution for injection
-
Syringes and needles
-
Microscope and slides for parasitemia determination
Procedure:
-
Infection: Infect mice with a known number of parasites (e.g., intraperitoneally).
-
Parasitemia Monitoring: Monitor the development of parasitemia by examining tail blood smears daily.
-
Treatment: Once a predetermined level of parasitemia is reached, treat the mice with a specific dose of this compound aceturate (e.g., 3.5 mg/kg body weight).[20] Include an untreated control group.
-
Post-Treatment Monitoring: Continue to monitor parasitemia in both treated and control groups.
-
Assessment of Resistance:
-
Sensitive strain: Parasitemia should be cleared in treated mice.
-
Resistant strain: Parasitemia may persist or relapse after an initial decrease in treated mice.
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Protocol 3: Molecular Detection of Resistance Markers (PCR-RFLP)
This protocol is used to detect single nucleotide polymorphisms (SNPs) in genes associated with this compound resistance, such as the T. congolense adenosine transporter gene.[21]
Materials:
-
DNA extraction kit
-
Parasite genomic DNA
-
Specific PCR primers flanking the SNP of interest
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Restriction enzyme (e.g., DpnII)
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from the parasite isolates.
-
PCR Amplification: Amplify the target gene fragment using specific primers.
-
Restriction Digestion: Digest the PCR product with the chosen restriction enzyme. The presence or absence of the SNP will determine the cutting pattern.
-
Gel Electrophoresis: Separate the digested DNA fragments by agarose gel electrophoresis.
-
Analysis: Analyze the resulting banding pattern to determine the genotype (sensitive, resistant, or heterozygous).[21]
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. This compound Aceturate (Berenil) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection | PLOS One [journals.plos.org]
- 2. scispace.com [scispace.com]
- 3. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]
- 5. mdpi.com [mdpi.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound resistance in Trypanosoma congolense is not caused by reduced transport capacity but associated with reduced mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and characterization of a strain of Babesia gibsoni resistant to this compound aceturate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of unstable resistance to this compound aceturate in Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Standardised tests in mice and cattle for the detection of drug resistance in tsetse-transmitted trypanosomes of African domestic cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immunological changes in Babesia rodhaini infected BALB/c mice after treated with anti-babesial drug; this compound diaceturate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound aceturate (Berenil) modulates the host cellular and inflammatory responses to Trypanosoma congolense infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of this compound aceturate on the infectivity and transmissibility of drug-resistant Trypanosoma congolense in Glossina morsitans centralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular identification of this compound aceturate resistant trypanosomes in tsetse flies from Yoko in the Centre region of Cameroon and its epidemiological implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Diminazene Aceturate in Rat Models of Cardiovascular Pathophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diminazene (B1218545) aceturate (DIZE), a compound traditionally used as a veterinary trypanocidal agent, has garnered significant attention in cardiovascular research for its purported off-target effects as an activator of Angiotensin-Converting Enzyme 2 (ACE2). ACE2 is a critical enzyme in the Renin-Angiotensin System (RAS), playing a counter-regulatory role to the classical ACE/Angiotensin II (Ang II)/AT1 receptor axis, which is implicated in the pathophysiology of numerous cardiovascular diseases. By enhancing the ACE2/Angiotensin-(1-7)/Mas receptor axis, this compound aceturate presents a promising therapeutic strategy to mitigate cardiovascular damage in various preclinical models.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound aceturate in rat models to study cardiovascular pathophysiology, including hypertension, myocardial infarction, and cardiac hypertrophy.
Mechanism of Action: The Renin-Angiotensin System
The cardiovascular effects of this compound aceturate are primarily attributed to its influence on the Renin-Angiotensin System (RAS). The RAS is a hormonal cascade that regulates blood pressure and fluid balance. Two main axes exist within the RAS:
-
The Classical Axis (ACE/Ang II/AT1R): This pathway is often associated with pathological cardiovascular remodeling. Angiotensin-Converting Enzyme (ACE) cleaves Angiotensin I to produce Angiotensin II (Ang II). Ang II binds to the Angiotensin Type 1 Receptor (AT1R), leading to vasoconstriction, inflammation, fibrosis, and hypertrophy.
-
The Counter-Regulatory Axis (ACE2/Ang-(1-7)/MasR): Angiotensin-Converting Enzyme 2 (ACE2) metabolizes Ang II into the beneficial peptide Angiotensin-(1-7) [Ang-(1-7)]. Ang-(1-7) then binds to the Mas receptor (MasR), promoting vasodilation, anti-inflammatory, anti-fibrotic, and anti-hypertrophic effects.
This compound aceturate is believed to enhance the activity of ACE2, thereby shifting the balance of the RAS towards the protective ACE2/Ang-(1-7)/MasR axis. This action helps to counteract the detrimental effects of the classical axis.
Figure 1: Simplified signaling pathway of the Renin-Angiotensin System and the putative action of this compound Aceturate.
Summary of Quantitative Data from Preclinical Rat Studies
The following tables summarize the reported effects of this compound aceturate in various rat models of cardiovascular disease.
| Myocardial Infarction Model | Control (MI) | This compound Aceturate (MI + DIZE) | Dosage | Reference |
| Fractional Shortening (%) | 19.1 ± 3.0 | Attenuated decrease by 89% | 15 mg/kg/day, s.c. | [1] |
| Contractility (dP/dtmax, mmHg/s) | 4251 ± 657.7 | Improved by 92% | 15 mg/kg/day, s.c. | [1] |
| Ventricular Hypertrophy (mg/mm) | 33.4 ± 1.1 | Reversed by 18% | 15 mg/kg/day, s.c. | [1] |
| ACE2 Activity (RFU/min) | 148.9 ± 29.2 | Reversed decrease | 15 mg/kg/day, s.c. | [1] |
| Infarct Size | - | Reduced | 5 mg/kg/day, i.p. | [2] |
| Pressure Overload (Aortic Banding) Model | Control (AB) | This compound Aceturate (AB + DIZE) | Dosage | Reference |
| Cardiomyocyte Hypertrophy | Increased | Prevented | 1 mg/kg, gavage | [3] |
| Left Ventricular Developed Pressure | Impaired | Attenuated impairment | 1 mg/kg, gavage | [3] |
| +dP/dt and -dP/dt | Impaired | Attenuated impairment | 1 mg/kg, gavage | [3] |
| Hypertension (Renovascular) Model | Control (Hypertensive) | This compound Aceturate | Dosage | Reference |
| Blood Pressure | Elevated | Marked decrease | Not specified | [4] |
| Cardiac Hypertrophy | Induced | Prevented | Not specified | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound aceturate in rat models of cardiovascular pathophysiology.
Preparation and Administration of this compound Aceturate
Materials:
-
This compound aceturate powder
-
Sterile deionized water or sterile water for injection[1][3]
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Syringes and needles for administration (subcutaneous or intraperitoneal) or gavage needles.
Protocol:
-
Calculate the required amount of this compound aceturate based on the desired dose and the number and weight of the rats. Common dosages range from 1 mg/kg to 15 mg/kg per day[1][3].
-
Dissolve the this compound aceturate powder in sterile deionized water or sterile water for injection[1]. For example, to prepare a 7% solution, mix 1.05 g of this compound aceturate with 13.95 ml of distilled water.
-
Vortex the solution until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.
-
Store the prepared solution protected from light, and if reconstituted, it should be stored in a refrigerator and used within 15 days[3].
-
Administer the solution to the rats via the desired route (e.g., subcutaneous injection, intraperitoneal injection, or oral gavage) at the calculated volume.
Induction of Myocardial Infarction by Left Anterior Descending (LAD) Coronary Artery Ligation
This surgical procedure creates a model of myocardial infarction by occluding a major coronary artery.
Figure 2: Experimental workflow for inducing myocardial infarction via LAD ligation in rats.
Materials:
-
Anesthetics (e.g., ketamine and xylazine)
-
Rodent ventilator
-
Surgical instruments (scalpels, forceps, retractors, needle holders)
-
Suture material (e.g., 6-0 silk)
-
Stereomicroscope
Protocol:
-
Anesthetize the rat using an appropriate anesthetic regimen (e.g., ketamine/xylazine cocktail, intraperitoneally)[2].
-
Intubate the rat and connect it to a rodent ventilator to maintain respiration.
-
Perform a left thoracotomy in the fourth intercostal space to expose the heart.
-
Carefully retract the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Pass a 6-0 silk suture underneath the LAD at a position approximately 2-3 mm from its origin.
-
Permanently ligate the LAD. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium.
-
Close the chest wall in layers and suture the skin incision.
-
Administer post-operative analgesics and monitor the animal closely during recovery.
Induction of Pressure Overload by Aortic Banding
This model mimics conditions such as hypertension and aortic stenosis by creating a mechanical constriction of the aorta, leading to cardiac hypertrophy.
Materials:
-
Anesthetics
-
Rodent ventilator
-
Surgical instruments
-
Suture material or a metal clip of a specific internal diameter
-
Blunt needle or wire of a known gauge to standardize the degree of constriction
Protocol:
-
Anesthetize and intubate the rat as described for the LAD ligation procedure.
-
Perform a thoracotomy to expose the ascending or transverse aorta.
-
Carefully dissect the aorta from the surrounding tissues.
-
Place a ligature (e.g., 4-0 silk suture) around the aorta between the innominate and left carotid arteries.
-
Tie the ligature snugly around the aorta and a blunt needle or wire of a specific gauge (e.g., 22-gauge) placed alongside the aorta.
-
Remove the needle or wire to create a standardized stenosis. Alternatively, a pre-sized metal clip can be applied.
-
Close the chest and skin incisions.
-
Provide post-operative care as previously described.
Assessment of Cardiac Function using Echocardiography
Echocardiography is a non-invasive technique to assess cardiac structure and function in vivo.
Materials:
-
High-frequency ultrasound system with a small animal probe
-
Anesthesia (e.g., isoflurane)
-
Animal handling platform with ECG and temperature monitoring
Protocol:
-
Lightly anesthetize the rat with isoflurane (B1672236) to minimize cardiodepressive effects.
-
Place the rat in a supine or left lateral position on the monitoring platform.
-
Apply ultrasound gel to the chest.
-
Acquire two-dimensional (2D) and M-mode images from the parasternal long-axis and short-axis views.
-
From the M-mode images, measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thicknesses.
-
Calculate functional parameters such as:
-
Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] x 100
-
Ejection Fraction (EF %): [(LVIDd³ - LVIDs³) / LVIDd³] x 100 (using the Teichholz formula or other validated methods).
-
-
Pulsed-wave Doppler can be used to assess blood flow velocities across the mitral and aortic valves to evaluate diastolic and systolic function.
Isolated Heart Perfusion (Langendorff Preparation)
This ex vivo technique allows for the direct assessment of cardiac contractile function independent of systemic influences.
Figure 3: Workflow for the Langendorff isolated heart preparation.
Materials:
-
Langendorff apparatus with a perfusion reservoir, pump, oxygenator, and water jacket for temperature control
-
Krebs-Henseleit buffer
-
Surgical instruments
-
Latex balloon catheter connected to a pressure transducer
-
Data acquisition system
Protocol:
-
Anesthetize the rat and administer heparin to prevent blood clotting.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Trim excess tissue and cannulate the aorta onto the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer maintained at 37°C.
-
Insert a small, fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the mitral valve.
-
Adjust the balloon volume to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Allow the heart to stabilize for a period (e.g., 20 minutes).
-
Record hemodynamic parameters, including:
-
Left Ventricular Developed Pressure (LVDP = LV systolic pressure - LVEDP)
-
Maximum rate of pressure development (+dP/dt)
-
Minimum rate of pressure development (-dP/dt)
-
Heart Rate (HR)
-
Quantification of Myocardial Fibrosis
Histological staining is used to visualize and quantify the extent of collagen deposition in the heart.
Materials:
-
Formalin or other fixatives
-
Paraffin embedding equipment
-
Microtome
-
Picrosirius red or Masson's trichrome stain
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Excise the heart and fix it in 10% neutral buffered formalin.
-
Process the tissue and embed it in paraffin.
-
Cut 5 µm thick sections and mount them on slides.
-
Stain the sections with Picrosirius red or Masson's trichrome to visualize collagen fibers.
-
Capture digital images of the stained sections under a microscope.
-
Use image analysis software to quantify the fibrotic area. This is typically done by setting a color threshold to select the stained collagen and calculating the percentage of the total tissue area that is fibrotic.
Western Blotting for ACE2 and Mas Receptor
This technique is used to determine the protein expression levels of key components of the protective RAS axis.
Materials:
-
Heart tissue homogenates
-
Protein lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ACE2, anti-Mas receptor, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Homogenize rat heart tissue in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ACE2 and Mas receptor overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression relative to the loading control.
RT-PCR for Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP)
This method is used to measure the gene expression of markers of cardiac hypertrophy and stress.
Materials:
-
Heart tissue samples
-
RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix
-
Primers for ANP, BNP, and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Protocol:
-
Extract total RNA from rat heart tissue using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, qPCR master mix, and specific primers for ANP, BNP, and a housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels of ANP and BNP, normalized to the housekeeping gene.
Conclusion
This compound aceturate serves as a valuable pharmacological tool for investigating the protective arm of the Renin-Angiotensin System in the context of cardiovascular disease. The protocols outlined above provide a framework for researchers to explore the therapeutic potential of activating the ACE2/Ang-(1-7)/Mas receptor axis in various rat models of cardiac pathophysiology. Consistent and reproducible application of these methods will contribute to a deeper understanding of the mechanisms underlying cardiovascular disease and aid in the development of novel therapeutic strategies.
References
Assessing the Anti-inflammatory Effects of Diminazene Aceturate in a Laboratory Setting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for assessing the anti-inflammatory properties of Diminazene (B1218545) aceturate (DIZE), a compound increasingly recognized for its immunomodulatory effects beyond its traditional use as a trypanocidal agent. The primary mechanisms of DIZE's anti-inflammatory action involve the activation of Angiotensin-Converting Enzyme 2 (ACE2) and the subsequent inhibition of pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[1][2][3][4][5][6] This document outlines detailed in vitro and in vivo protocols to quantify these effects, presenting data in a structured format for clear interpretation and comparison.
Introduction
This compound aceturate has been shown to reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α) in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS).[2] This effect is attributed to its ability to downregulate the phosphorylation of key signaling molecules including MAPKs (ERK, p38, and JNK) and the p65 subunit of NF-κB.[2][3][5] Additionally, DIZE is known to be an activator of ACE2, which plays a protective role in various inflammatory conditions.[1][4][7][8][9] The following protocols are designed to enable researchers to robustly evaluate the anti-inflammatory efficacy of DIZE in a controlled laboratory environment.
Key Signaling Pathways Affected by this compound
This compound's anti-inflammatory effects are primarily mediated through two key pathways. Firstly, by activating ACE2, it enhances the conversion of pro-inflammatory Angiotensin II to the anti-inflammatory Angiotensin-(1-7). Secondly, it directly interferes with intracellular inflammatory signaling by inhibiting the phosphorylation and subsequent activation of the NF-κB and MAPK pathways, which are crucial for the transcription of pro-inflammatory genes.
Caption: this compound's anti-inflammatory signaling pathways.
Part 1: In Vitro Assessment of Anti-inflammatory Effects
A common and effective in vitro model to study inflammation involves the use of macrophage cell lines, such as murine RAW 264.7 or human THP-1 cells, stimulated with LPS.[10][11][12] LPS, a component of Gram-negative bacteria cell walls, is a potent activator of macrophages and induces a robust inflammatory response.[11][13]
Caption: Experimental workflow for in vitro analysis.
Protocol: Cytokine Measurement by ELISA
This protocol measures the secretion of pro-inflammatory cytokines into the cell culture supernatant.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound aceturate (DIZE)
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of DIZE (e.g., 1, 10, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO or PBS).
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control group) and incubate for 24 hours.[10]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[14] Briefly, this involves adding supernatants to antibody-coated plates, followed by detection antibodies and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at 450 nm. Calculate cytokine concentrations based on a standard curve.
Data Presentation:
| Treatment Group | DIZE (µM) | LPS (ng/mL) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Control | 0 | 0 | Value | Value |
| LPS | 0 | 100 | Value | Value |
| DIZE + LPS | 1 | 100 | Value | Value |
| DIZE + LPS | 10 | 100 | Value | Value |
| DIZE + LPS | 50 | 100 | Value | Value |
Protocol: Gene Expression Analysis by RT-qPCR
This protocol quantifies the mRNA levels of pro-inflammatory genes.
Materials:
-
Treated cells from a 6-well plate format
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin)[17]
-
qPCR instrument
Procedure:
-
Cell Treatment: Follow steps 1-3 from the ELISA protocol using 6-well plates.
-
RNA Extraction: Lyse the cells and extract total RNA according to the kit manufacturer's instructions.[17]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Set up the qPCR reaction with SYBR Green master mix, cDNA, and specific primers.[18][19]
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene.[20]
Data Presentation:
| Treatment Group | DIZE (µM) | LPS (ng/mL) | iNOS mRNA (Fold Change) ± SD | COX-2 mRNA (Fold Change) ± SD |
| Control | 0 | 0 | 1.0 | 1.0 |
| LPS | 0 | 100 | Value | Value |
| DIZE + LPS | 1 | 100 | Value | Value |
| DIZE + LPS | 10 | 100 | Value | Value |
| DIZE + LPS | 50 | 100 | Value | Value |
Protocol: Western Blot Analysis of NF-κB and MAPK Signaling
This protocol assesses the phosphorylation state of key signaling proteins.
Materials:
-
Treated cells from a 6-well plate format
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-total-p65, anti-phospho-p38, anti-total-p38, anti-β-actin[21][22]
-
HRP-conjugated secondary antibody[21]
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Pre-treat cells with DIZE for 1-2 hours, then stimulate with LPS (e.g., 100 ng/mL) for a shorter duration (e.g., 15-30 minutes) to capture peak phosphorylation.[21]
-
Protein Extraction: Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[21][23]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21][24]
-
Detection: Apply ECL reagent and capture the chemiluminescent signal.[21]
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein and then to a loading control (β-actin).[21]
Data Presentation:
| Treatment Group | DIZE (µM) | LPS (ng/mL) | p-p65 / Total p65 (Relative Intensity) ± SD | p-p38 / Total p38 (Relative Intensity) ± SD |
| Control | 0 | 0 | Value | Value |
| LPS | 0 | 100 | Value | Value |
| DIZE + LPS | 1 | 100 | Value | Value |
| DIZE + LPS | 10 | 100 | Value | Value |
| DIZE + LPS | 50 | 100 | Value | Value |
Part 2: In Vivo Assessment of Anti-inflammatory Effects
Animal models are crucial for evaluating the systemic anti-inflammatory effects of this compound. The LPS-induced endotoxemia model in mice is widely used to mimic systemic inflammation, while chemically induced colitis models are relevant for studying inflammatory bowel disease.[25][26][27][28]
Caption: Experimental workflow for in vivo analysis.
Protocol: LPS-Induced Endotoxemia in Mice
This model assesses the ability of DIZE to mitigate a systemic inflammatory response.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound aceturate
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Acclimatization and Grouping: Acclimatize mice for at least one week and divide them into treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, DIZE + LPS).
-
Treatment: Administer DIZE (e.g., 2 mg/kg, intraperitoneally) or vehicle 1-2 hours prior to LPS challenge.[25]
-
Induction of Endotoxemia: Inject mice with a sublethal dose of LPS (e.g., 5 mg/kg, intraperitoneally).[25]
-
Sample Collection: At a predetermined time point (e.g., 2-6 hours post-LPS), collect blood via cardiac puncture for serum preparation. Tissues like the spleen and liver can also be harvested for further analysis.
-
Cytokine Analysis: Measure serum levels of TNF-α and IL-6 using ELISA kits.
Data Presentation:
| Treatment Group | DIZE (mg/kg) | LPS (mg/kg) | Serum TNF-α (pg/mL) ± SEM | Serum IL-6 (pg/mL) ± SEM |
| Control | 0 | 0 | Value | Value |
| LPS | 0 | 5 | Value | Value |
| DIZE + LPS | 2 | 5 | Value | Value |
Protocol: DSS-Induced Colitis in Mice
This model is used to evaluate the therapeutic potential of DIZE in inflammatory bowel disease.
Materials:
-
C57BL/6 mice
-
Dextran sulfate (B86663) sodium (DSS)
-
This compound aceturate
Procedure:
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis.[26]
-
Treatment: Administer DIZE or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) starting from day 0 or as a therapeutic intervention after colitis is established.
-
Monitoring: Monitor mice daily for body weight loss, stool consistency, and rectal bleeding to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the experiment (e.g., day 7), euthanize the mice.
-
Evaluation:
-
Measure colon length (shortening is a sign of inflammation).
-
Perform histological analysis of colon sections stained with H&E to score inflammation and tissue damage.
-
Prepare colon tissue homogenates for cytokine measurement (ELISA), gene expression (qPCR), or protein analysis (Western Blot) as described in the in vitro section.
-
Data Presentation:
| Treatment Group | Disease Activity Index (DAI) ± SEM | Colon Length (cm) ± SEM | Histological Score ± SEM |
| Control | Value | Value | Value |
| DSS | Value | Value | Value |
| DIZE + DSS | Value | Value | Value |
Conclusion
The protocols detailed in these application notes provide a robust framework for investigating the anti-inflammatory effects of this compound aceturate. By employing a combination of in vitro and in vivo models, researchers can elucidate the molecular mechanisms of action and evaluate the therapeutic potential of DIZE in various inflammatory conditions. The systematic approach to data collection and presentation will facilitate clear, comparable, and reproducible results, contributing to the growing body of evidence supporting the repurposing of this well-established compound for inflammatory diseases.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. This compound aceturate (Berenil), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and anti-inflammatory effect of a novel this compound aceturate derivative in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound aceturate (Berenil) modulates LPS induced pro-inflammatory cytokine production by inhibiting phosphorylation of MAPKs and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical administration of this compound aceturate decreases inflammation in endotoxin-induced uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACE2 activator this compound aceturate ameliorates Alzheimer's disease-like neuropathology and rescues cognitive impairment in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potential actions of angiotensin-converting enzyme II (ACE2) activator this compound aceturate (DIZE) in various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound aceturate enhances angiotensin-converting enzyme 2 activity and attenuates ischemia-induced cardiac pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. atlantisbioscience.com [atlantisbioscience.com]
- 16. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Hypoxia regulates iNOS expression in human normal peritoneal and adhesion fibroblasts through NF-κB activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 23. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 24. benchchem.com [benchchem.com]
- 25. This compound aceturate attenuates systemic inflammation via microbiota gut-5-HT brain-spleen sympathetic axis in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scantox.com [scantox.com]
- 27. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent the precipitation of Diminazene in phosphate-buffered saline (PBS)
Welcome to the technical support center. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the precipitation of Diminazene (B1218545) in phosphate-buffered saline (PBS) and other aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound Aceturate in common laboratory solvents?
A1: this compound Aceturate is a crystalline solid with varying solubility depending on the solvent.[1] It is generally more soluble in organic solvents than in aqueous buffers.[1] The approximate solubilities are summarized in the table below.
| Solvent | Solubility (approx.) | pH (if applicable) | Reference |
| Water | ~71 mg/mL (1 in 14 parts at 20°C) | N/A | [2][3] |
| DMSO | 15 - 20 mg/mL | N/A | [1][4] |
| Dimethylformamide (DMF) | 10 mg/mL | N/A | [1] |
| Ethanol | 5 mg/mL | N/A | [1] |
| Phosphate-Buffered Saline (PBS) | 3 mg/mL | 7.2 | [1] |
Q2: Why does this compound precipitate in my PBS solution?
A2: Precipitation of this compound in PBS can be attributed to several factors:
-
Low Aqueous Solubility: this compound Aceturate has limited solubility in aqueous buffers like PBS (approx. 3 mg/mL at pH 7.2) compared to organic solvents.[1] Exceeding this concentration will cause it to precipitate.
-
pH Instability: this compound is highly unstable in acidic conditions (pH 1-4), leading to rapid degradation.[5] Significant degradation and precipitation have also been observed in highly alkaline conditions (pH 11-14).[6]
-
Buffer Composition and Temperature: Phosphate (B84403) buffers themselves can precipitate at low temperatures (e.g., on ice).[7] This is often due to the "salting out" effect, where high salt concentrations (like the NaCl in PBS) reduce the solubility of phosphate salts, especially in the cold.[7] Furthermore, freezing PBS can cause dramatic shifts in pH, which can affect the stability of dissolved compounds.[8][9]
-
Solution Age: Aqueous solutions of this compound are not stable for long periods. It is recommended to use them within a day of preparation.[1] Some studies note degradation in aqueous solutions within 2-3 days.[6]
Troubleshooting Guide
Q3: I observed precipitation immediately after diluting my DMSO stock of this compound into PBS. What should I do?
A3: This is a common issue when a compound is much less soluble in the aqueous buffer than in the organic stock solvent. The workflow below provides a decision-making process for troubleshooting this problem.
Caption: Troubleshooting workflow for this compound precipitation.
Q4: My this compound solution was clear at room temperature but precipitated when I placed it on ice. Why?
A4: This is likely due to the precipitation of the phosphate salts in your PBS buffer, not the this compound itself. Sodium phosphate has limited solubility in the cold, and high concentrations of NaCl can worsen this effect.[7] When the buffer salts precipitate, the solution's composition and pH can change, leading to the subsequent precipitation of the dissolved drug.
-
Recommendation 1: Avoid storing PBS-based solutions on ice for extended periods if you observe this issue. Prepare your dilutions immediately before use.
-
Recommendation 2: Consider using an alternative buffer system, such as HEPES or a citrate-based buffer, which may have better solubility at lower temperatures.[7][10]
Q5: How can I improve the stability and solubility of this compound in my aqueous formulation for in vitro experiments?
A5: If reducing the concentration is not an option for your experiment, consider the following formulation strategies:
-
Use of Co-solvents: For in vivo studies, formulations often include co-solvents to improve solubility. A suggested mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11] While potentially too harsh for some in vitro assays, this demonstrates the principle of using excipients.
-
Use of Cyclodextrins: Another reported method to enhance solubility involves using sulfobutyl ether-β-cyclodextrin (SBE-β-CD). A formulation of 10% DMSO in a 90% solution of 20% SBE-β-CD in saline can achieve a solubility of over 2 mg/mL.[11]
-
pH Adjustment: Some veterinary formulations adjust the final solution pH to between 7.0 and 7.5 to improve stability.[12] Ensure your experimental system can tolerate this pH.
Experimental Protocols
Protocol 1: Preparation of a this compound Aceturate Working Solution in PBS
This protocol details the standard method of preparing a working solution from an organic stock, designed to minimize precipitation.
Caption: Standard workflow for preparing this compound working solutions.
Methodology:
-
Prepare Stock Solution:
-
Weigh the required amount of this compound Aceturate crystalline solid in a suitable vial.
-
Add the appropriate volume of 100% DMSO to achieve a concentrated stock solution (e.g., 15 mg/mL).[1]
-
Vortex or sonicate briefly until the solid is completely dissolved. This stock solution can be stored at -20°C or -80°C for extended periods.[13]
-
-
Prepare Working Solution:
-
Bring your PBS (pH 7.2) and DMSO stock solution to room temperature.
-
Calculate the volume of stock solution needed for your final desired concentration. Ensure the final concentration does not exceed the solubility limit (~3 mg/mL) and the final DMSO concentration is kept low (ideally ≤0.5%) to avoid solvent effects in biological assays.
-
Add the calculated volume of the DMSO stock solution to the PBS. It is critical to add the small volume of DMSO stock to the large volume of buffer while vortexing to ensure rapid dispersion.
-
Visually inspect the solution for any cloudiness or precipitate.
-
-
Usage:
-
Use the freshly prepared aqueous solution immediately. It is not recommended to store the aqueous solution for more than one day.[1]
-
Relevant Biological Pathways
This compound is known to be an activator of Angiotensin-Converting Enzyme 2 (ACE2).[11][14] Understanding this interaction can be critical for researchers working on the renin-angiotensin system (RAS).
Caption: Simplified ACE2 signaling pathway modulated by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fao.org [fao.org]
- 3. This compound Aceturate - LKT Labs [lktlabs.com]
- 4. abmole.com [abmole.com]
- 5. Degradation of berenil (this compound aceturate) in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.umpr.ac.id [journal.umpr.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifetechindia.com [lifetechindia.com]
- 12. CN105168121A - this compound compound for veterinary use and preparation method of this compound compound - Google Patents [patents.google.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound Aceturate Reduces Angiotensin II Constriction and Interacts with the Spike Protein of Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diminazene Aceturate for Cell-Based Assays
Welcome to the technical support center for Diminazene (B1218545) aceturate (DIZE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the working concentration of DIZE in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound aceturate in mammalian cells?
A1: this compound aceturate (DIZE) is known to have several mechanisms of action in mammalian cells. Primarily, it exhibits strong anti-inflammatory properties by downregulating key signaling pathways. DIZE has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK, as well as signal transducer and activator of transcription (STAT) proteins (STAT1 and STAT3) and the NF-κB p65 subunit.[1][2] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α.[1][3] Additionally, DIZE is an activator of angiotensin-converting enzyme 2 (ACE2), which plays a role in the renin-angiotensin system and has cardioprotective effects.[2]
Q2: How should I prepare and store a stock solution of this compound aceturate?
A2: this compound aceturate is soluble in organic solvents like DMSO and ethanol, as well as in aqueous solutions like PBS.[2] For cell culture experiments, a common practice is to prepare a high-concentration stock solution in DMSO.
Stock Solution Preparation (Example): To prepare a 10 mM stock solution in DMSO:
-
Weigh out 5.155 mg of this compound aceturate (FW: 515.5 g/mol ).
-
Dissolve in 1 mL of sterile DMSO.
-
Mix thoroughly by vortexing until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Storage:
-
Store the DMSO stock solution at -20°C or -80°C for long-term stability.[1]
-
Aqueous solutions are less stable and it is not recommended to store them for more than one day.[2]
Q3: What is a good starting concentration range for this compound aceturate in a new cell-based assay?
A3: The optimal working concentration of DIZE is highly dependent on the cell type and the specific assay being performed. A good starting point is to perform a dose-response experiment. Based on published data, a broad range to test would be from 0.1 µM to 100 µM. For anti-inflammatory assays, concentrations in the lower micromolar range (1-20 µM) are often effective, while cytotoxicity may be observed at higher concentrations.
Optimizing Working Concentrations: Data Summary
The following table summarizes reported working concentrations and key values for this compound aceturate in various cell-based assays. This information can be used as a guide to establish an optimal concentration for your specific experimental setup.
| Assay Type | Cell Line | Reported Concentration/Value | Reference |
| Cytotoxicity (CC50) | HEK293 | 38.5 µM | [2] |
| Furin Inhibition (IC50) | In vitro | 5.42 ± 0.11 µM | [4] |
| Anti-inflammatory | Macrophages (BMDM) | Pre-treatment, specific concentration not stated, but effective in downregulating LPS-induced cytokines | [2] |
| Cytotoxicity | HeLa | Dose-dependent inhibition of viability | [5][6] |
| Anti-inflammatory | Bovine Mammary Epithelial Cells (BMECs) | Effective in inhibiting inflammatory factor secretion | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is to determine the cytotoxic effect of this compound aceturate on a specific cell line and to establish a non-toxic working concentration range for subsequent experiments.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound aceturate stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound aceturate in complete medium from your stock solution. A suggested range is 0.1, 1, 10, 25, 50, and 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest DIZE concentration, typically ≤ 0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of DIZE or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Western Blot for NF-κB p65 Phosphorylation
This protocol is to assess the inhibitory effect of this compound aceturate on the NF-κB signaling pathway by measuring the phosphorylation of the p65 subunit.
Materials:
-
Cells of interest (e.g., macrophages like RAW 264.7)
-
Complete cell culture medium
-
This compound aceturate stock solution
-
LPS (Lipopolysaccharide)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various non-toxic concentrations of this compound aceturate (determined from the MTT assay) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce p65 phosphorylation. Include a non-stimulated control and a vehicle control.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL reagent. g. Strip the membrane and re-probe for total p65 and a loading control like β-actin.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated p65 signal to the total p65 and loading control signals.
Protocol 3: ELISA for TNF-α Secretion
This protocol is to quantify the effect of this compound aceturate on the secretion of the pro-inflammatory cytokine TNF-α.
Materials:
-
Cells of interest (e.g., macrophages)
-
Complete cell culture medium
-
This compound aceturate stock solution
-
LPS
-
24-well plates
-
Human or mouse TNF-α ELISA kit
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound aceturate for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a suitable duration to induce cytokine secretion (e.g., 6-24 hours).
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's protocol. This typically involves: a. Adding standards and samples to the antibody-coated plate. b. Incubating with a detection antibody. c. Adding a substrate to produce a colorimetric signal. d. Stopping the reaction and measuring the absorbance.
-
Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected Cell Death or Low Viability | This compound aceturate concentration is too high. | Perform a thorough dose-response cytotoxicity assay (e.g., MTT) to determine the IC50 and a non-toxic working range for your specific cell line. |
| Solvent (DMSO) cytotoxicity. | Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally at or below 0.1%. Always include a vehicle control with the same DMSO concentration as your treated samples. | |
| Compound instability in media. | Prepare fresh dilutions of this compound aceturate from a frozen stock for each experiment. Aqueous solutions of DIZE are not stable for long periods.[2] | |
| No Observable Anti-inflammatory Effect | Concentration of DIZE is too low. | Test a higher concentration range, ensuring it remains below the cytotoxic level. |
| Insufficient pre-incubation time. | Increase the pre-incubation time with DIZE before adding the inflammatory stimulus (e.g., LPS) to allow for cellular uptake and target engagement. Try a time-course experiment (e.g., 1, 2, 4 hours of pre-incubation). | |
| The specific inflammatory pathway is not affected by DIZE. | Confirm that the inflammatory stimulus you are using activates a pathway known to be inhibited by DIZE (e.g., NF-κB, MAPK). | |
| Precipitate Formation in Culture Medium | Poor solubility of this compound aceturate at the working concentration. | Ensure the stock solution is fully dissolved before diluting it in the culture medium. When diluting, add the DIZE stock to the medium and mix immediately and thoroughly. Avoid using overly high concentrations that exceed its solubility in aqueous solutions. |
| Inconsistent Results Between Experiments | Variability in cell health or passage number. | Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. Regularly check for mycoplasma contamination. |
| Inaccurate pipetting or dilutions. | Calibrate your pipettes regularly and be meticulous with serial dilutions. | |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution after preparation to minimize freeze-thaw cycles.[1] |
Visualizing Key Concepts
The following diagrams illustrate the signaling pathways affected by this compound aceturate and a general workflow for its use in cell-based assays.
Caption: DIZE's anti-inflammatory mechanism.
Caption: Experimental workflow with DIZE.
Caption: Troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound aceturate (Berenil), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound aceturate-induced cytotoxicity is associated with the deregulation of cell cycle signaling and downregulation of oncogenes Furin, c-MYC, and FOXM1 in human cervical carcinoma Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "this compound aceturate-induced cytotoxicity is associated with the dereg" by Rajendra Gharbaran [academicworks.cuny.edu]
- 7. Cytotoxicity and anti-inflammatory effect of a novel this compound aceturate derivative in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the limited aqueous stability of Diminazene diaceturate in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the limited aqueous stability of Diminazene (B1218545) diaceturate (DMZ) in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound diaceturate in an aqueous solution?
A1: this compound diaceturate has limited stability in aqueous solutions, generally degrading within 2-3 days at room temperature.[1] It is not recommended to store aqueous solutions for more than one day.[2] For longer-term storage, reconstituted solutions should be kept in a refrigerator, protected from light, and discarded after 15 days.
Q2: What are the main factors that affect the stability of this compound diaceturate in aqueous solutions?
A2: The primary factors influencing the stability of DMZ in aqueous solutions are pH, temperature, and light exposure.[1][3][4]
-
pH: DMZ is highly unstable in acidic environments (pH 1.0-5.0) and also shows significant degradation in strongly alkaline conditions (pH 11.0-14.0).[1] The degradation in acidic conditions follows first-order kinetics.[1][3]
-
Temperature: The degradation process is temperature-dependent.[3][5] Higher temperatures will accelerate the degradation of the compound.
-
Light: Exposure to UV and even indoor room light can cause slight degradation of DMZ.[1]
Q3: What are the degradation products of this compound diaceturate?
A3: The major degradation products of this compound diaceturate in aqueous solutions are 4-aminobenzamidine (B1203292) and 4-hydroxybenzamidine.[1][6]
Q4: How can I improve the stability of my this compound diaceturate solution?
A4: To improve stability, consider the following:
-
Use a Stabilizer: Phenazone (also known as antipyrine) is commonly used as a stabilizer in aqueous formulations of DMZ.[1][7]
-
Control pH: Maintain the pH of the solution within a stable range. While it is unstable in a broad acidic range, some formulations aim for a pH of 7.0-7.5.[8]
-
Proper Storage: Store aqueous solutions at refrigerated temperatures (2-8°C), protect them from light, and use them as quickly as possible.[9]
-
Use Co-solvents: For in vivo experiments, a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) can be used.[10]
Q5: What is the solubility of this compound diaceturate in different solvents?
A5: The solubility of this compound diaceturate can vary. The table below summarizes reported solubility data.
| Solvent | Solubility | Notes |
| Water | ~71.4 mg/mL (1 part in 14 parts water at 20°C)[11] | |
| Water with sonication | 50 mg/mL[10] | |
| Water | 103 mg/mL[12] | |
| PBS (pH 7.2) | ~3 mg/mL[2] | |
| DMSO | 15-25 mg/mL[2][10] | |
| Ethanol | 5 mg/mL[2] | Slightly soluble[11] |
| Dimethyl formamide | 10 mg/mL[2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | - Exceeded solubility limit.- pH of the buffer is not optimal.- Low temperature storage of a concentrated solution. | - Prepare a fresh solution at a lower concentration.- Check and adjust the pH of the buffer.- For stock solutions in organic solvents, ensure the final concentration of the organic solvent is low enough to not cause precipitation upon dilution in aqueous buffer.- Gently warm the solution to redissolve the precipitate, but be mindful of potential degradation. |
| Loss of biological activity | - Degradation of this compound diaceturate due to improper storage or handling.- Instability at the experimental pH. | - Prepare fresh solutions for each experiment.- Store stock solutions and aliquots properly (refrigerated, protected from light).- Verify the pH of your experimental buffer and consider its impact on DMZ stability. |
| Color change of the solution | - Degradation of the compound.- Contamination. | - Discard the solution and prepare a fresh one.- Ensure high-purity water and reagents are used. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound Diaceturate
This protocol describes the preparation of an aqueous solution of this compound diaceturate for in vitro experiments using Phenazone as a stabilizer.
Materials:
-
This compound diaceturate powder
-
Phenazone (Antipyrine) powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile volumetric flasks and pipettes
-
pH meter
Procedure:
-
Calculate the required amounts: Determine the desired final concentrations of this compound diaceturate and Phenazone. A common ratio is approximately 1:1.25 (DMZ:Phenazone) by weight.
-
Dissolve Phenazone: Weigh the required amount of Phenazone and dissolve it in a portion of the high-purity water in a volumetric flask.
-
Dissolve this compound diaceturate: Weigh the required amount of this compound diaceturate and add it to the Phenazone solution.
-
Complete Dissolution: Gently agitate the solution until all solids are dissolved. Sonication can be used if needed to aid dissolution.[10]
-
Adjust to Final Volume: Add high-purity water to the final desired volume.
-
Measure pH: Check the pH of the final solution. If necessary, adjust to a neutral or slightly acidic pH (e.g., 6.0-7.0) using dilute HCl or NaOH.
-
Sterile Filtration: If for cell culture use, sterile filter the solution through a 0.22 µm filter.
-
Storage: Store the solution in a sterile, light-protected container at 2-8°C. Use within a few days for optimal activity.
Protocol 2: Preparation of this compound Diaceturate Stock Solution in an Organic Solvent
This protocol is for preparing a concentrated stock solution that can be diluted into aqueous buffers for experiments.
Materials:
-
This compound diaceturate powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh this compound diaceturate: In a sterile environment, weigh the desired amount of this compound diaceturate powder.
-
Add DMSO: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolve: Vortex or gently agitate the solution until the powder is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[10]
-
Dilution for Experiments: When needed, thaw an aliquot and dilute it into your aqueous experimental buffer to the final working concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on your experimental system.
Visualizations
Caption: Degradation pathway of this compound diaceturate under various stress conditions.
Caption: Troubleshooting workflow for this compound diaceturate solution stability issues.
References
- 1. journal.umpr.ac.id [journal.umpr.ac.id]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Simultaneous Determination and Stability Studies on this compound Diaceturate and Phenazone Using Developed Derivative Spectrophotometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qbdgroup.com [qbdgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A validated and stability indicating HPLC method for analysis of this compound aceturate and antipyrine combination in a ready injectable solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN105168121A - this compound compound for veterinary use and preparation method of this compound compound - Google Patents [patents.google.com]
- 9. vetlexicon.com [vetlexicon.com]
- 10. lifetechindia.com [lifetechindia.com]
- 11. fao.org [fao.org]
- 12. selleck.co.jp [selleck.co.jp]
Mitigating the off-target effects of Diminazene in cellular models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diminazene (B1218545) Aceturate (DIZE) in cellular models. The information provided addresses common issues related to the compound's off-target effects and offers strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: Is this compound Aceturate a reliable activator of Angiotensin-Converting Enzyme 2 (ACE2) in vitro?
A1: The role of this compound Aceturate (DIZE) as a direct activator of ACE2 is currently a subject of scientific debate. While many studies have utilized DIZE for this purpose, leading to observations of beneficial effects in various disease models, recent evidence suggests that DIZE may not directly enhance the catalytic activity of human or mouse recombinant ACE2.[1][2] Researchers should be aware of this controversy when designing experiments that rely on DIZE as an ACE2 activator. It is crucial to include appropriate controls to validate the mechanism of action in the specific cellular model being used.
Q2: What are the primary off-target effects of this compound Aceturate observed in cellular models?
A2: The most commonly reported off-target effects of DIZE in cellular models include:
-
Cytotoxicity: DIZE can induce cell death in a dose-dependent manner, particularly in cancer cell lines like HeLa.[3][4]
-
Mitochondrial Dysfunction: It has been shown to cause loss of mitochondrial membrane potential and structural damage to mitochondria.[3][4][5]
-
Cell Cycle Arrest: DIZE can deregulate cell cycle signaling by downregulating key genes involved in G1/S and G2/M phase transitions.[3]
-
Anti-inflammatory Effects: DIZE exhibits potent anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as IL-6, IL-12, TNF, and IFN-γ.[6][7][8][9]
-
Genotoxicity and Oxidative Stress: At therapeutic doses, DIZE has been found to be cytotoxic and genotoxic in rat liver and kidney cells, which is associated with an increase in reactive oxygen species (ROS).[10]
Q3: At what concentrations are the off-target effects of this compound Aceturate typically observed?
A3: Off-target effects are concentration-dependent. For instance, at a high concentration of 100 μM, DIZE has been observed to inhibit other peptidases like NEP, Nln, TOP, and ACE.[1] In cell viability assays with HeLa cells, DIZE showed a dose-dependent inhibition.[3][4] It is essential to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiment while minimizing off-target effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected Cell Death or Low Viability | This compound Aceturate is known to induce cytotoxicity and apoptosis, potentially through mitochondrial damage and cell cycle deregulation.[3][4][10] | 1. Perform a Dose-Response Analysis: Determine the IC50 value of DIZE in your specific cell line to identify a working concentration with acceptable viability. 2. Assess Mitochondrial Health: Use assays like JC-10 to measure mitochondrial membrane potential.[3][4] 3. Monitor Apoptosis: Check for markers of apoptosis, such as increased caspase-3 activity.[3][4] 4. Consider Co-treatment: In vivo studies have suggested that co-administration with antioxidants like resveratrol (B1683913) may reduce toxic effects.[11] This could be explored in vitro. |
| Inconsistent or No Evidence of ACE2 Activation | Recent studies have shown that DIZE may not directly activate recombinant ACE2.[1] The observed downstream effects in some models might be independent of ACE2 activation. | 1. Directly Measure ACE2 Activity: Use a validated ACE2 activity assay in your experimental system to confirm its activation. 2. Use Positive and Negative Controls: Include a known ACE2 activator and/or inhibitor to validate your assay. 3. Explore Alternative Mechanisms: Consider that the effects of DIZE in your model may be due to its other known biological activities, such as anti-inflammatory effects or AT1R antagonism.[7][12][13] |
| Altered Inflammatory Response in Control Cells | This compound Aceturate has potent immunomodulatory effects, leading to a reduction in pro-inflammatory cytokines.[6][7][8][9] | 1. Establish a Baseline: Characterize the baseline inflammatory profile of your cell model in the presence of DIZE alone. 2. Titrate the Dose: Use the lowest effective concentration of DIZE to minimize broad anti-inflammatory effects if they are not the intended outcome of the study. |
| Evidence of Genotoxicity or DNA Damage | DIZE's mechanism of action as an anti-parasitic agent involves binding to DNA.[6][14] This can translate to genotoxic effects in mammalian cells.[10] | 1. Assess DNA Damage: Use assays like the Comet assay to evaluate potential DNA damage. 2. Measure Oxidative Stress: Quantify reactive oxygen species (ROS) levels, as DIZE-induced toxicity has been linked to oxidative stress.[10][15] 3. Limit Exposure Time: Use the shortest possible incubation time with DIZE that is sufficient to achieve the desired primary effect. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound Aceturate using WST-1 Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound Aceturate in an appropriate solvent (e.g., DMSO or sterile water). Create a serial dilution of DIZE in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle-only control.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of DIZE.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-10 Dye
-
Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with desired concentrations of this compound Aceturate and controls (e.g., a known mitochondrial uncoupler like CCCP) for the desired time.
-
JC-10 Staining: Prepare the JC-10 dye solution according to the manufacturer's instructions. Add the JC-10 staining solution to each well and incubate at 37°C for 15-30 minutes.
-
Wash: Gently wash the cells with an appropriate buffer provided with the kit.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (Ex/Em = 540/590 nm), while apoptotic or unhealthy cells with low potential will show green fluorescence (Ex/Em = 490/530 nm).
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Signaling Pathways and Workflows
Caption: Overview of this compound's primary off-target cellular interactions and their downstream consequences.
Caption: A logical workflow for mitigating and controlling for the off-target effects of this compound.
References
- 1. Is this compound an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin converting enzyme 2 and this compound: role in cardiovascular and blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound aceturate-induced cytotoxicity is associated with the deregulation of cell cycle signaling and downregulation of oncogenes Furin, c-MYC, and FOXM1 in human cervical carcinoma Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "this compound aceturate-induced cytotoxicity is associated with the dereg" by Rajendra Gharbaran [academicworks.cuny.edu]
- 5. This compound aceturate mitigates cardiomyopathy by interfering with renin-angiotensin system in a septic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound aceturate (Berenil) modulates the host cellular and inflammatory responses to Trypanosoma congolense infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Aceturate (Berenil) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection | PLOS One [journals.plos.org]
- 10. Cytotoxic and genotoxic effects of the trypanocidal drug this compound aceturate | springermedicine.com [springermedicine.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound Aceturate Reduces Angiotensin II Constriction and Interacts with the Spike Protein of Severe Acute Respiratory Syndrome Coronavirus 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Effects of treatment with the anti-parasitic drug this compound aceturate on antioxidant enzymes in rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Diminazene efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diminazene (B1218545). The information is designed to address common issues and inconsistencies encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
This compound is an aromatic diamidine compound, commercially available as this compound aceturate (e.g., Berenil®), and has been used for over six decades as a veterinary drug to treat parasitic diseases, particularly trypanosomiasis and babesiosis in livestock.[1][2][3] It is also used to treat human African trypanosomiasis.[2] Beyond its antiparasitic properties, this compound has demonstrated anti-inflammatory, anti-viral, anti-bacterial, and even anthelmintic activities.[1]
Q2: What is the primary mechanism of action of this compound?
The primary trypanocidal mechanism of this compound aceturate involves binding to the minor groove of kinetoplast DNA (kDNA) in trypanosomes, specifically at sites rich in adenine-thymine (A-T) base pairs.[4][5] This non-intercalative binding is thought to inhibit DNA replication, leading to growth inhibition and the loss of the kinetoplast.[5] However, the exact in vivo mechanism is still not completely understood.[1][6]
Q3: What are the known secondary mechanisms of action of this compound?
This compound aceturate also functions as an activator of angiotensin-converting enzyme 2 (ACE2), which gives it potent anti-inflammatory properties.[1][4][5] It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF by downregulating key intracellular signaling pathways, including MAPKs (ERK, p38, JNK), STATs (STAT1, STAT3), and the NFκB p65 subunit.[1][7]
Q4: Is this compound effective against all parasite life stages?
Studies on Schistosoma mansoni have shown that this compound's efficacy can vary between different life stages. For instance, it was found to be more active against the immature larval stage (schistosomula) than against adult worms.[2] This highlights the importance of considering the parasite life stage in experimental design and data interpretation.
Troubleshooting Guide: Inconsistent Efficacy Results
Q5: We are observing high variability in our in vivo efficacy studies with this compound. What are the potential causes?
Inconsistent results in in vivo studies can stem from several factors:
-
Host-related factors:
-
Pharmacokinetics: this compound's pharmacokinetics can vary significantly between species and even among individuals of the same species.[8] Factors such as age, sex, and health status can influence drug metabolism and clearance.[1] For example, trypanosomal infection itself can alter the pharmacokinetics of this compound, leading to slower clearance and prolonged half-life.[9]
-
Immune Response: The host's immune response can interact with the drug's effects. This compound has immunomodulatory properties, and the host's ability to mount an effective immune response can influence the overall outcome of the treatment.[7][10]
-
-
Parasite-related factors:
-
Drug Resistance: The emergence of this compound-resistant parasite strains is a significant cause of treatment failure and inconsistent results.[6][11] Resistance can develop due to under-dosing or the use of counterfeit drugs.[12]
-
Parasite Strain and Virulence: Different strains of the same parasite species can exhibit varying susceptibility to this compound.[13] The virulence of the parasite strain can also impact the apparent efficacy of the drug.[14]
-
Parasite Sequestration: In some cases, parasites may be sequestered in tissues where the drug concentration is low, such as the central nervous system, as this compound does not efficiently cross the blood-brain barrier.[12] This can lead to relapse infections after an initial clearance from the bloodstream.
-
-
Experimental procedure-related factors:
-
Drug Formulation and Administration: The stability of the this compound aceturate solution and the accuracy of the dosage and administration route are critical.[15] Inconsistent preparation or administration can lead to variable drug exposure.
-
Inoculum Size: The number of parasites used to infect the animals can influence the perceived frequency of resistant organisms and the overall treatment outcome.[11][16]
-
Q6: Our in vitro assays are showing conflicting EC50 values for this compound. What could be the reason?
Variability in in vitro results can be attributed to:
-
Assay Conditions: Factors such as the culture medium composition, incubation time, and the specific endpoint being measured (e.g., motility, viability, DNA synthesis) can all influence the calculated EC50 value.[2]
-
Parasite Density: The initial density of parasites in the culture can affect the drug concentration per parasite and influence the outcome.
-
Drug Stability: this compound aceturate is known to be unstable in aqueous solutions.[15] The age of the prepared drug solution and storage conditions can impact its potency.
-
Parasite Adaptation: Prolonged in vitro culture can sometimes lead to changes in parasite phenotype and drug susceptibility.
Q7: We are observing treatment relapse in our animal models. Does this always indicate drug resistance?
While drug resistance is a major cause of relapse, it is not the only one.[12] Other potential reasons for relapse include:
-
Inadequate Drug Exposure: This could be due to under-dosing, poor absorption, or rapid metabolism and clearance of the drug.
-
Parasite Sequestration: As mentioned earlier, parasites can reside in anatomical sites with low drug penetration, leading to their re-emergence after treatment cessation.[12]
-
Immunosuppression: If the host animal is immunocompromised, it may not be able to effectively clear the residual parasites after drug treatment, leading to a relapse.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound Aceturate in Different Species
| Species | Dose & Route | Cmax (µg/mL) | Tmax (hours) | Elimination Half-life (t½β) (hours) | Reference |
| Cattle (healthy) | 3.5 mg/kg IM | 4.76 ± 0.76 | ~1 | - | [1] |
| Cattle (acute infection) | 3.5 mg/kg IM | 8.25 ± 1.72 | ~1 | - | [1] |
| Goats | 3.5 mg/kg IM | 6.91 ± 0.34 | - | - | [1][15] |
| Sheep | 3.5 mg/kg IM | 6.3 - 7.57 | 0.33 - 0.75 | - | [1][15] |
| Dogs (healthy) | 3.5 mg/kg IV | - | - | 9.87 | [9] |
| Dogs (infected) | 3.5 mg/kg IV | - | - | 12.51 | [9] |
| Dogs (healthy) | 4.2 mg/kg IM | 1.849 ± 0.268 | 0.37 | 5.31 ± 3.89 | [8] |
| Rabbits | 3.5 mg/kg IM | - | 0.25 | - | [15] |
Table 2: In Vitro Efficacy of this compound Aceturate against Schistosoma mansoni
| Parasite Stage | EC50 (µM) | EC90 (µM) | Reference |
| Schistosomula | 6.8 | 12.3 | [2] |
| Adult Worms | 13.5 | 24.1 | [2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Murine Model of Trypanosomiasis
-
Animal Model: Use a susceptible mouse strain, such as BALB/c.[10]
-
Infection: Infect mice intraperitoneally (i.p.) with a standardized dose of trypanosomes (e.g., 10³ Trypanosoma congolense).[10]
-
Parasitemia Monitoring: Monitor parasitemia daily by examining a drop of tail blood under a microscope.[10]
-
Treatment: Once parasitemia is established (e.g., day 5 post-infection), treat the mice with this compound aceturate (e.g., 14 mg/kg, i.p.).[10] A control group should receive the vehicle (e.g., PBS).
-
Post-treatment Monitoring: Continue to monitor parasitemia to assess parasite clearance. Also, monitor for any relapse of infection.
-
Endpoints: Primary endpoints include parasite clearance, relapse rate, and survival. Secondary endpoints can include hematological parameters (e.g., Packed Cell Volume) and organ weights.[14][17]
Protocol 2: In Vitro Susceptibility of Schistosoma mansoni to this compound
-
Parasite Collection: Collect adult schistosomes from the hepatic portal and mesenteric veins of an infected rodent.[2]
-
Culture Setup: Incubate one pair of parasites per well in a 24-well plate containing RPMI 1640 medium supplemented with 10% FBS and antibiotics at 37°C and 5% CO₂.[2]
-
Drug Preparation: Dissolve this compound in a suitable solvent (e.g., saline) to prepare a stock solution.[2]
-
Drug Exposure: Add serial dilutions of this compound to the wells to achieve the desired final concentrations (e.g., 3.12 to 200 µM).[2] Include a drug-free control.
-
Monitoring: Monitor the parasites at regular intervals (e.g., 2, 8, 24, 48, 72, 96, and 120 hours) using a microscope.[2]
-
Endpoints: Assess changes in worm motor activity, oviposition (egg laying), and tegumental alterations.[2] Determine EC50 and EC90 values based on these observations.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Therapeutic Effect of this compound Aceturate on Parasitic Blood Fluke Schistosoma mansoni Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound aceturate (Berenil), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of this compound aceturate after intramuscular administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of trypanosomal infection on the pharmacokinetics of this compound aceturate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Aceturate (Berenil) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frequency of this compound-resistant trypanosomes in populations of Trypanosoma congolense arising in infected animals following treatment with this compound [ilri.org]
- 12. Efficacy of repeated doses of this compound aceturate (Dinazene®) in the treatment of experimental Trypanosoma brucei infection of Albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound aceturate resistance on the virulence of Trypanosoma brucei for rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. josvasmouau.com [josvasmouau.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of the therapeutic efficacy of this compound aceturate and isometamidium chloride in local dogs experimentally infected with <i>Trypanosoma brucei</i> | Sahel Journal of Veterinary Sciences [ajol.info]
Technical Support Center: Enhancing Diminazene Bioavailability in Animal Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bioavailability of Diminazene (B1218545) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the bioavailability of this compound aceturate?
This compound aceturate, a widely used trypanocidal agent, faces several challenges that can limit its bioavailability in animal studies.[1] Key factors include its rapid degradation in the acidic environment of the stomach and its inherent instability.[2][3] Additionally, its hydrophilic nature can restrict its ability to permeate biological membranes, and it may be subject to rapid elimination from the bloodstream.[4][5]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
Current research focuses on advanced drug delivery systems to protect this compound from degradation and improve its absorption. The most effective strategies identified are:
-
Nanoparticle-based formulations: Encapsulating this compound in nanoparticles, such as lipid-drug conjugates or porous cationic nanoparticles, can protect the drug from oxidation and degradation, allow for a high drug load, and potentially facilitate targeted delivery.[4][6][7]
-
Cyclodextrin (B1172386) complexation: Incorporating this compound into a β-cyclodextrin (βCD) cavity can shield it from the acidic pH of the stomach, thereby increasing its stability and subsequent concentration in blood plasma.[2][3]
-
Liposomal formulations: Encapsulating this compound in liposomes is another effective method to enhance its accumulation in cells and organs compared to a standard water-soluble form.[8][9]
Q3: Which animal models are commonly used for this compound bioavailability studies?
A variety of animal models have been utilized to investigate the pharmacokinetics and bioavailability of this compound. Commonly used species include rats, rabbits, mice, dogs, cattle, sheep, and goats.[10][11] The choice of animal model often depends on the specific research question, the intended therapeutic application, and physiological similarities to the target species, which may be humans or livestock.[12]
Q4: How can I assess the bioavailability of a novel this compound formulation in an animal model?
To determine the bioavailability of a new formulation, a pharmacokinetic study is typically conducted.[11] This involves administering the formulation to the animal model (e.g., orally or via injection) and collecting blood samples at specific time points.[11] The concentration of this compound in the plasma is then measured using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][3] The bioavailability is calculated by comparing the area under the plasma concentration-time curve (AUC) of the test formulation to that of an intravenous (IV) administration, which is considered to have 100% bioavailability.[11]
Troubleshooting Guides
Issue 1: Low drug entrapment efficiency in nanoparticle formulations.
-
Possible Cause: The drug loading process may not be optimized. For instance, adding this compound during the nanoparticle preparation at high temperatures ("in process" technique) can lead to poor drug stability.[6][7]
-
Troubleshooting Steps:
-
Adopt a "post-loading" technique: Mix the this compound solution with the pre-formed nanoparticle solution at room temperature.[6][7]
-
Optimize the drug-to-lipid ratio: For porous cationic nanoparticles, a drug-to-phospholipid weight ratio of less than 5% has been shown to achieve over 80% entrapment efficiency.[6][7]
-
Verify formulation stability: Ensure that formulations with higher drug-to-carrier ratios remain stable over a 24-hour period.[7]
-
Issue 2: High variability in plasma concentrations between individual animals.
-
Possible Cause: Inconsistent oral administration technique or interaction with food can lead to variable absorption.
-
Troubleshooting Steps:
-
Standardize dosing technique: If using oral gavage, ensure the technique is consistent across all animals to avoid accidental administration into the lungs.
-
Implement a fasting period: A consistent fasting period before dosing can minimize the interaction of the formulation with food components.
-
Ensure formulation homogeneity: Thoroughly mix the formulation before each administration to ensure a uniform concentration.
-
Issue 3: Rapid degradation of the novel formulation in simulated gastric fluid.
-
Possible Cause: The protective carrier is not sufficiently shielding the this compound from the low pH environment.
-
Troubleshooting Steps:
-
Verify carrier integrity: For cyclodextrin complexes, confirm the formation of the inclusion complex using analytical techniques like Raman spectroscopy, DSC, or NMR.[2][3]
-
Optimize the molar ratio: A 1:1 molar ratio of this compound to β-cyclodextrin has been shown to be effective in protecting the drug.[2][3]
-
Consider enteric coatings: For nanoparticle or other formulations, applying an enteric coating can provide an additional layer of protection against stomach acid.
-
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for this compound
| Formulation Strategy | Animal Model | Key Finding | Reference |
| β-Cyclodextrin Complex (1:1) | Wistar Rats | At 60 minutes post-administration, the plasma concentration of this compound was approximately 11 times higher than the parent drug. | [2][3] |
| Porous Cationic Nanoparticles | In vitro (T.b. brucei) | Showed increased efficacy compared to the free drug. | [6] |
| Lipid-Drug Conjugate Nanoparticles | N/A | Achieved a high drug load of 33% (w/w) for the hydrophilic drug. | [4] |
| Liposomal Formulation | Mice | Demonstrated a higher accumulation of this compound in red and white blood cells and organs compared to micellar and water-soluble forms. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin (DA:βCD) Inclusion Complex
This protocol is based on the methodology described in studies enhancing this compound aceturate bioavailability.[2][3]
-
Molar Ratio Calculation: Determine the required amounts of this compound aceturate (DA) and β-cyclodextrin (βCD) to achieve a 1:1 molar ratio.
-
Dissolution: Dissolve the calculated amount of βCD in deionized water with stirring.
-
Complexation: Slowly add the this compound aceturate to the βCD solution while continuing to stir.
-
Stirring and Incubation: Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for the formation of the inclusion complex.
-
Lyophilization: Freeze-dry the resulting solution to obtain the DA:βCD inclusion complex as a powder.
-
Characterization: Confirm the formation of the inclusion complex using analytical methods such as Raman spectroscopy, Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
Protocol 2: Preparation of this compound-Loaded Porous Cationic Nanoparticles
This protocol is adapted from the development of a nanoparticulate formulation of this compound.[6][7]
-
Nanoparticle Synthesis: Prepare the porous cationic nanoparticles with an oily core as per the established method.
-
This compound Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent.
-
Post-Loading: Add the this compound solution to the nanoparticle suspension at room temperature while stirring.
-
Incubation: Allow the mixture to incubate for a set period to facilitate drug loading into the nanoparticles.
-
Purification: Separate the this compound-loaded nanoparticles from the unloaded drug using a suitable method like centrifugation (e.g., Nanosep® centrifugation).[7]
-
Quantification of Entrapment Efficiency: Determine the concentration of this compound in the supernatant and the nanoparticle pellet using HPLC to calculate the entrapment efficiency.[7]
-
Stability Assessment: Store the formulation at 4°C and monitor for stability and drug integrity over time.[6][7]
Visualizations
References
- 1. Pharmacology of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. β-Cyclodextrin as a Functional Excipient Used for Enhancing the this compound Aceturate Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-drug-conjugate (LDC) nanoparticles as novel carrier system for the hydrophilic antitrypanosomal drug diminazenediaceturate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Development of a nanoparticulate formulation of this compound to treat African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effectivity analysis of accumulation of liposomal, micellar, and water-soluble forms of this compound in cells and in organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liposomes produced by reverse phase evaporation: in vitro and in vivo efficacy of this compound aceturate against Trypanosoma evansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fao.org [fao.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Diminazene-Induced Neurotoxicity in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diminazene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the potential neurotoxicity of this compound, particularly at high concentrations, in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced neurotoxicity?
A1: At high concentrations, this compound aceturate (DIZE) is understood to induce neurotoxicity through several key mechanisms:
-
Oxidative Stress: this compound can lead to an increase in reactive oxygen species (ROS), causing lipid peroxidation and a decrease in the activity of antioxidant enzymes like catalase and superoxide (B77818) dismutase. This oxidative stress can damage cellular components and trigger cell death pathways.[1]
-
Mitochondrial Dysfunction: this compound has been shown to cause a loss of mitochondrial membrane potential (ΔΨm).[2][3][4] This disruption of mitochondrial function can lead to decreased ATP production and the release of pro-apoptotic factors.
-
Apoptosis Induction: Studies have indicated that this compound can trigger apoptosis, or programmed cell death. This is evidenced by the upregulation of caspase-3 activity, a key executioner caspase in the apoptotic cascade.[2][3][4]
-
Endoplasmic Reticulum (ER) Stress: this compound may induce stress in the endoplasmic reticulum, which can trigger pro-inflammatory and apoptotic signaling pathways.[2][5]
-
Neuroinflammation: this compound can modulate inflammatory responses in the central nervous system. While some studies show it can alleviate neuroinflammation in specific contexts like ischemic stroke by acting on astrocytes[2][5], high concentrations are generally associated with pro-inflammatory and neurotoxic effects.
Q2: What are the typical signs of this compound neurotoxicity observed in vivo?
A2: In animal studies, high doses of this compound have been associated with a range of neurological side effects, including tremors, ataxia (uncoordinated movements), nystagmus (involuntary eye movements), seizures, and in severe cases, death.[6][7] Histopathological findings can include cerebellar hemorrhages and edema.[6]
Q3: Which in vitro models are suitable for studying this compound neurotoxicity?
A3: Commonly used and relevant in vitro models for assessing neurotoxicity include:
-
Human Neuroblastoma SH-SY5Y cells: These cells can be differentiated into a more mature neuronal phenotype and are widely used in neurotoxicity studies.[8]
-
Rat Pheochromocytoma PC12 cells: These cells are another popular model that can be differentiated to exhibit neuron-like characteristics and are useful for studying neuroprotective and neurotoxic effects.
Q4: Are there any known agents that can mitigate this compound-induced neurotoxicity in vitro?
A4: While specific studies on agents that counteract this compound's neurotoxicity are limited, general neuroprotective strategies can be applied. These include the use of antioxidants to combat oxidative stress. A common antioxidant used in cell culture experiments is N-acetylcysteine (NAC) , which can help replenish intracellular glutathione (B108866) levels and scavenge ROS.[9][10][11][12]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with high concentrations of this compound.
Issue 1: Unexpectedly High Cell Death in Neuronal Cultures
-
Possible Cause 1: this compound Concentration is Too High.
-
Solution: Perform a dose-response curve to determine the IC50 value of this compound in your specific cell line (e.g., SH-SY5Y, PC12) and experimental conditions. Start with a wide range of concentrations to identify the toxic threshold.
-
-
Possible Cause 2: Increased Oxidative Stress.
-
Solution: Co-treat your cells with an antioxidant like N-acetylcysteine (NAC). Perform experiments to quantify ROS levels to confirm that oxidative stress is a contributing factor.
-
-
Possible Cause 3: Solvent Cytotoxicity.
-
Solution: Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is at a non-toxic level (typically <0.1% v/v) in your cell culture medium. Run a vehicle control (medium with solvent only) to confirm the solvent is not causing the observed cell death.
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Possible Cause 1: Inconsistent this compound Preparation.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Ensure it is fully dissolved before diluting to the final concentrations. Protect the stock solution from light and store it at the recommended temperature.
-
-
Possible Cause 2: Variation in Cell Health and Density.
-
Solution: Standardize your cell culture procedures. Ensure cells are seeded at a consistent density and are in the exponential growth phase at the start of the experiment. Regularly check for mycoplasma contamination.
-
-
Possible Cause 3: Assay Interference.
-
Solution: this compound, being a colored compound, may interfere with colorimetric or fluorometric assays. Run appropriate controls, including this compound in cell-free medium, to check for any direct interference with your assay reagents or signal.
-
Data Presentation
Table 1: Illustrative Cytotoxicity of this compound Aceturate on a Neuronal Cell Line
| Concentration (µM) | Cell Viability (%) (MTT Assay) | Apoptotic Cells (%) (Annexin V Staining) |
| 0 (Control) | 100 ± 5.2 | 4 ± 1.5 |
| 10 | 85 ± 6.1 | 12 ± 2.1 |
| 25 | 62 ± 4.8 | 28 ± 3.4 |
| 50 | 41 ± 5.5 | 55 ± 4.9 |
| 100 | 18 ± 3.9 | 82 ± 6.3 |
Note: This table presents illustrative data based on typical dose-dependent cytotoxicity. Actual values may vary depending on the cell line, experimental conditions, and exposure time.
Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Neurotoxicity
| Treatment | Cell Viability (%) | Relative Caspase-3 Activity |
| Control | 100 ± 4.7 | 1.0 ± 0.1 |
| This compound (50 µM) | 45 ± 5.1 | 4.2 ± 0.5 |
| This compound (50 µM) + NAC (1 mM) | 78 ± 6.3 | 1.8 ± 0.3 |
| NAC (1 mM) | 98 ± 4.2 | 1.1 ± 0.2 |
Note: This table illustrates the potential protective effect of NAC against this compound-induced cytotoxicity and apoptosis. The optimal concentration of NAC should be determined experimentally.
Experimental Protocols
Protocol 1: Assessing this compound-Induced Cytotoxicity using the MTT Assay
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound aceturate in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Co-treatment with this compound and N-acetylcysteine (NAC)
-
Cell Seeding: Seed neuronal cells as described in Protocol 1.
-
Pre-treatment with NAC: Prepare a stock solution of NAC in sterile water or PBS. One to two hours before this compound treatment, replace the medium with fresh medium containing the desired concentration of NAC (a typical starting concentration is 1 mM). Include a control group without NAC.
-
This compound Treatment: Prepare this compound dilutions in medium with and without NAC. After the NAC pre-treatment period, replace the medium with the this compound-containing medium (with or without NAC) and incubate for the desired exposure time.
-
Assessment: Following the incubation, proceed with the desired endpoint analysis, such as an MTT assay (Protocol 1), apoptosis assay (e.g., caspase-3 activity assay), or oxidative stress measurement.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Seeding and Treatment: Seed neuronal cells in a suitable format for fluorescence microscopy or flow cytometry (e.g., glass-bottom dishes or 96-well black plates). Treat the cells with this compound at various concentrations for the desired time.
-
Dye Loading: Use a potentiometric dye such as JC-1 or TMRM. For JC-1, incubate the cells with the dye (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with warm PBS or culture medium to remove the excess dye.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Visualize the cells immediately. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Flow Cytometry: Analyze the cells on a flow cytometer to quantify the percentage of cells with high (red) and low (green) mitochondrial membrane potential.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Mandatory Visualizations
Caption: Signaling pathways in this compound-induced neurotoxicity.
Caption: Workflow for assessing this compound neurotoxicity management.
Caption: Troubleshooting logic for unexpected cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. "this compound aceturate-induced cytotoxicity is associated with the dereg" by Rajendra Gharbaran [academicworks.cuny.edu]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. This compound aceturate-induced cytotoxicity is associated with the deregulation of cell cycle signaling and downregulation of oncogenes Furin, c-MYC, and FOXM1 in human cervical carcinoma Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making pretty diagrams with GraphViz [steveliles.github.io]
- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 7. N-Acetyl Cysteine as a Neuroprotective Agent in Progressive Multiple Sclerosis (NACPMS) trial: Study protocol for a randomized, double-blind, placebo-controlled add-on phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Frequency, Low-Intensity Pulsed Electric Field and N-Acetylcysteine Synergistically Protect SH-SY5Y Cells Against Hydrogen Peroxide-Induced Cell Damage In Vitro | MDPI [mdpi.com]
- 11. N-Acetylcysteine in Combination with IGF-1 Enhances Neuroprotection against Proteasome Dysfunction-Induced Neurotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Best practices for the long-term storage of Diminazene stock solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Diminazene stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound aceturate stock solutions?
A1: this compound aceturate is soluble in several organic solvents and aqueous buffers. For long-term storage, Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[1][2][3] It is also soluble in ethanol, dimethylformamide (DMF), and water (H2O).[1][2][4] However, aqueous solutions are not recommended for storage longer than one day.[1] The choice of solvent should be compatible with your downstream experimental assays, keeping in mind that organic solvents may have physiological effects at low concentrations.[1]
Q2: What are the optimal temperature and duration for long-term storage of this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at low temperatures. Stock solutions in organic solvents can be stored at -20°C for up to one year or at -80°C for up to two years.[4] When stored at -80°C in a solvent, the solution can be stable for at least one year.[3] For short-term storage of a few days, refrigeration at 4°C is also an option.[2][4] It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[4]
Q3: How should I prepare an aqueous solution of this compound aceturate?
A3: To prepare an organic solvent-free aqueous solution, you can directly dissolve the crystalline solid in aqueous buffers, such as PBS (pH 7.2).[1] The solubility in PBS (pH 7.2) is approximately 3 mg/mL.[1] For higher concentrations in water (up to 50 mg/mL), ultrasonic treatment may be necessary to aid dissolution.[2][4] It is important to note that aqueous solutions of this compound aceturate are not recommended for storage for more than one day.[1] For veterinary use, a 7% solution can be prepared by mixing 1.05g of this compound aceturate with 13.95ml of distilled water.[5]
Q4: Is this compound light-sensitive?
Data Summary: Storage Conditions for this compound Stock Solutions
| Solvent | Concentration | Storage Temperature | Storage Duration | Source(s) |
| DMSO | 15 mg/mL | -20°C | 1 year | [1][4] |
| DMSO | 15 mg/mL | -80°C | 2 years | [4] |
| DMSO | 19 mg/mL | -20°C | 1 month | [3] |
| DMSO | 19 mg/mL | -80°C | 1 year | [3] |
| Ethanol | 5 mg/mL | Not Specified | Not Specified | [1] |
| Dimethyl formamide (B127407) (DMF) | 10 mg/mL | Not Specified | Not Specified | [1] |
| Water (H2O) | 50 mg/mL (with sonication) | 4°C | Not recommended for more than one day | [1][2][4] |
| PBS (pH 7.2) | 3 mg/mL | 4°C | Not recommended for more than one day | [1] |
| Reconstituted aqueous solution | Not Specified | Refrigerator | Up to 15 days (protected from light) | [6] |
Troubleshooting Guide
Issue: My this compound stock solution has precipitated after storage.
-
Possible Cause 1: Solvent Saturation. The concentration of this compound may be too high for the storage temperature, leading to crystallization.
-
Solution: Gently warm the solution and vortex or sonicate to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a slightly lower concentration.
-
-
Possible Cause 2: Improper Storage. Repeated freeze-thaw cycles can lead to precipitation.
-
Solution: Aliquot the stock solution into single-use vials to minimize temperature fluctuations.[4]
-
-
Possible Cause 3: pH Shift (for aqueous solutions). this compound is less stable in acidic conditions and can degrade, potentially leading to the formation of insoluble byproducts.[7][8][9]
-
Solution: Ensure the pH of your aqueous buffer is neutral to slightly alkaline. Avoid acidic buffers for storage.
-
Issue: I am observing inconsistent results in my experiments using a stored this compound solution.
-
Possible Cause 1: Degradation of the compound. Over time, especially if not stored properly, this compound can degrade. Aqueous solutions are particularly unstable.[1][10]
-
Solution: Prepare a fresh stock solution from the solid compound. For critical experiments, it is always best to use a freshly prepared solution or a recently prepared and properly stored stock.
-
-
Possible Cause 2: Inaccurate Concentration. This could be due to solvent evaporation over time, especially if the container is not sealed properly.
-
Solution: Ensure vials are tightly sealed. For long-term storage, use vials with secure caps. When preparing working solutions, always perform dilutions from a stock solution that appears clear and free of precipitate.
-
Experimental Protocols Cited
While specific experimental protocols are highly varied, the preparation of this compound solutions for in vitro and in vivo studies generally follows these steps:
-
Preparation of a Concentrated Stock Solution:
-
Storage of the Stock Solution:
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the stock solution.
-
Further dilute the stock solution into your aqueous experimental buffer (e.g., PBS, cell culture medium) to the final desired concentration immediately before use.[1]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect your experimental system.[1]
-
Visualizing Factors Affecting this compound Solution Stability
Caption: Key factors influencing the stability of this compound stock solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. josvasmouau.com [josvasmouau.com]
- 6. vetlexicon.com [vetlexicon.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination and Stability Studies on this compound Diaceturate and Phenazone Using Developed Derivative Spectrophotometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of berenil (this compound aceturate) in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal.umpr.ac.id [journal.umpr.ac.id]
How to account for Diminazene's photosensitivity during experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on accounting for the photosensitivity of Diminazene during experiments. Adherence to these protocols will help ensure the integrity of your results and minimize experimental variability.
Frequently Asked Questions (FAQs)
Q1: How photosensitive is this compound?
A1: this compound exhibits sensitivity to light, particularly in the UV spectrum, with absorption maxima around 250 nm and 398 nm. Studies have shown that while exposure to indoor room light and UV light can cause minimal degradation (approximately 2.4-3.1%), the compound is significantly more susceptible to degradation in acidic conditions. Therefore, controlling light exposure is a critical factor in maintaining the stability of this compound solutions.
Q2: What are the degradation products of this compound when exposed to light?
A2: The primary degradation of the triazene (B1217601) linker in this compound results in the formation of 4-aminobenzamidine (B1203292) and a diazonium salt. The presence of these degradation products can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Q3: How does the degradation of this compound affect its biological activity?
A3: The primary degradation product, 4-aminobenzamidine, is a known inhibitor of serine proteases, including trypsin and urokinase-type plasminogen activator (uPA).[1][2][3][4][5][6][7] This is a different biological activity than that of the parent this compound molecule, which is known to bind to the minor groove of DNA. The presence of 4-aminobenzamidine could therefore lead to off-target effects and confounding results in your experiments.
Q4: What are the ideal storage conditions for this compound and its solutions?
A4: Solid this compound aceturate should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area, protected from light. This compound solutions should be freshly prepared for each experiment. If short-term storage is necessary, solutions should be kept in amber or foil-wrapped tubes at 2-8°C and used within 24 hours.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent results between experiments. | Variable light exposure: Different experiments may have been conducted under varying light conditions, leading to inconsistent degradation of this compound. | Standardize all experimental procedures to minimize light exposure. Use a dedicated, low-light area for preparing and handling this compound solutions. Always use amber or foil-wrapped tubes and plates. |
| Loss of compound activity over time. | Photodegradation: The this compound in your stock or working solutions may be degrading due to prolonged exposure to light. | Prepare fresh this compound solutions for each experiment. Avoid storing solutions for extended periods. If you must store them, do so in the dark at 2-8°C and for no longer than 24 hours. |
| Unexpected biological effects observed. | Activity of degradation products: The degradation product, 4-aminobenzamidine, is biologically active and may be causing off-target effects. | Analyze your this compound solution for the presence of degradation products using HPLC. If degradation is detected, discard the solution and prepare a fresh batch, ensuring minimal light exposure. |
| Precipitate forms in the solution. | pH-related instability: this compound is highly unstable in acidic conditions, which can lead to degradation and precipitation. | Ensure that the pH of your buffers and media is not acidic. The use of a mobile phase with a pH of 5.2 has been shown to minimize degradation during HPLC analysis. |
Quantitative Data Summary
The stability of this compound is influenced by both light and pH. The following table summarizes the degradation of this compound diaceturate under various conditions.
| Condition | Degradation Rate | Kinetics | Reference |
| Acidic (pH 1.0-3.0) | Up to 98% within 1 hour | First-order | |
| Acidic (pH 3.0) | Half-life of 35 minutes | - | |
| Acidic (pH 1.75) | Half-life of 1.5 minutes | - | |
| UV and Indoor Room Light | 2.4 - 3.1% | - |
Experimental Protocols
Protocol 1: Preparation of Light-Sensitive this compound Stock Solution
-
Work Area Preparation: Conduct all procedures in a designated low-light area. Turn off overhead fluorescent lights and use a red or yellow safelight if additional illumination is required.
-
Materials:
-
This compound aceturate powder
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated balance
-
Appropriate solvent (e.g., sterile water or DMSO)
-
Vortex mixer
-
-
Procedure:
-
Tare the balance with a sterile, amber microcentrifuge tube.
-
Weigh the desired amount of this compound aceturate powder directly into the tube.
-
Immediately cap the tube to prevent prolonged exposure to air and light.
-
In the low-light area, add the appropriate volume of solvent to the tube to achieve the desired stock concentration.
-
Vortex the tube until the this compound is completely dissolved.
-
If not for immediate use, store the stock solution at 2-8°C, protected from light, for no more than 24 hours.
-
Protocol 2: Cell-Based Assay with this compound
-
Work Area Preparation: Perform all steps involving this compound under subdued lighting. Use a laminar flow hood with the fluorescent light turned off.
-
Materials:
-
Cells cultured in appropriate multi-well plates (use opaque, black-walled plates for fluorescence or luminescence assays)
-
This compound stock solution (prepared as per Protocol 1)
-
Cell culture medium
-
Amber or foil-wrapped tubes for dilutions
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium. Perform all dilutions in amber or foil-wrapped tubes.
-
Carefully remove the culture plates from the incubator.
-
Quickly and carefully add the this compound dilutions to the appropriate wells.
-
Immediately return the plates to the incubator. If the incubator has an internal light, ensure it is turned off or cover the plates with a light-blocking lid or foil.
-
Incubate for the desired period.
-
When removing the plates for analysis, minimize light exposure. If using a plate reader, choose one that reads from the bottom to avoid exposing the wells to excessive light.
-
Visualizations
Caption: Workflow for handling photosensitive this compound.
Caption: 4-Aminobenzamidine inhibits the uPA signaling pathway.
References
- 1. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 4-Aminoarylguanidine and 4-aminobenzamidine derivatives as potent and selective urokinase-type plasminogen activator inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. The urokinase inhibitor p-aminobenzamidine inhibits growth of a human prostate tumor in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing HPLC parameters for the accurate detection of Diminazene and its metabolites
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the accurate detection of Diminazene (B1218545) and its metabolites using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Peak Shape Issues
Q1: My this compound peak is fronting. What are the common causes and solutions?
A1: Peak fronting, where the leading edge of the peak is sloped, is often described as a "shark fin" shape.[1] It is an unusual peak shape in HPLC and typically points to a few specific problems.
-
Common Causes:
-
Column Overload: Injecting too high a concentration or too large a volume of the sample can saturate the column's stationary phase, causing some analyte molecules to travel through the column faster.[1][2]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to a distorted peak.[2][3]
-
Column Collapse: Physical degradation or collapse of the column bed can create a void, leading to an uneven flow path and peak fronting. This is often accompanied by a sudden decrease in retention time.[2][3]
-
Co-elution: An impurity or another component eluting just before your peak of interest can give the appearance of fronting.[3]
-
-
Troubleshooting Steps:
-
Dilute the Sample: The simplest first step is to dilute your sample (e.g., a 1-to-10 dilution) and inject it again. If the fronting is eliminated, the issue was mass overload.[1]
-
Reduce Injection Volume: Injecting a smaller volume can also resolve overload issues.[2][4]
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your mobile phase. Ideally, use the mobile phase itself as the sample solvent.[2]
-
Check for Column Damage: If the problem persists and is accompanied by a loss of retention, the column may be damaged. Try flushing the column or, if necessary, replace it.[2]
-
Q2: I am observing significant peak tailing for this compound. How can I fix this?
A2: Peak tailing, where the latter half of the peak is broader than the front half, is a very common issue in HPLC. For a basic compound like this compound, this is often due to interactions with the stationary phase.
-
Common Causes:
-
Secondary Silanol (B1196071) Interactions: this compound is a basic compound. Residual, un-capped silanol groups on the surface of C18 column packing can be acidic and interact strongly with basic analytes, causing tailing.[5][6]
-
Column Contamination: Accumulation of strongly retained matrix components on the column inlet frit or the column packing can create active sites that cause tailing.[5][7] This often affects all peaks in the chromatogram.[8]
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound and the silanol groups, exacerbating tailing.
-
Dead Volume: Excessive dead volume in the system (e.g., from poorly connected tubing) can cause band broadening that appears as tailing, especially for early eluting peaks.[7]
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3.0) can suppress the ionization of silanol groups, reducing their interaction with the protonated this compound molecule and improving peak shape.[6]
-
Use a Guard Column: A guard column is a cost-effective way to protect your analytical column from strongly adsorbed matrix components. If tailing appears, replacing the guard column is a quick fix.[5][9]
-
Flush the Column: If you suspect contamination, try flushing the column with a strong solvent.[7]
-
Check System Connections: Ensure all tubing and fittings are properly connected to minimize dead volume.
-
Retention and Baseline Issues
Q3: The retention time for my this compound peak is shifting between injections. What should I investigate?
A3: Stable retention times are critical for reliable identification and quantification. Drifting or sudden shifts in retention time can be caused by both chemical and mechanical issues.
-
Common Causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing solvents or after the system has been idle.[9]
-
Mobile Phase Composition Change: Inaccurate preparation of the mobile phase, evaporation of a volatile component, or improper pump mixing can lead to a change in its composition over time, affecting retention.[10]
-
Flow Rate Fluctuation: Leaks in the pump, worn pump seals, or check valve issues can cause the flow rate to be unstable, leading to retention time drift. If the retention time of an unretained peak (t0) also shifts, the flow rate is the likely culprit.[11]
-
Temperature Changes: Column temperature has a significant effect on retention. Fluctuations in the ambient temperature or an unstable column oven can cause drift.[11]
-
-
Troubleshooting Steps:
-
Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase. This can take 10-20 column volumes or more.[12]
-
Prepare Fresh Mobile Phase: Prepare mobile phase accurately and fresh daily. Keep solvent bottles capped to prevent evaporation.[13]
-
Check System Pressure: Monitor the system pressure. A fluctuating pressure profile often indicates a problem with the pump or a leak in the system.[14]
-
Use a Column Oven: Maintain a constant and stable column temperature using a column oven to eliminate the influence of ambient temperature changes.
-
Q4: My chromatogram has a noisy or drifting baseline. What are the potential causes?
A4: A stable baseline is essential for achieving low detection limits and accurate peak integration. Noise can be random and rapid, while drift is a slow, steady change in the baseline position.[15]
-
Common Causes of Noise:
-
Air Bubbles: Air bubbles in the pump, detector, or mobile phase are a frequent cause of baseline noise.[16]
-
Detector Lamp Issue: An aging or failing detector lamp can cause erratic noise.[16]
-
Contaminated Mobile Phase or Detector Cell: Impurities in the mobile phase or a dirty detector flow cell can contribute to noise.[12]
-
-
Common Causes of Drift:
-
Temperature Fluctuations: Changes in ambient temperature affecting the column and mobile phase can cause the baseline to drift.[16]
-
Mobile Phase Gradient Issues: In gradient elution, an uneven baseline rise can occur if one of the solvents absorbs UV light at the detection wavelength.[16]
-
Column Bleed: Slow degradation and elution of the column's stationary phase can cause a rising baseline.
-
-
Troubleshooting Steps:
-
Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[12]
-
Flush the System: Flush the pump and detector with a strong, clean solvent like methanol (B129727) or isopropanol (B130326) to remove air bubbles and contaminants.[12]
-
Check Detector Lamp: Check the lamp's usage hours and performance. Replace if necessary.
-
Allow for Equilibration: Ensure the entire system, especially the column, is fully equilibrated to minimize drift.[13]
-
FAQs: this compound HPLC Analysis
Q5: What are typical starting HPLC parameters for the analysis of this compound?
A5: Several validated HPLC methods have been published for this compound. A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol or acetonitrile. UV detection is typically performed in the range of 250-291 nm.[17][18]
Q6: What are the known metabolites of this compound?
A6: Studies have identified two primary metabolites of this compound in urine. These are p-aminobenzamidine, which can account for a significant portion of the radioactivity, and p-amino-benzamide.[19][20] The parent drug and these two metabolites are the main compounds to consider when developing a comprehensive analytical method.
Q7: How should I prepare samples, such as veterinary formulations or biological matrices, for this compound analysis?
A7: Sample preparation depends on the matrix.
-
For Pharmaceutical Formulations (e.g., powders, injectables): The process is typically straightforward. It involves accurately weighing the formulation, dissolving it in a suitable solvent (often distilled water or the mobile phase), and diluting it to an appropriate concentration within the method's linear range.[21][22]
-
For Biological Matrices (e.g., milk, plasma): Extraction is necessary to remove interfering substances. This can involve protein precipitation followed by a solid-phase extraction (SPE) step using a cyano (CN) or similar cartridge to isolate the this compound before analysis.[23][24]
Q8: this compound is known to be unstable in aqueous solutions. How can this be addressed during analysis?
A8: this compound diaceturate has limited stability in aqueous solutions, often degrading within a few days.[25] In many veterinary formulations, it is combined with antipyrine (B355649) (phenazone), which acts as a stabilizer to improve its shelf-life.[22][25] When preparing standards and samples, it is crucial to:
-
Prepare solutions fresh daily.
-
Store stock solutions under appropriate conditions (refrigerated and protected from light) if they must be kept for a short period.
-
Consider the pH of the solution, as this compound has been shown to be prone to degradation at acidic pH.[21]
Quantitative Data and Protocols
Table 1: Comparison of Published HPLC Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Symmetry RP18 (5 µm)[17][26] | RP-C18 (250 mm x 4.0 mm, 5 µm)[18] | C18 (150 x 4.6 mm, 5 µm)[25] | Phenomenex LUNA CN[23][24] |
| Mobile Phase | 0.085M Phosphate Buffer (pH 3.0) : Methanol (78:22, v/v)[21][26] | Acetonitrile, Methanol, Phosphate Buffer, Hexane Sulfonate[18] | Phosphate Buffer (pH 3.0) : Methanol (70:30 v/v)[25] | Acetonitrile-buffered mobile phase with a counter ion (Gradient)[23] |
| Flow Rate | 1.0 mL/min[21][26] | 0.6 mL/min[18] | 1.0 mL/min[25] | Not Specified |
| Detection | UV at 250 nm[17][21] | UV at 291 nm[18] | UV at 250 nm[25] | UV at 372 nm[23][24] |
| Retention Time (this compound) | ~2.41 min[26] | Not Specified | ~3.1 min[25] | ~8-10 min[23][24] |
| Reference | Kassaye L, et al. (2012)[17] | Bekhit AA, et al. (2014)[18] | Mubarak A, et al. (2022)[25] | Munson J, et al.[23] |
Generalized Experimental Protocol
This protocol provides a starting point for the HPLC analysis of this compound in a pharmaceutical formulation.
-
Preparation of Mobile Phase:
-
Prepare a 0.085M phosphate buffer. Adjust the pH to 3.0 using phosphoric acid.
-
Mix the buffer with HPLC-grade methanol in a 78:22 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 20 minutes before use.[21]
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 25 mg of this compound diaceturate reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with distilled water to obtain a stock solution of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution with distilled water to achieve concentrations spanning the desired calibration range (e.g., 2 µg/mL to 100 µg/mL).[21]
-
-
Preparation of Sample Solution:
-
Accurately weigh a portion of the powdered formulation equivalent to about 25 mg of this compound diaceturate.
-
Transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with distilled water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[21]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: A typical experimental workflow for HPLC analysis.
Caption: A decision tree for troubleshooting common peak shape problems.
Caption: Relationship between this compound and its primary metabolites.
References
- 1. youtube.com [youtube.com]
- 2. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 3. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. agilent.com [agilent.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. phenomenex.com [phenomenex.com]
- 13. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 14. agilent.com [agilent.com]
- 15. uhplcs.com [uhplcs.com]
- 16. Shimadzu Baseline Disturbance [shimadzu.nl]
- 17. Validation of an HPLC method for the simultaneous determination of this compound diaceturate and phenazone in injectable veterinary granules and bulk powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A validated and stability indicating HPLC method for analysis of this compound aceturate and antipyrine combination in a ready injectable solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fao.org [fao.org]
- 20. fao.org [fao.org]
- 21. researchgate.net [researchgate.net]
- 22. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 23. researchgate.net [researchgate.net]
- 24. Liquid chromatographic determination of this compound diaceturate (Berenil) in raw bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journal.umpr.ac.id [journal.umpr.ac.id]
- 26. researchgate.net [researchgate.net]
Addressing the potential for Diminazene to interfere with fluorescence-based assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential interference from Diminazene in fluorescence-based assays. The following information offers troubleshooting strategies and answers to frequently asked questions to help ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is an aromatic diamidine compound used as an anti-infective agent in veterinary medicine.[1] Like many aromatic compounds, it has the potential to interfere with fluorescence-based assays through two primary mechanisms:
-
Autofluorescence: this compound may possess intrinsic fluorescence, meaning it can absorb light at one wavelength and emit it at another, longer wavelength. This emitted light can be detected by the instrument and contribute to the total signal, leading to artificially high readings or false positives.[2][3][4] Aromatic diamidines, the class of molecules to which this compound belongs, typically exhibit absorption between 350-400 nm and emission in the blue region around 450 nm.[5]
-
Fluorescence Quenching: this compound may act as a quencher, a substance that decreases the fluorescence intensity of a fluorophore.[6] This can occur through various mechanisms, such as Förster Resonance Energy Transfer (FRET) or collisional quenching, leading to artificially low signals or false negatives.[6]
Q2: I suspect this compound is interfering with my assay. What is the first step?
The first step is to determine the nature of the interference. This can be achieved by running a set of simple control experiments.
-
Compound-Only Control: Prepare a sample containing this compound at the same concentration used in your assay, but without your fluorescent probe or other biological components. Measure the fluorescence at the excitation and emission wavelengths of your assay. A significant signal in this control indicates that this compound is autofluorescent.
-
Fluorophore + Compound Control: Prepare a sample containing your fluorescent probe and this compound at the assay concentrations, but without the biological target (e.g., enzyme, cells). Compare the fluorescence signal of this sample to a control containing only the fluorescent probe. A significant decrease in fluorescence in the presence of this compound suggests a quenching effect.
Q3: How can I determine the autofluorescence profile of this compound?
Since the exact excitation and emission spectra of this compound aceturate are not widely published, it is recommended to determine them experimentally under your specific assay conditions.
Experimental Protocols
Protocol 1: Characterizing the Autofluorescence Spectrum of this compound
Objective: To determine the excitation and emission wavelengths at which this compound exhibits its own fluorescence.
Materials:
-
This compound aceturate
-
Assay buffer
-
Spectrofluorometer
Method:
-
Prepare a solution of this compound aceturate in your assay buffer at the highest concentration used in your experiments.
-
Emission Scan: a. Set the excitation wavelength to a value within the likely absorption range of aromatic diamidines (e.g., 370 nm, based on the known UV max of 369 nm).[7] b. Scan the emission spectrum across a broad range (e.g., 400-700 nm). c. Identify the wavelength of maximum emission.
-
Excitation Scan: a. Set the emission wavelength to the maximum determined in the previous step. b. Scan the excitation spectrum across a broad range (e.g., 300-450 nm). c. Identify the wavelength of maximum excitation.
Analysis: Plot the excitation and emission spectra. This will provide you with the autofluorescence profile of this compound and guide your selection of alternative fluorophores or filter sets.
Troubleshooting Guides
Issue 1: Unexpectedly High Fluorescence Signal
This is a strong indication of autofluorescence from this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high fluorescence signals.
Mitigation Strategies for Autofluorescence:
-
Spectral Shift: The most effective strategy is to switch to a fluorophore with excitation and emission wavelengths that do not overlap with this compound's autofluorescence. Since aromatic diamidines tend to fluoresce in the blue region, using red-shifted dyes (e.g., those with emission > 600 nm) can often resolve the issue.[2][8][9]
-
Background Subtraction: If changing the fluorophore is not feasible, you can subtract the signal from the "compound-only" control wells. However, this assumes that the autofluorescence of this compound is not affected by other components in the assay.
-
Reduce this compound Concentration: Use the lowest possible concentration of this compound that is effective for your primary experimental purpose.
Issue 2: Unexpectedly Low Fluorescence Signal
This may be due to fluorescence quenching by this compound. There is evidence that this compound aceturate concentration is inversely correlated with the fluorescence signal in SYBR Green I based assays, suggesting interference.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low fluorescence signals.
Mitigation Strategies for Quenching:
-
Change Fluorophore: Some fluorophores are more susceptible to quenching by certain compounds than others. Experiment with different classes of dyes (e.g., fluoresceins, rhodamines, cyanines) to find one that is less affected by this compound.
-
Reduce this compound Concentration: As with autofluorescence, using a lower concentration of this compound can minimize quenching effects.
-
Correction for Inner Filter Effect: If quenching is due to the absorption of excitation or emission light by this compound (inner filter effect), you can measure the absorbance of this compound at these wavelengths and apply a correction formula.
Data Summary
| Property | This compound Aceturate | Fluorescein | Rhodamine | Cyanine (Cy3/Cy5) |
| UV max (Absorbance) | ~369 nm[7] | ~494 nm | ~550 nm | ~550 nm / ~650 nm |
| Predicted Emission | ~450 nm (Blue)[5] | ~521 nm (Green) | ~573 nm (Orange-Red) | ~570 nm / ~670 nm |
| Potential for Interference | High (Autofluorescence in blue/green channels, potential quenching) | Moderate | Lower | Lowest (when using far-red variants) |
Signaling Pathway and Experimental Workflow Diagrams
General Mechanism of Assay Interference
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 7. fao.org [fao.org]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
How to control for the effects of Diminazene on host immune responses in infection models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Diminazene aceturate (also known as Berenil) in infection models. The focus is to provide actionable strategies to control for its known immunomodulatory off-target effects, ensuring accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary immunomodulatory effects of this compound aceturate?
A1: this compound aceturate is not only an effective trypanocidal agent but also exhibits significant immunomodulatory properties. Its primary effects on the host immune system include:
-
Suppression of Pro-inflammatory Cytokines: this compound has been shown to reduce the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 by macrophages in response to parasitic antigens or bacterial components like LPS.[1][2][3][4]
-
Inhibition of Key Signaling Pathways: It downregulates the phosphorylation of critical signaling molecules involved in the inflammatory response, including MAPKs (p38, ERK, JNK) and STAT proteins (STAT1, STAT3).[3][4]
-
Modulation of Macrophage Function: this compound can influence macrophage polarization, potentially shifting them towards an anti-inflammatory M2 phenotype.
-
Reduction of T-Cell Activation: Studies have indicated that this compound treatment can lead to a decrease in the percentage of activated T-cells (CD25+) and regulatory T-cells (CD4+Foxp3+).[5]
-
ACE2 Activation: this compound has been reported as a putative activator of Angiotensin-Converting Enzyme 2 (ACE2), which plays a role in regulating inflammation and cardiovascular function.[6][7] However, some studies suggest its biological effects may be ACE2-independent.
-
NLRP3 Inflammasome Inhibition: Emerging evidence suggests this compound may suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response that drives the production of IL-1β and IL-18.
Q2: How can I differentiate the antiparasitic effects of this compound from its immunomodulatory effects in my in vivo infection model?
A2: Dissecting these two effects is crucial for accurate data interpretation. Here is a recommended experimental design:
-
Infection and Treatment Group: The standard group where infected animals are treated with this compound. This group shows the combined effect of parasite clearance and immunomodulation.
-
Infection Control Group: Infected animals that receive a vehicle control instead of this compound. This group demonstrates the natural course of the infection and the associated immune response.
-
This compound Control Group (Uninfected): Uninfected animals that receive the same dose and administration route of this compound as the treatment group. This is a critical group to observe the direct effects of this compound on the immune system in the absence of the pathogen.
-
Immunomodulator Control Group (Optional): Infected animals treated with a known immunomodulatory drug (without antiparasitic activity) that mimics the effects of this compound (e.g., a specific MAPK inhibitor). This can help to understand the contribution of immunomodulation to the overall outcome.
By comparing the immune parameters (e.g., cytokine levels, immune cell populations) across these groups, you can start to parse out the different effects. For example, if a particular cytokine is reduced in both the "Infection and Treatment Group" and the "this compound Control Group" compared to the "Infection Control Group," it suggests a direct immunomodulatory effect of the drug.
Q3: Are there in vitro models to specifically study the immunomodulatory properties of this compound?
A3: Yes, in vitro models are highly recommended to isolate and characterize the direct effects of this compound on immune cells.
-
Macrophage Stimulation Assay: Culture primary macrophages (e.g., bone marrow-derived macrophages) or macrophage-like cell lines (e.g., RAW 264.7). Pre-treat the cells with a dose-range of this compound before stimulating them with an inflammatory agent like LPS or a specific pathogen-associated molecular pattern (PAMP). You can then measure cytokine production, signaling pathway activation, and macrophage polarization markers.
-
T-Cell Activation Assay: Co-culture T-cells with antigen-presenting cells (APCs) in the presence of a specific antigen or a mitogen. Add this compound to the culture to assess its impact on T-cell proliferation, activation marker expression (e.g., CD25, CD69), and cytokine secretion.
These in vitro systems allow for a controlled environment to study the molecular mechanisms of this compound's immunomodulatory action without the confounding variable of the pathogen's presence.
Troubleshooting Guides
Issue 1: Unexpectedly low levels of inflammation in this compound-treated infected animals, making it difficult to assess vaccine or co-therapy efficacy.
-
Possible Cause: The potent anti-inflammatory effects of this compound may be masking the true inflammatory response to the infection or the effects of a co-administered therapeutic.
-
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-response study with this compound to find the minimal effective antiparasitic concentration that has the least immunomodulatory effect.
-
Time-Course Analysis: Analyze immune responses at multiple time points post-infection and treatment. The immunomodulatory effects of this compound may have a different temporal dynamic than its antiparasitic activity.
-
Include a "this compound Control Group (Uninfected)": As mentioned in FAQ 2, this group is essential to quantify the baseline immunosuppressive effect of the drug.
-
In Vitro Validation: Use an in vitro macrophage stimulation assay to quantify the direct inhibitory effect of your working concentration of this compound on cytokine production.
-
Issue 2: Conflicting results when investigating the role of ACE2 in the therapeutic effect of this compound.
-
Possible Cause: The role of this compound as a direct ACE2 activator is debated in the literature. Its effects might be indirect or ACE2-independent in your model.
-
Troubleshooting Steps:
-
ACE2 Activity Assay: Directly measure ACE2 activity in your target tissues or cells in the presence and absence of this compound.[8][9][10]
-
Use of ACE2 Inhibitors: In your experimental model, include a group treated with a specific ACE2 inhibitor in combination with this compound. If the effects of this compound are abolished, it suggests an ACE2-dependent mechanism. If the effects persist, they are likely ACE2-independent.
-
ACE2 Knockout/Knockdown Models: If available, use ACE2 knockout animals or cell lines with ACE2 knockdown to definitively determine the dependency of this compound's effects on ACE2.
-
Issue 3: Difficulty in interpreting changes in macrophage populations in treated animals.
-
Possible Cause: this compound may be directly influencing macrophage polarization, independent of the infection.
-
Troubleshooting Steps:
-
In Vitro Macrophage Polarization Assay: Culture macrophages and treat them with this compound in the presence of polarizing stimuli (e.g., LPS + IFN-γ for M1, IL-4 for M2). Analyze the expression of M1 (e.g., iNOS, CD86) and M2 (e.g., Arginase-1, CD206) markers.
-
Immunohistochemistry/Immunofluorescence: In your in vivo studies, use tissue staining to visualize and quantify M1 and M2 macrophage markers in the local microenvironment.
-
Flow Cytometry: Isolate immune cells from relevant tissues and use flow cytometry with a panel of M1/M2 markers to quantify the different macrophage subsets.
-
Data Presentation
Table 1: In Vitro Effects of this compound Aceturate on Macrophage Cytokine Production
| Cell Type | Stimulant | This compound Concentration (µg/mL) | Cytokine | Percent Inhibition | Reference |
| Murine BMDMs | T. congolense lysate | 10 | IL-6 | ~60% | [4] |
| Murine BMDMs | T. congolense lysate | 10 | TNF-α | ~70% | [4] |
| Murine Splenic Macrophages | LPS | 10 | IL-6 | ~80% | [5] |
| Murine Splenic Macrophages | LPS | 10 | TNF-α | ~75% | [5] |
| Murine Kupffer Cells | T. congolense (in vivo) | 14 mg/kg (in vivo) | IL-6 | ~50% | [5] |
| Murine Kupffer Cells | T. congolense (in vivo) | 14 mg/kg (in vivo) | TNF-α | ~60% | [5] |
Table 2: In Vivo Effects of this compound Aceturate on Serum Cytokine Levels in T. congolense-infected Mice
| Mouse Strain | This compound Dose (mg/kg) | Cytokine | Percent Reduction vs. Infected Control | Reference |
| BALB/c | 14 | IL-6 | ~90% | [5] |
| BALB/c | 14 | IL-12 | ~85% | [5] |
| BALB/c | 14 | TNF-α | ~70% | [5] |
| BALB/c | 14 | IFN-γ | ~95% | [5] |
Experimental Protocols
Protocol 1: In Vitro Macrophage Stimulation Assay to Assess this compound's Immunomodulatory Effect
-
Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Prepare a stock solution of this compound aceturate. Dilute it in culture media to achieve final concentrations ranging from 1 to 20 µg/mL. Remove the old media from the cells and add the this compound-containing media. Incubate for 2-4 hours.
-
Stimulation: Prepare a solution of LPS (final concentration 100 ng/mL) or other relevant stimulant in culture media. Add this to the wells containing the this compound-treated cells. Include appropriate controls: untreated cells, cells with this compound only, and cells with LPS only.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a CO2 incubator.
-
Sample Collection and Analysis:
-
Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex bead array.
-
Signaling Pathway Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins like p38 MAPK and STAT3.[11]
-
Protocol 2: In Vivo Experimental Design to Differentiate Antiparasitic and Immunomodulatory Effects
-
Animal Groups: As described in FAQ 2, establish the following groups (n=5-8 per group):
-
Group A: Uninfected + Vehicle
-
Group B: Uninfected + this compound
-
Group C: Infected + Vehicle
-
Group D: Infected + this compound
-
-
Infection: Infect groups C and D with the pathogen of interest according to your established protocol.
-
Treatment: At the appropriate time point post-infection, treat groups B and D with this compound aceturate at the desired dose and route. Administer the vehicle to groups A and C.
-
Monitoring and Sample Collection:
-
Monitor parasitemia (if applicable), clinical signs, and survival.
-
At selected time points, collect blood for serum cytokine analysis (ELISA) and immune cell phenotyping (flow cytometry).
-
Collect relevant tissues (e.g., spleen, liver) for histological analysis and to isolate immune cells for further ex vivo analysis.
-
-
Data Analysis: Compare the immune parameters between the groups to distinguish the effects of the infection, the drug alone, and the drug in the context of infection.
Mandatory Visualizations
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 3. This compound aceturate (Berenil), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound aceturate (Berenil) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Aceturate (Berenil) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Aceturate Reduces Angiotensin II Constriction and Interacts with the Spike Protein of Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound aceturate enhances ACE2 activity and attenuates ischemia-induced cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Is this compound an Angiotensin-Converting Enzyme 2 (ACE2) Activator? Experimental Evidence and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Short-Term Treatment with this compound Aceturate Ameliorates the Reduction in Kidney ACE2 Activity in Rats with Subtotal Nephrectomy | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Techniques for reducing the injection site reactions associated with Diminazene
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing injection site reactions associated with Diminazene (B1218545).
Troubleshooting Guide: Managing Injection Site Reactions
Issue: Observation of swelling, pain, or inflammation at the injection site after this compound administration.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| High Local Concentration of this compound | Divide the total dose into smaller volumes and administer at multiple injection sites. Ensure sites are at least a hand's width apart.[1][2][3] |
| Irritation from the Formulation | Utilize a commercial formulation containing antipyrine (B355649) (phenazone), which has analgesic and anti-inflammatory properties.[3][4] |
| Improper Injection Technique | Ensure deep intramuscular injection into a suitable muscle mass, such as the neck muscles in large animals or the quadriceps/lumbodorsal muscles in smaller animals.[5][6][7] Avoid areas with major nerves, like the hamstrings.[5] Use a sharp, sterile needle of an appropriate gauge and length for the animal's size and muscle mass.[1][6][7] Administer the injection at a controlled, steady speed.[8][9] |
| Large Injection Volume | For intramuscular injections, generally do not exceed 10 mL per site in large animals and 2-6 mL in dogs.[5][6] For larger volumes, split the dose across multiple sites.[2][3][6] |
| Animal Sensitivity | Consider co-administration with a local anesthetic, such as lidocaine (B1675312), after consulting veterinary guidelines for appropriate dosage and administration protocols.[10][11][12][13] Note that this may require off-label use and should be guided by a veterinarian. |
| Inflammatory Response to this compound | While this compound itself has anti-inflammatory properties, a localized inflammatory reaction can still occur.[14][15][16] Applying a cold pack to the injection site may help reduce swelling and pain.[17] |
Frequently Asked Questions (FAQs)
Q1: What are the common signs of an injection site reaction to this compound?
A1: Common signs include swelling, pain upon palpation, redness, warmth, and in some cases, intramuscular edema and hemorrhage.[18][19][20] These reactions are typically localized to the site of injection.
Q2: How does antipyrine (phenazone) in this compound formulations help reduce injection site reactions?
A2: Antipyrine is included in many this compound formulations for two primary reasons. Firstly, it acts as a stabilizer for this compound aceturate, which is unstable in aqueous solutions.[4][21] Secondly, antipyrine has analgesic, antipyretic, and anti-inflammatory properties that can help to alleviate pain, fever, and inflammation at the injection site.[2][3][4][22]
Q3: What is the recommended injection technique to minimize local reactions?
A3: Proper injection technique is crucial. Key recommendations include:
-
Site Selection: Choose a well-muscled area, avoiding major nerves and blood vessels. For cattle, the neck region is preferred.[1][6][23] For dogs, the quadriceps or lumbodorsal muscles are suitable sites.[5]
-
Needle Selection: Use a sterile, sharp needle of an appropriate gauge and length for the animal's size and the viscosity of the solution.[6][7] A smaller gauge (larger diameter) needle may be needed for more viscous solutions.
-
Administration: Insert the needle deep into the muscle. Before injecting, aspirate to ensure the needle is not in a blood vessel.[5][6] Inject the solution at a steady, controlled rate.[9] After injection, gently massaging the area may help disperse the drug.[5]
Q4: Is it safe to divide a dose of this compound and inject it into multiple sites?
A4: Yes, this is a recommended practice, especially for larger volumes.[2][3][6] Dividing the dose reduces the concentration of the drug at a single site, which can decrease local tissue irritation and pain.[2] Ensure that the injection sites are spaced adequately, at least a hand's width apart.[1]
Q5: Can I co-administer a local anesthetic with this compound to reduce pain?
A5: The co-administration of a local anesthetic like lidocaine is a potential strategy to reduce injection pain.[10][11][12][13] However, this constitutes an extra-label use of both drugs and should only be done under the guidance of a veterinarian. It is essential to consider potential drug interactions and ensure the correct dosage and administration protocol for the specific animal species.
Q6: Are there alternative formulations of this compound that are less likely to cause injection site reactions?
A6: Research into novel formulations, such as sustained-release preparations, is ongoing with the aim of improving local tolerance.[24][25][26][27][28] These are not yet widely available commercially. Currently, the most common formulations include this compound aceturate with antipyrine.[2][3][22][29]
Experimental Protocols
Protocol for Assessing Local Tolerance of Intramuscular Injections
This is a general protocol for evaluating local tissue reactions to intramuscular injections. This protocol should be adapted to the specific species and experimental design.
-
Animal Model: Select a relevant animal model and ensure all procedures are approved by the appropriate Institutional Animal Care and Use Committee (IACUC).
-
Groups:
-
Test Group: Receives the this compound formulation.
-
Control Group: Receives a saline injection.
-
(Optional) Comparative Groups: Receive alternative formulations or the same formulation with a mitigating agent (e.g., local anesthetic).
-
-
Administration:
-
Acclimatize animals to handling.
-
Prepare the injection site by cleaning the skin.
-
Administer a defined volume of the test/control substance via deep intramuscular injection into a designated muscle (e.g., quadriceps femoris in rabbits or dogs, neck muscles in larger animals).
-
Record the injection volume, speed, and needle size.
-
-
Post-Injection Observation:
-
Clinically observe the animals at regular intervals (e.g., 1, 4, 24, 48, and 72 hours post-injection) for signs of pain, distress, lameness, or behavioral changes.
-
At each time point, visually inspect and palpate the injection site for erythema (redness), edema (swelling), and heat. Score these reactions using a standardized scale (e.g., Draize scale).
-
-
Histopathological Examination:
-
At predetermined endpoints, euthanize the animals.
-
Collect the injection site muscle tissue and surrounding tissues.
-
Fix the tissues in 10% neutral buffered formalin.
-
Process the tissues for routine paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should examine the slides for evidence of inflammation, necrosis, hemorrhage, and fibrosis. The severity of these changes should be scored.
-
-
Data Analysis:
-
Compare the clinical scores and histopathological scores between the groups using appropriate statistical methods.
-
Visualizations
References
- 1. extension.vetmed.ufl.edu [extension.vetmed.ufl.edu]
- 2. interchemie.com [interchemie.com]
- 3. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 5. mycountylinevet.com [mycountylinevet.com]
- 6. Giving medication to animals by injection | ontario.ca [ontario.ca]
- 7. lexmoor.com [lexmoor.com]
- 8. Impact of Injection Speed, Volume, and Site on Pain Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Local and Regional Analgesic Techniques in Animals - Therapeutics - MSD Veterinary Manual [msdvetmanual.com]
- 11. vetmed.illinois.edu [vetmed.illinois.edu]
- 12. Analgesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 13. Membership Article [ivapm.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Topical administration of this compound aceturate decreases inflammation in endotoxin-induced uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Aceturate (Berenil) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection | PLOS One [journals.plos.org]
- 17. A Systematic Review and Meta-Analysis of Injection Site Reactions in Randomized-Controlled Trials of Biologic Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. josvasmouau.com [josvasmouau.com]
- 19. 673. This compound (WHO Food Additives Series 25) [inchem.org]
- 20. Clinical Application Of Veterinary this compound Aceturate in Animal Breeding - News [chunovet.com]
- 21. researchgate.net [researchgate.net]
- 22. Veterinary Medicines this compound Diaceturate and Antipyrine Granular for Injection - this compound for Injection and this compound Diaceturate for Injection [cnhbnewcentury.en.made-in-china.com]
- 23. research.vt.edu [research.vt.edu]
- 24. scielo.br [scielo.br]
- 25. revistaseug.ugr.es [revistaseug.ugr.es]
- 26. researchgate.net [researchgate.net]
- 27. Formulation development and optimization of sustained release matrix tablet of Itopride HCl by response surface methodology and its evaluation of release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Development of Novel Formulation for Sustained Release of Drug to Prevent Swainsonine-Containing Plants Poisoning in Livestock [mdpi.com]
- 29. interchemie.com [interchemie.com]
Overcoming challenges in the chemical synthesis of Diminazene derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Diminazene (B1218545) and its derivatives.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of this compound derivatives, particularly focusing on the key reaction steps.
| Issue / Question | Possible Causes | Troubleshooting Solutions |
| Q1: Low yield in the Pinner reaction for amidine formation. | 1. Presence of moisture: The Pinner reaction is highly sensitive to water, which can hydrolyze the nitrile starting material or the imidate intermediate.[1] 2. Incomplete reaction: Insufficient reaction time or inadequate concentration of HCl gas. 3. Side reactions: Formation of amides or esters as byproducts.[2] 4. Steric hindrance: Bulky substituents on the aromatic nitrile can hinder the reaction.[1] | 1. Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents. Dry the HCl gas before bubbling it through the reaction mixture.[1] 2. Optimize reaction conditions: Increase the reaction time or use a higher concentration of ethanolic HCl. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Control temperature: Maintain a low temperature (0-5 °C) during the Pinner salt formation to minimize the formation of byproducts.[2] 4. Consider alternative methods: For sterically hindered nitriles, explore alternative amidine synthesis methods. |
| Q2: The final this compound derivative product is degrading. | 1. Acidic pH: this compound is highly unstable in acidic aqueous solutions.[3][4] 2. Exposure to light and heat: While less significant than pH, prolonged exposure can contribute to degradation.[4] 3. Improper storage: Storing the compound in a non-inert atmosphere can lead to oxidative degradation over time. | 1. Maintain neutral or slightly basic pH: During workup and purification, ensure the pH of aqueous solutions is maintained above 7. For long-term storage of the final compound, use a buffered solution or store as a dry solid.[4] 2. Protect from light and heat: Store the final product in amber vials at low temperatures (2-8 °C). 3. Store under inert gas: For long-term stability, store the solid compound under an inert atmosphere (e.g., nitrogen or argon). |
| Q3: Difficulty in purifying the final this compound derivative. | 1. Presence of closely related impurities: Side products from the coupling reaction or unreacted starting materials can be difficult to separate. 2. Poor solubility: this compound derivatives can have limited solubility in common organic solvents, making crystallization challenging. 3. Degradation on silica (B1680970) gel: The acidic nature of standard silica gel can cause degradation of the product during column chromatography. | 1. Use reverse-phase HPLC: This is an effective method for purifying polar compounds like this compound derivatives.[3][5] 2. Optimize crystallization: Screen a variety of solvent systems for crystallization. Techniques like slow evaporation or vapor diffusion may be effective. 3. Use neutral or basic alumina (B75360) for column chromatography: If column chromatography is necessary, use deactivated (neutral) or basic alumina instead of silica gel to prevent product degradation. |
| Q4: The diazotization of p-aminobenzamidine gives a low yield of the diazonium salt. | 1. Incorrect temperature: The reaction is highly temperature-sensitive and must be kept cold (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[6] 2. Insufficient acid: A sufficient excess of acid is required to generate nitrous acid in situ and maintain a low pH.[6] 3. Slow addition of sodium nitrite (B80452): Rapid addition can lead to localized warming and decomposition of the diazonium salt. | 1. Maintain strict temperature control: Use an ice-salt bath to maintain the reaction temperature between 0 and 5 °C.[6] 2. Use adequate acid: Ensure the recommended molar excess of hydrochloric acid is used.[6] 3. Slow, dropwise addition: Add the sodium nitrite solution slowly to the reaction mixture with vigorous stirring to ensure efficient heat dissipation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
The formation of the bis-amidine structure via the Pinner reaction and the subsequent diazotization and coupling are the most critical stages. The Pinner reaction requires strictly anhydrous conditions and careful temperature control to avoid the formation of byproducts. The diazotization step is also highly sensitive to temperature and requires precise control to prevent the decomposition of the diazonium salt intermediate.
Q2: Why is pH control so important during the synthesis and purification of this compound derivatives?
This compound and its derivatives are prone to degradation in acidic aqueous solutions.[3][4] The amidine groups can be hydrolyzed under acidic conditions, leading to the cleavage of the molecule. Therefore, maintaining a neutral to slightly basic pH during aqueous workup and purification steps is crucial to prevent loss of the final product.
Q3: What are some common side products in this compound synthesis?
Common side products can include incompletely reacted intermediates, such as the mono-amidine derivative, and byproducts from the Pinner reaction, like amides and esters.[2] Additionally, side reactions during the diazotization and coupling steps can lead to the formation of colored impurities.
Q4: Can I use a different acid catalyst for the Pinner reaction?
While hydrogen chloride is the most commonly used acid catalyst for the Pinner reaction, other strong acids can be used.[7] However, the use of HCl gas dissolved in an anhydrous alcohol (like ethanol) is the standard and most well-documented method for this synthesis.[1] Any deviation from this should be carefully optimized.
Q5: What is the role of aceturic acid in the synthesis of this compound aceturate?
Aceturic acid is used in the final step to form the diaceturate salt of this compound. This salt form often has improved stability and solubility properties compared to the free base, which is important for its formulation as a veterinary drug.
Data Presentation
Table 1: pH-Dependent Stability of this compound in Aqueous Solution
The following table summarizes the degradation of this compound at various pH levels, highlighting its instability in acidic conditions.
| pH | Half-life (t½) at 37 °C | Degradation after 1 hour | Key Observation |
| 1.0 | ~1.5 minutes[3] | >98%[4] | Extremely rapid degradation. |
| 1.75 | 1.5 minutes[3] | >98%[4] | Very rapid degradation. |
| 3.0 | 35 minutes[3] | >95%[4] | Significant degradation. |
| 4.0 | - | Significant degradation | Acid-catalyzed degradation is dominant in this pH range.[3] |
| 5.0 - 7.0 | - | Transitional degradation | A transitional region between acid-catalyzed and uncatalyzed degradation.[3] |
| >7.0 | - | Minimal degradation (2.4-3.1%)[4] | Uncatalyzed degradation is the primary pathway.[3] |
| 11.0 - 14.0 | - | >60% at pH 13-14[4] | Increased degradation in strong alkaline conditions, with precipitate formation.[4] |
Experimental Protocols
Protocol 1: Synthesis of p-Aminobenzamidine Dihydrochloride (B599025) (Key Intermediate)
This protocol is based on the reduction of p-nitrobenzamidine.
Materials:
-
p-Nitrobenzamidine
-
Methanol
-
Palladium on charcoal (10%)
-
Concentrated Hydrochloric Acid
-
Nitrogen gas
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve p-nitrobenzamidine in methanol.
-
Carefully add 10% palladium on charcoal to the solution.
-
Flush the flask with nitrogen gas.
-
Introduce hydrogen gas (via a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.
-
To the filtrate, add concentrated hydrochloric acid dropwise with cooling in an ice bath to precipitate the p-aminobenzamidine dihydrochloride.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.
Protocol 2: Synthesis of this compound Aceturate
This protocol involves the diazotization of p-aminobenzamidine and subsequent coupling.
Materials:
-
p-Aminobenzamidine dihydrochloride
-
Sodium nitrite
-
Concentrated Hydrochloric Acid
-
Sodium acetate (B1210297)
-
Aceturic acid
-
Water
-
Ice
Procedure:
-
Diazotization:
-
Dissolve p-aminobenzamidine dihydrochloride in water and cool to 0-5 °C in an ice-salt bath.
-
Add concentrated hydrochloric acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C.[6]
-
-
Coupling:
-
In a separate flask, dissolve an equivalent amount of p-aminobenzamidine dihydrochloride in water and cool to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the second solution of p-aminobenzamidine dihydrochloride with vigorous stirring, maintaining the temperature at 0-5 °C.
-
Add a cold, saturated solution of sodium acetate to adjust the pH and promote the coupling reaction.
-
A yellow precipitate of this compound free base will form.
-
-
Salt Formation:
-
Collect the yellow precipitate by filtration and wash with cold water.
-
Suspend the wet this compound in water and heat to 40-45 °C.
-
Slowly add aceturic acid and adjust the pH to 4.5-4.7.
-
Treat with activated carbon, filter while hot, and then cool the filtrate to 0-5 °C to crystallize the this compound aceturate.
-
Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.
-
Protocol 3: Purification of this compound Derivatives by Reverse-Phase HPLC
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
Procedure:
-
Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B). Filter the sample through a 0.45 µm syringe filter before injection.
-
Gradient Elution:
-
Start with a high aqueous mobile phase composition (e.g., 95% A, 5% B) and hold for 2-3 minutes.
-
Apply a linear gradient to increase the organic mobile phase (e.g., from 5% B to 95% B over 20-30 minutes).
-
Hold at high organic composition for 5 minutes to elute any strongly retained impurities.
-
Return to the initial conditions and equilibrate the column for 5-10 minutes before the next injection.
-
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Product Isolation: Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure. Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt. If the TFA salt is not desired, further salt exchange steps may be necessary.
Visualizations
Caption: Overall workflow for the synthesis of this compound Aceturate.
Caption: Troubleshooting decision tree for the Pinner reaction.
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. A validated and stability indicating HPLC method for analysis of this compound aceturate and antipyrine combination in a ready injectable solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.umpr.ac.id [journal.umpr.ac.id]
- 5. staff-old.najah.edu [staff-old.najah.edu]
- 6. biotage.com [biotage.com]
- 7. Validation of an HPLC method for the simultaneous determination of this compound diaceturate and phenazone in injectable veterinary granules and bulk powders - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Diminazene Aceturate vs. Imidocarb Dipropionate for the Treatment of Babesiosis
For researchers, scientists, and drug development professionals, the effective treatment of babesiosis, a tick-borne protozoal disease affecting a wide range of domestic and wild animals, remains a critical area of investigation. Two of the most established and widely utilized drugs in the veterinarian's arsenal (B13267) against this parasitic infection are Diminazene (B1218545) aceturate and Imidocarb (B33436) dipropionate. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in informed decision-making for clinical use and future drug development.
Comparative Efficacy: A Quantitative Overview
The therapeutic efficacy of this compound aceturate and Imidocarb dipropionate has been evaluated in numerous studies, both as monotherapies and in combination regimens. The following tables summarize key quantitative data from comparative clinical trials in canines and bovines, the most frequently affected domestic species.
| Canine Babesiosis - Babesia gibsoni | Imidocarb dipropionate (monotherapy or combination) | This compound aceturate (in combination) | Reference |
| Dosage Regimen | 6.0-6.6 mg/kg, IM/SC, 2 doses 14 days apart | 3.5-5.0 mg/kg, IM, 1-2 doses | [1][2][3] |
| Parasite Clearance (Blood Smear) | Negative by day 30 (in combination with doxycycline (B596269) and metronidazole)[2][3] | Negative by day 30 (in combination with doxycycline and metronidazole)[2][3] | [2][3] |
| Clinical Score Reduction | 51.1% (monotherapy); 75.19% (with other drugs) | 65.3% (in combination with Imidocarb) | [1][3] |
| Recovery/Success Rate | Unsatisfactory as monotherapy for B. gibsoni[4]. 100% recovery in combination therapy by day 30[5]. | 83.66% recovery in combination therapy by day 30[5]. | [4][5] |
| Relapse Rate | High relapse rate when used as monotherapy for B. microti-like piroplasm (8/17 dogs)[6]. | Lower relapse rate (2/13 dogs) when used in a combination with clindamycin (B1669177) and imidocarb for B. gibsoni[7]. | [6][7] |
| Canine Babesiosis - Babesia canis | Imidocarb dipropionate | This compound aceturate | Reference |
| Dosage Regimen | 7.5 mg/kg, single dose | 3.5 mg/kg, single dose | [8][9] |
| Parasite Sterilization | Apparent sterilization with a single dose | Required combination with Imidocarb for apparent sterilization | [8][9] |
| Clinical Improvement | Both drugs were equally effective in clinical management. | Both drugs were equally effective in clinical management. | [10] |
| Bovine Babesiosis - Babesia bovis & Babesia bigemina | Imidocarb dipropionate | This compound aceturate | Reference |
| Dosage Regimen | 1-5 mg/kg | Not specified for direct comparison | [11] |
| Prophylactic Efficacy | Marked prophylactic efficacy, delaying patent infections for 42-103 days depending on dose and parasite species. | No residual activity against a B. bigemina challenge 54 days after treatment. | [11] |
| In Vitro IC50 (B. bovis) | 117.3 nM (at 1% parasitemia) | Not available in the same study for direct comparison. | [12] |
Experimental Protocols: A Closer Look at the Methodology
The following sections detail the methodologies employed in key comparative studies to provide a framework for interpreting the presented data and for designing future experiments.
Study 1: Comparative Efficacy in Naturally Infected Dogs with Babesia gibsoni
-
Objective: To compare three different therapeutic protocols for the clinical management of babesiosis in dogs naturally infected with B. gibsoni.[1]
-
Animal Model: 18 dogs naturally infected with Babesia gibsoni, confirmed by microscopy and/or PCR.[1]
-
Treatment Groups:
-
Group I (n=6): Imidocarb dipropionate (6 mg/kg body weight, IM, 2 doses 14 days apart).[1]
-
Group II (n=6): this compound aceturate (3.5 mg/kg body weight, IM on day 1) followed by Imidocarb dipropionate (6 mg/kg body weight, IM) on day 2.[1]
-
Group III (n=6): this compound aceturate (3.5 mg/kg IM on day 1), Imidocarb dipropionate (6 mg/kg IM on day 2) followed by Clindamycin (30 mg/kg, PO q 12 h for 14 days).[1]
-
-
Efficacy Assessment:
-
Key Findings: The combination therapy in Group III showed the highest reduction in clinical score (>80%), followed by Group II (65.3%) and Group I (51.1%).[1]
Study 2: Chemoprophylactic Activity against Bovine Babesiosis
-
Objective: To evaluate the prophylactic efficacy of imidocarb, this compound, and oxytetracycline (B609801) against Babesia bovis and B. bigemina.[11]
-
Animal Model: Splenectomized calves.[11]
-
Treatment and Challenge: Calves were treated with the respective drugs and then exposed to Babesia stabilates at various time intervals post-treatment.[11]
-
Efficacy Assessment: Monitoring for the development of patent infections and the severity of clinical response.[11]
-
Key Findings: Imidocarb demonstrated significant prophylactic activity, delaying the onset of infection and reducing clinical severity. This compound aceturate showed no residual prophylactic effect at 54 days post-treatment.[11]
Mechanism of Action: Distinct Pathways to Parasite Elimination
The molecular mechanisms by which this compound aceturate and Imidocarb dipropionate exert their anti-babesial effects are not fully elucidated but are believed to be distinct.
This compound aceturate is an aromatic diamidine. Its proposed mechanism of action involves the disruption of parasite DNA synthesis and aerobic glycolysis.[4] It is thought to bind to the DNA of the Babesia parasite, interfering with its replication and energy production.
Imidocarb dipropionate , a carbanilide (B493258) derivative, is believed to act by a different mechanism. It may block the entry of inositol (B14025) into erythrocytes infected with Babesia, leading to parasite starvation.[13] Another proposed mechanism is its interaction with the parasite's nucleic acids, causing damage and inhibiting cellular repair and replication.[13]
Caption: Proposed mechanisms of action for this compound aceturate and Imidocarb dipropionate.
Experimental Workflow: A Comparative Efficacy Study
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of this compound aceturate and Imidocarb dipropionate.
Caption: Workflow for a comparative clinical trial of anti-babesial drugs.
Adverse Effects and Safety Profile
Both drugs are potent chemotherapeutic agents and are not without adverse effects.
This compound aceturate is known to have a narrower margin of safety and is not approved for use in some countries, including the United States.[4] Potential side effects can be severe and include neurological signs, and liver and kidney damage.[14]
Imidocarb dipropionate can cause pain at the injection site and cholinergic side effects such as salivation, nasal drip, and vomiting.[14][15] In some cases, more severe reactions, including respiratory distress and death, have been reported.[16][17]
Conclusion
Both this compound aceturate and Imidocarb dipropionate are effective in treating babesiosis, but their efficacy can vary depending on the Babesia species, the host, and the treatment regimen. Imidocarb dipropionate generally shows good efficacy against large Babesia species and has a valuable prophylactic effect in cattle.[6][11] However, its effectiveness against smaller Babesia species like B. gibsoni as a monotherapy is often unsatisfactory.[4]
This compound aceturate can be effective, particularly in combination therapies, but its use is limited by a higher potential for toxicity.[4][7] Combination therapies, often involving one or both of these drugs along with antibiotics like clindamycin or doxycycline, are increasingly being investigated to enhance efficacy and reduce the likelihood of drug resistance.[1][2][7]
For researchers and drug development professionals, these findings highlight the need for novel anti-babesial compounds with improved safety profiles and broader efficacy against various Babesia species. Furthermore, the exploration of synergistic drug combinations remains a promising avenue for optimizing the treatment of this challenging disease.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. entomoljournal.com [entomoljournal.com]
- 3. researchgate.net [researchgate.net]
- 4. The Etiology, Incidence, Pathogenesis, Diagnostics, and Treatment of Canine Babesiosis Caused by Babesia gibsoni Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. entomoljournal.com [entomoljournal.com]
- 6. Efficacy, safety and tolerance of imidocarb dipropionate versus atovaquone or buparvaquone plus azithromycin used to treat sick dogs naturally infected with the Babesia microti-like piroplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The therapeutic efficacy of two antibabesial strategies against Babesia gibsoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sterilisation of Babesia canis infections by imidocarb alone or in combination with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemoprophylactic activity of imidocarb, this compound and oxytetracycline against Babesia bovis and B. bigemina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. scite.ai [scite.ai]
- 15. Adverse effects of imidocarb dipropionate (Imizol®) in a dog | Semantic Scholar [semanticscholar.org]
- 16. ejvs.journals.ekb.eg [ejvs.journals.ekb.eg]
- 17. Holdings: Adverse effects of imidocarb dipropionate (Imizol) in a dog :: MALRep [malrep.uum.edu.my]
Head-to-head comparison of Diminazene and suramin for trypanosomiasis treatment
A Comprehensive Guide for Researchers and Drug Development Professionals
Trypanosomiasis, a parasitic disease caused by protozoa of the genus Trypanosoma, continues to pose a significant threat to both human and animal health, particularly in sub-Saharan Africa. Chemotherapy remains the primary method of control, with Diminazene (B1218545) and Suramin (B1662206) being two of the oldest and most widely used trypanocidal agents. This guide provides a detailed, data-driven comparison of these two drugs to inform research and development efforts in the pursuit of more effective trypanosomiasis treatments.
At a Glance: Key Differences
| Feature | This compound | Suramin |
| Primary Use | Animal African Trypanosomiasis (AAT) | Human African Trypanosomiasis (HAT) - early stage, Onchocerciasis |
| Chemical Class | Aromatic Diamidine | Polyanionic Naphthylamine Derivative |
| Administration | Intramuscular | Intravenous |
| Mechanism of Action | Binds to trypanosomal kinetoplast DNA; modulates host immune response. | Multi-target inhibitor of various enzymes (e.g., pyruvate (B1213749) kinase, DNA helicase) in the parasite. |
| Blood-Brain Barrier | Does not cross effectively. | Does not cross effectively. |
Efficacy and Potency
A direct comparison of the efficacy of this compound and Suramin is challenging due to the lack of extensive head-to-head clinical or preclinical trials under identical conditions. However, in vitro studies provide valuable insights into their relative potency against different Trypanosoma species.
Table 1: In Vitro Activity (IC50 Values)
| Drug | Trypanosoma Species | IC50 | Reference |
| This compound aceturate | T. congolense | 108.65 ± 25.25 nM | [1] |
| Suramin | T. cruzi (Pyruvate Kinase Ki) | 108 µM | [2] |
| Suramin | L. mexicana (Pyruvate Kinase Ki) | 116 µM | [2] |
| Suramin | Human Pyruvate Kinases (Ki) | 1.1 - 17 µM | [2] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent drug.
Pharmacokinetic Profiles
The pharmacokinetic properties of this compound and Suramin differ significantly, influencing their clinical applications and dosing regimens.
Table 2: Pharmacokinetic Parameters
| Parameter | This compound Aceturate (in Cattle) | Suramin (in Humans) | Reference |
| Administration Route | Intramuscular | Intravenous | [3][4] |
| Time to Peak Concentration (Tmax) | ~10-50 minutes | End of infusion | [3][4] |
| Peak Plasma Concentration (Cmax) | 3.24 - 4.68 µg/mL (at 3.5 mg/kg) | 161 - 328 µg/mL (at 10-20 mg/kg) | [3][4] |
| Elimination Half-life (t1/2) | ~145 - 222 hours (terminal phase) | ~48 days (average) | [3][4][5] |
| Metabolism | Metabolized to p-aminobenzamidine and p-aminobenzamide | Not extensively metabolized | [6] |
| Excretion | Primarily urine | Primarily urine (~80%) | [6][7] |
Toxicity and Safety
Both drugs exhibit considerable toxicity, a major limiting factor in their use.
Table 3: Toxicity Data
| Parameter | This compound Aceturate | Suramin | Reference |
| LD50 (mice, oral) | 300 - 2000 mg/kg | Not available (poor oral bioavailability) | [8] |
| LD50 (mice, intraperitoneal) | Not available | 750 mg/kg | [9][10] |
| LD50 (mice, intravenous) | Not available | 620 mg/kg | [10] |
| Common Adverse Effects | Neurotoxicity (at high doses), hepatotoxicity, nephrotoxicity. | Nephrotoxicity, peripheral neuropathy, hypersensitivity reactions, bone marrow toxicity. | [9][11] |
Mechanisms of Action
The trypanocidal mechanisms of this compound and Suramin are complex and not fully elucidated. Current understanding suggests they act on different cellular targets.
This compound: A Dual-Action Agent
This compound is believed to exert its effect through two primary mechanisms:
-
Direct Trypanocidal Activity: It binds to the kinetoplast DNA (kDNA) of the parasite, likely interfering with DNA replication.[12]
-
Host Immune Modulation: It reduces the production of pro-inflammatory cytokines (IL-6, IL-12, TNF) by downregulating key signaling pathways such as MAPK, STAT, and NFκB in host macrophages.[13] This anti-inflammatory effect may help to mitigate the pathology associated with the infection.
Suramin: A Multi-Target Inhibitor
Suramin is a polypharmacological agent, meaning it interacts with multiple targets within the parasite.[14] This broad activity may contribute to its efficacy but also its toxicity. Key targets include:
-
Glycolytic Enzymes: Suramin inhibits several enzymes in the glycolytic pathway, including pyruvate kinase, which is crucial for the parasite's energy metabolism.[2][15]
-
DNA Helicase: It has been shown to target RuvBL1, a DNA helicase, interfering with essential cellular processes.[16]
-
Other Enzymes and Receptors: Suramin is known to inhibit a wide range of other proteins, contributing to its overall trypanocidal effect.[14]
Experimental Protocols
The data presented in this guide are derived from standard in vitro and in vivo experimental protocols.
In Vitro Drug Susceptibility Assay
This assay is used to determine the IC50 of a compound against trypanosomes.
Methodology:
-
Parasite Culture: Bloodstream forms of Trypanosoma species are cultured in appropriate media.
-
Plating: A defined number of parasites are seeded into the wells of a 96-well microtiter plate.
-
Drug Addition: The test compounds (this compound or Suramin) are serially diluted and added to the wells.
-
Incubation: The plates are incubated for 48-72 hours to allow for parasite proliferation.
-
Viability Assessment: A viability indicator, such as resazurin (B115843), is added to each well. Viable parasites metabolize resazurin into the fluorescent product resorufin.
-
Measurement: The fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value is calculated.
In Vivo Efficacy Study in a Mouse Model
This protocol is a standard method to assess the efficacy of a trypanocidal drug in a living organism.[17][18]
Methodology:
-
Infection: Mice are infected intraperitoneally with a specific strain of Trypanosoma.
-
Parasitemia Monitoring: The level of parasitemia (number of parasites in the blood) is monitored daily by microscopic examination of tail blood.
-
Treatment: Once a patent infection is established, the mice are treated with the test drug (e.g., this compound or Suramin) at various doses. A control group receives a vehicle solution.
-
Post-treatment Monitoring: Parasitemia is monitored for a defined period (e.g., 30-60 days) to check for parasite clearance and potential relapse. The survival of the mice is also recorded.
-
Data Analysis: The efficacy of the drug is determined by the percentage of mice cured and the mean survival time.
Conclusion and Future Directions
This compound and Suramin remain important drugs in the control of trypanosomiasis. This compound is a mainstay in veterinary medicine, while Suramin is crucial for the treatment of early-stage human sleeping sickness. Their distinct pharmacokinetic profiles and mechanisms of action underscore the need for a nuanced approach to their use and to the development of new trypanocidal agents.
The significant toxicity of both drugs highlights the urgent need for safer and more effective treatments. Future research should focus on:
-
Identifying more selective drug targets in Trypanosoma to minimize off-target effects in the host.
-
Developing novel drug delivery systems to improve the therapeutic index of existing drugs.
-
Conducting head-to-head comparative studies of new and existing drugs under standardized conditions to provide a clearer picture of their relative efficacy and safety.
By building on our understanding of established drugs like this compound and Suramin, the scientific community can pave the way for a new generation of therapies to combat the devastating impact of trypanosomiasis.
References
- 1. researchgate.net [researchgate.net]
- 2. The trypanocidal drug suramin and other trypan blue mimetics are inhibitors of pyruvate kinases and bind to the adenosine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A bioequivalence and pharmacokinetic evaluation of two commercial this compound aceturate formulations administered intramuscularly to cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I, Single-Dose Study to Assess the Pharmacokinetics and Safety of Suramin in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound in female Boran (Bos indicus) cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. Suramin - Wikipedia [en.wikipedia.org]
- 8. Evaluation of the non-clinical toxicity of an antiparasitic agent: this compound aceturate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suramin-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suramin Sodium | C51H34N6Na6O23S6 | CID 8514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Therapeutic Effect of this compound Aceturate on Parasitic Blood Fluke Schistosoma mansoni Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound aceturate (Berenil), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History [mdpi.com]
- 15. What is the mechanism of Suramin Sodium? [synapse.patsnap.com]
- 16. Suramin action in African trypanosomes involves a RuvB-like DNA helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Standardised tests in mice and cattle for the detection of drug resistance in tsetse-transmitted trypanosomes of African domestic cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. med.nyu.edu [med.nyu.edu]
Diminazene Aceturate Demonstrates Higher Efficacy in Treating Equine Babesiosis Compared to Diminazene Diaceturate
A comparative analysis of available experimental data indicates that diminazene (B1218545) aceturate is more effective than this compound diaceturate in the treatment of equine babesiosis. A key study reveals a 10% higher success rate for the aceturate salt. This difference may be attributable to variations in the physicochemical properties of the salts, potentially influencing their bioavailability and subsequent parasiticidal activity.
Equine babesiosis, a tick-borne disease caused by the protozoan parasites Babesia caballi and Theileria equi, poses a significant threat to equine health and the international movement of horses. The aromatic diamidine compound, this compound, is a primary therapeutic agent used to combat this disease. It is commonly formulated as two different salts: aceturate and diaceturate. While both are utilized, their comparative efficacy has been a subject of scientific inquiry.
Comparative Efficacy: Quantitative Analysis
A pivotal study by Rashid et al. (2008) provides the most direct comparison of the two this compound salts in a clinical setting. The research, conducted on 80 horses naturally infected with babesiosis, demonstrated a clear difference in the efficacy of the two formulations. This compound aceturate successfully treated 90% of the horses in its group, whereas this compound diaceturate was effective in 80% of its treatment group.[1][2][3][4][5]
| Drug Formulation | Number of Treated Horses | Number of Recovered Horses | Efficacy Rate (%) |
| This compound Diaceturate | 40 | 32 | 80% |
| This compound Aceturate | 40 | 36 | 90% |
| Data from Rashid et al. (2008) |
This quantitative data suggests a superior clinical outcome with the use of this compound aceturate for treating equine babesiosis.
Experimental Protocols
The primary comparative study cited followed a structured experimental protocol to ascertain the efficacy of the two this compound salts.
Methodology from Rashid et al. (2008)
-
Study Population: A total of 80 horses exhibiting clinical signs of babesiosis were selected for the study.
-
Diagnosis: The presence of Babesia parasites was confirmed in all horses through the examination of blood smears.
-
Grouping: The infected horses were randomly divided into two equal groups, A and B, each comprising 40 animals.
-
Treatment:
-
Group A was treated with this compound diaceturate.
-
Group B was treated with this compound aceturate.
-
While the specific dosage was not detailed in the abstract, standard therapeutic doses for this compound in horses are typically around 3.5 mg/kg body weight, administered intramuscularly.[4]
-
-
Efficacy Assessment: The effectiveness of the treatment was determined by two primary criteria:
Mechanism of Action: Interference with Parasite Replication and Metabolism
The parasiticidal activity of this compound is primarily attributed to its ability to interfere with critical cellular processes in the Babesia parasite. The compound binds to the DNA of the parasite, which inhibits DNA synthesis and, consequently, cell division and replication. Additionally, this compound is known to disrupt aerobic glycolysis, a key metabolic pathway for energy production in these protozoa. By targeting both DNA replication and energy metabolism, this compound effectively eliminates the parasite from the host's bloodstream.
References
- 1. Comparative efficacy of this compound diaceturate and this compound aceturate for the treatment of babesiosis in horses | Semantic Scholar [semanticscholar.org]
- 2. Comparative efficacy of this compound diaceturate and this compound aceturate for the treatment of babesiosis in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-int.com [sci-int.com]
- 4. researchgate.net [researchgate.net]
- 5. madbarn.com [madbarn.com]
A Comparative Analysis of the Side Effect Profiles of Diminazene and Pentamidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the side effect profiles of two diamidine compounds, Diminazene (B1218545) and Pentamidine (B1679287). While both possess antiprotozoal properties, their clinical applications and toxicological profiles differ significantly. This analysis is supported by experimental data, detailed methodologies of key toxicological studies, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
This compound, primarily used in veterinary medicine, is associated with a narrow therapeutic index and significant neurotoxicity, particularly in canines and equines. Its use in humans is precluded by these severe adverse effects. Pentamidine, used in human medicine for the treatment of protozoal infections such as Pneumocystis pneumonia and leishmaniasis, exhibits a distinct side effect profile characterized by metabolic disturbances, including hypoglycemia and diabetes mellitus, as well as nephrotoxicity and cardiovascular effects. This guide will delve into the specifics of these side effect profiles, presenting quantitative data, experimental protocols, and mechanistic insights to aid in a thorough understanding of the comparative toxicology of these two compounds.
Data Presentation: Comparative Side Effect Profiles
The following tables summarize the key side effects of this compound and Pentamidine, with quantitative data where available. It is important to note that the data for this compound is derived from animal studies, as it is not approved for human use, while the data for Pentamidine is from human clinical trials and observational studies.
Table 1: Overview of Common and Serious Side Effects
| Feature | This compound | Pentamidine |
| Primary Use | Veterinary medicine (trypanosomiasis, babesiosis) | Human medicine (Pneumocystis pneumonia, leishmaniasis, trypanosomiasis) |
| Common Side Effects | Vomiting, diarrhea, hypotension[1], salivation, colic[2] | Cough (62.7%), decreased appetite (50.0%), dizziness (45.1%), fatigue (65.7%), fever (51.0%), shortness of breath (48.3%), wheezing (32.4%)[3], metallic taste[4] |
| Serious Side Effects | Neurotoxicity: ataxia, tremors, nystagmus, seizures, spastic paralysis, opisthotonos[1][5][6]. Cerebellar hemorrhages and edema have been observed[5]. | Metabolic: Hypoglycemia (can be severe and life-threatening), hyperglycemia, and diabetes mellitus due to pancreatic islet cell damage[2][4][7]. |
| Hepatotoxicity: Reported in dogs and camels at various dosages[5]. | Nephrotoxicity: Acute renal failure, elevated serum creatinine[7]. | |
| Cardiovascular: Hypotension[1][2]. | Cardiovascular: Hypotension, arrhythmias (including torsades de pointes), tachycardia[2][7]. | |
| Hematological: Anemia, leukopenia, thrombocytopenia[7]. | ||
| Pancreatitis: Can be severe and has been reported as a major adverse effect[8]. |
Table 2: Quantitative Data on Select Side Effects
| Side Effect | This compound (Animal Data) | Pentamidine (Human Data) |
| Neurotoxicity | Clinical signs of CNS toxicity observed in dogs at doses of 7-35 mg/kg/day[5]. In one study, 29 out of 31 donkeys treated with 7 mg/kg developed CNS effects[6]. | Central nervous system side effects such as confusion and hallucinations are reported, but incidence rates are not as well-defined as for metabolic effects[9]. |
| Hepatotoxicity | Hepatotoxic effects were reported in dogs at a dose of 3.5 mg/kg/day[5]. Intramuscular doses of 10-40 mg/kg/day were hepatotoxic in camels[5]. | Serum aminotransferase elevations have been associated with Pentamidine in 9% to 15% of patients receiving it for 2 to 3 weeks[10]. |
| Nephrotoxicity | Not as prominently reported as neurotoxicity, but can occur[1]. | Nephrotoxicity occurred in 48% of patients in one retrospective analysis[10]. In another study, the incidence of nephrotoxicity in patients who developed hypoglycemia was 100%[11]. |
| Hypoglycemia | Not a commonly reported side effect. | Occurs in up to 5.9% of patients[6]. One study of 128 patients treated with pentamidine found that 48 (38.5%) developed severe glucose homeostasis disorders, including hypoglycemia[5]. |
| Mortality | In an oral study in dogs, one male and one female died at a dose of 60 mg/kg/day over 9 months[5]. | Fatalities due to severe hypotension, hypoglycemia, acute pancreatitis, and cardiac arrhythmias have been reported[12]. |
Experimental Protocols
Understanding the methodologies used to assess the toxicity of these compounds is crucial for interpreting the data. Below are detailed protocols for key experiments cited in the toxicological evaluation of this compound and Pentamidine.
Acute Oral Toxicity Study (Based on OECD Guideline 420)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test Animals: Typically rats, nulliparous and non-pregnant females are used[10].
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, though animals are fasted prior to dosing[7].
-
Dosing: The test substance is administered in a single dose via gavage[7]. A sighting study is first conducted with a single animal to determine the appropriate starting dose for the main study[13]. The main study uses a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg)[7][13].
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days[13].
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy[13].
-
Data Analysis: The results are used to classify the substance for acute toxicity according to the Globally Harmonised System (GHS)[7].
Repeated Dose 28-Day Oral Toxicity Study (Based on OECD Guideline 407)
-
Objective: To evaluate the sub-acute toxicity of a substance after repeated oral administration.
-
Test Animals: Preferably rats, with at least 10 animals (5 male, 5 female) per dose group[4][8].
-
Dosing: The test substance is administered orally (gavage, in feed, or drinking water) daily for 28 days. At least three dose levels and a control group are used[8].
-
Observations: Daily clinical observations, weekly measurements of body weight and food/water consumption are recorded.
-
Clinical Pathology: Towards the end of the treatment period, blood samples are collected for hematology and clinical biochemistry analysis.
-
Pathology: At the end of the study, all animals are euthanized and subjected to a full gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.
-
Data Analysis: The data are analyzed to determine the no-observed-adverse-effect level (NOAEL) and to characterize the toxicological profile of the substance.
Neurotoxicity Study (Based on OECD Guideline 424)
-
Objective: To assess the potential neurotoxicity of a substance in adult rodents.
-
Test Animals: Rats are typically used, with at least 10 males and 10 females per dose group[5].
-
Dosing: The test substance is administered, usually orally, for a period that can range from 28 days to a year or longer[5].
-
Functional Observations: A battery of functional tests is performed to detect behavioral and neurological abnormalities. This includes assessments of sensory and motor function, autonomic function, and cognitive function.
-
Neuropathology: At the end of the study, a subset of animals from each group is perfused, and nervous system tissues (brain, spinal cord, peripheral nerves) are collected for detailed histopathological examination[5].
-
Data Analysis: The incidence and severity of neurobehavioral and neuropathological effects are evaluated to characterize the neurotoxic potential of the substance.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the toxicology of this compound and Pentamidine.
Signaling Pathways
Caption: Pentamidine-induced dysglycemia pathway.
References
- 1. Cerebellar encephalopathy from this compound aceturate (beneril) toxicity in a dog -Korean Journal of Veterinary Research | 학회 [koreascience.kr]
- 2. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Unwanted drug side effects with pentamidine inhalation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. 673. This compound (WHO Food Additives Series 25) [inchem.org]
- 6. drugs.com [drugs.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Experimental studies on the nephrotoxicity of pentamidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhalation toxicity of aerosolized pentamidine isethionate in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of pentamidine excretion in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Type 1 diabetes - Wikipedia [en.wikipedia.org]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. This compound-induced encephalopathy in dogs: Case series and treatment with crisdesalazine [kojvs.org]
Evaluating the Cross-Reactivity of Diminazene in Enzyme-Linked Immunosorbent Assays (ELISAs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Diminazene in enzyme-linked immunosorbent assays (ELISAs), supported by experimental data. Understanding the specificity of an ELISA is critical for the accurate quantification of this compound in biological samples, particularly in the context of trypanosomiasis treatment where multiple drugs may be employed.
Executive Summary
A competitive ELISA has been developed for the detection of this compound in serum, demonstrating a high degree of specificity.[1][2] Cross-reactivity with other common trypanocidal drugs, such as Homidium bromide and Quinapyramine sulphate/chloride, is negligible.[1][2] However, a minor cross-reactivity with Isometamidium chloride has been observed, which is attributed to shared structural moieties between the two molecules.[2] This guide details the cross-reactivity profile, the experimental protocol used to determine it, and the underlying principles of the assay.
Data Presentation: Cross-Reactivity of the this compound ELISA
The specificity of a competitive ELISA for this compound was evaluated against other structurally related trypanocidal drugs. The following table summarizes the quantitative cross-reactivity data.
| Compound | 50% B/B₀ Concentration | Cross-Reactivity (%) |
| This compound aceturate | 2.05 ng/mL | 100 |
| Isometamidium chloride | 0.29 µg/mL | 0.71 |
| Homidium bromide | 500 µg/mL | 0.0004 |
| Quinapyramine sulphate/chloride | 500 µg/mL | 0.0004 |
Data sourced from a competitive ELISA developed for this compound detection in bovine serum.[2]
Structural Comparison of this compound and Related Compounds
The observed cross-reactivity, particularly with Isometamidium chloride, can be understood by comparing the chemical structures of these compounds. This compound and Isometamidium share a common amidinophenyl-triazene moiety, which is likely the primary epitope recognized by the anti-Diminazene antibodies.
Caption: Structural relationships between this compound and other trypanocides.
Experimental Protocols
The following is a detailed methodology for a competitive ELISA used to determine this compound concentrations and assess cross-reactivity.
1. Reagents and Materials:
-
Anti-Diminazene antibody (raised in rabbits)
-
This compound-horseradish peroxidase (HRP) conjugate
-
This compound aceturate standard
-
Potential cross-reactants (Isometamidium chloride, Homidium bromide, Quinapyramine sulphate/chloride)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Phosphate buffered saline with Tween 20 (PBST)
-
Substrate solution: Tetramethylbenzidine-hydrogen peroxide (TMB/H₂O₂)
-
Stop solution (e.g., 2M H₂SO₄)
-
Bovine serum samples
2. Antibody Coating of Microtiter Plates:
-
Dilute the anti-Diminazene antibody to its optimal concentration in coating buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
The plates can be frozen at -20°C for later use.[2]
3. Competitive ELISA Procedure:
Caption: Workflow for the competitive this compound ELISA.
-
Thaw the antibody-coated plates and wash them six times with PBST.[2]
-
Prepare standards of this compound aceturate and solutions of the potential cross-reactants at various concentrations.
-
Dilute the serum samples and the standards tenfold in a solution containing the optimally diluted this compound-HRP conjugate.[2]
-
Add 100 µL of the sample/standard-conjugate mixture to the wells.
-
Incubate for a specified time (e.g., 1 hour) at room temperature to allow for competition between the free this compound (in the sample/standard) and the this compound-HRP conjugate for binding to the immobilized antibodies.
-
Wash the plate six times with PBST to remove unbound reagents.
-
Add 100 µL of TMB/H₂O₂ substrate solution to each well and incubate in the dark at room temperature for a set time (e.g., 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
4. Calculation of Cross-Reactivity:
Cross-reactivity is calculated using the following formula:
Cross-Reactivity (%) = (Concentration of this compound at 50% B/B₀ / Concentration of test compound at 50% B/B₀) x 100
Where B is the absorbance of a sample or standard and B₀ is the absorbance of the zero standard (containing no this compound).
Conclusion
The competitive ELISA for this compound demonstrates high specificity, with negligible cross-reactivity to Homidium bromide and Quinapyramine sulphate/chloride.[1][2] The minor cross-reactivity with Isometamidium chloride (0.71%) is a key consideration for studies in regions where both drugs are used.[1][2] However, the significantly lower concentration of Isometamidium typically found in circulation following treatment means that it is unlikely to interfere with the accurate measurement of this compound in most practical scenarios.[2] This guide provides researchers with the necessary data and protocols to make informed decisions when using this immunoassay for pharmacokinetic studies, drug monitoring, and ensuring food safety.
References
A comparative study of the DNA binding affinity of Diminazene and its synthetic analogues
For Researchers, Scientists, and Drug Development Professionals
Diminazene, a well-known anti-trypanosomal agent, exerts its therapeutic effect by binding to the minor groove of DNA, primarily at AT-rich sequences. This interaction interferes with DNA replication and other crucial cellular processes.[1] Recent research has also highlighted its strong affinity for G-quadruplex structures, suggesting a potential role in telomerase inhibition and anticancer applications.[2][3] This guide provides a comparative study of the DNA binding affinity of this compound and its synthetic analogues, supported by experimental data and detailed methodologies, to aid in the development of novel DNA-targeting therapeutic agents.
Data Presentation: DNA Binding Affinity
The DNA binding affinity of this compound and its analogues is typically quantified by the equilibrium dissociation constant (Kd), where a smaller Kd value indicates a stronger binding affinity. The following table summarizes the reported Kd values for this compound and its synthetic analogue, Triazene-1, with different DNA structures.
| Compound | DNA Target | Method | Dissociation Constant (Kd) | Reference |
| This compound (Berenil) | AT-rich duplex DNA | ITC | ~1 µM | [3] |
| G-quadruplex (c-kit1) | ITC | ~1 nM | [2][3] | |
| Triazene-1 | AT-rich duplex DNA | ITC | Weak binding | [4] |
| G-quadruplex (c-kit1) | ITC | ~100 nM | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the DNA binding affinity of this compound and its analogues.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a fundamental technique to monitor the interaction between a small molecule and DNA. Binding can be observed as a change in the absorption spectrum of the compound (hypochromism, hyperchromism, or bathochromic/hypsochromic shifts).
Objective: To determine the binding of a ligand to DNA by observing changes in the absorbance spectrum.
Materials:
-
Double beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Stock solution of the compound (e.g., this compound) of known concentration in a suitable buffer (e.g., Tris-HCl)
-
Stock solution of DNA (e.g., calf thymus DNA or specific oligonucleotides) of known concentration in the same buffer
-
Buffer solution (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)
Procedure:
-
Prepare a solution of the compound at a fixed concentration in the buffer.
-
Record the UV-Vis spectrum of the compound solution alone (typically in the range of 200-600 nm).
-
Titrate the compound solution with increasing concentrations of the DNA stock solution.
-
After each addition of DNA, allow the solution to equilibrate for a few minutes and then record the UV-Vis spectrum.
-
Correct for the absorbance of DNA itself by running a parallel titration of buffer with the same DNA concentrations.
-
Analyze the changes in the absorbance spectrum of the compound at its maximum absorption wavelength (λmax) as a function of DNA concentration to determine the binding constant.
Fluorescence Spectroscopy (Competition Assay)
Fluorescence spectroscopy is a highly sensitive technique to study DNA-ligand interactions. A competition assay is particularly useful when the ligand of interest is not fluorescent. It involves a fluorescent probe that is known to bind to DNA. The displacement of this probe by the non-fluorescent ligand leads to a change in fluorescence, which can be used to determine the binding affinity of the competitor.
Objective: To determine the DNA binding affinity of a non-fluorescent ligand by its ability to displace a fluorescent DNA-binding probe.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Fluorescent DNA probe (e.g., Ethidium Bromide, DAPI)
-
Stock solution of the non-fluorescent ligand (e.g., this compound analogue)
-
Stock solution of DNA
-
Buffer solution
Procedure:
-
Prepare a solution containing DNA and the fluorescent probe at concentrations that result in a stable and measurable fluorescence signal.
-
Record the initial fluorescence emission spectrum of the DNA-probe complex.
-
Add increasing concentrations of the non-fluorescent ligand to the solution.
-
After each addition, allow the mixture to equilibrate and then record the fluorescence spectrum.
-
Observe the quenching or enhancement of the fluorescence signal as the probe is displaced by the ligand.
-
Plot the change in fluorescence intensity against the concentration of the ligand to calculate the IC50 value (the concentration of ligand required to displace 50% of the probe). The binding constant of the ligand can then be determined from the IC50 value and the known binding constant of the probe.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding. It can provide information about whether a ligand intercalates, binds to the groove, or induces other structural changes in the DNA helix.[3][5][6]
Objective: To investigate the conformational changes in DNA upon ligand binding.
Materials:
-
CD spectropolarimeter
-
Quartz cuvettes with a short path length (e.g., 1 mm)
-
Stock solutions of the ligand and DNA
-
Buffer solution
Procedure:
-
Record the CD spectrum of the DNA solution alone in the UV range (typically 220-320 nm). The characteristic B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.
-
Add the ligand to the DNA solution at a specific molar ratio.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Record the CD spectrum of the DNA-ligand complex.
-
Compare the CD spectrum of the complex with that of the free DNA. Changes in the ellipticity and wavelength of the CD bands indicate conformational changes in the DNA upon ligand binding. For example, an increase in the positive band at 275 nm can suggest a stabilization of the B-form, while the appearance of an induced CD signal in the region of the ligand's absorbance can indicate groove binding.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a highly quantitative technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[7][8]
Objective: To determine the thermodynamic parameters of the DNA-ligand interaction.
Materials:
-
Isothermal titration calorimeter
-
Syringe for titrant
-
Sample cell
-
Degassed stock solutions of the ligand and DNA in identical buffer
Procedure:
-
Load the DNA solution into the sample cell and the ligand solution into the injection syringe. The concentrations should be carefully chosen to ensure a measurable heat change upon binding.
-
Perform a series of small, sequential injections of the ligand into the DNA solution while maintaining a constant temperature.
-
The instrument measures the heat change associated with each injection.
-
The raw data is a series of heat spikes corresponding to each injection. Integrating these peaks gives the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to DNA.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).
Mandatory Visualization
Signaling Pathway: Telomerase Inhibition by G-Quadruplex Binding
This compound and some of its analogues can inhibit telomerase activity by binding to and stabilizing G-quadruplex structures in the telomeric regions of DNA. This prevents the telomerase enzyme from accessing and elongating the telomeres, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Circular and Linear Dichroism of Drug-DNA Systems | Springer Nature Experiments [experiments.springernature.com]
- 3. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound or berenil, a classic duplex minor groove binder, binds to G-quadruplexes with low nanomolar dissociation constants and the amidine groups ... - Molecular BioSystems (RSC Publishing) DOI:10.1039/C4MB00359D [pubs.rsc.org]
- 5. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 7. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
How does the in vitro anti-cancer activity of Diminazene compare to known chemotherapeutic agents?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anti-cancer activity of Diminazene aceturate (DIZE) against established chemotherapeutic agents. While direct comparative studies are limited, this document synthesizes available data to offer insights into its potential as an anti-cancer compound, detailing its mechanism of action and providing the necessary experimental context for its evaluation.
Comparative Cytotoxicity Data: HeLa Cells
Quantitative analysis of a drug's efficacy is often determined by its half-maximal inhibitory concentration (IC50), the concentration of a drug required to inhibit a biological process by 50%. The following table summarizes the available IC50 data for this compound aceturate, Doxorubicin, and Cisplatin on the human cervical cancer cell line, HeLa.
Disclaimer: The data presented below is compiled from different studies. Direct comparison of IC50 values should be approached with caution, as experimental conditions such as assay type, exposure duration, and specific cell line passage number can lead to significant variations.
| Compound | Cell Line | IC50 Value (µM) | Assay Type | Exposure Time | Reference |
| This compound Aceturate | HeLa | Inhibited viability in a dose-dependent manner* | WST-1 | 48 hours | |
| Doxorubicin | HeLa | 2.9 | MTT | 24 hours | |
| Doxorubicin | HeLa | 0.34 | MTT | Not Specified | |
| Cisplatin | HeLa | 1.5 - 29.5 (Range from meta-analysis) | Various | 48 hours | |
| Cisplatin | HeLa | 0.9 - 22.1 (Range from meta-analysis) | Various | 72 hours |
*The study on this compound aceturate demonstrated a dose-dependent inhibition of HeLa cell viability but did not report a specific IC50 value.
Signaling Pathway of this compound Aceturate in HeLa Cells
In human cervical carcinoma (HeLa) cells, this compound aceturate induces cytotoxicity by downregulating key oncogenes and disrupting the cell cycle. The proposed mechanism involves the decreased expression of Furin, c-Myc, and FOXM1. This leads to the subsequent downregulation of genes essential for cell cycle progression at the G1/S and G2/M phases, ultimately inhibiting cell proliferation and inducing apoptosis through the activation of caspase 3 and the loss of mitochondrial membrane potential.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the anti-cancer activity of this compound aceturate on HeLa cells.
Cell Proliferation (WST-1) Assay
The WST-1 assay was employed to assess the inhibitory effect of this compound aceturate on the viability of HeLa cells.
-
Cell Seeding: HeLa cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: After incubation, the culture medium was replaced with fresh medium containing various concentrations of this compound aceturate or a vehicle control (DMSO). The cells were then incubated for an additional 48 hours.
-
WST-1 Reagent Addition: Following treatment, 10 µL of the WST-1 reagent was added to each well.
-
Incubation and Measurement: The plates were incubated for 4 hours at 37°C. The absorbance was then measured at 450 nm using a microplate reader to determine the extent of cell proliferation.
Apoptosis Detection (Acridine Orange/Ethidium (B1194527) Bromide Staining)
This dual staining method was used to visualize apoptotic cells following treatment with this compound aceturate.
-
Cell Treatment: HeLa cells were treated with this compound aceturate or a vehicle control for 48 hours.
-
Staining: A staining solution containing acridine (B1665455) orange and ethidium bromide was added to the cells.
-
Visualization: The stained cells were observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, and late apoptotic cells display condensed and fragmented orange-red nuclei.
Mitochondrial Membrane Potential (JC-10) Assay
The JC-10 assay was utilized to measure the loss of mitochondrial membrane potential, a key indicator of apoptosis.
-
Cell Treatment: HeLa cells were treated with this compound aceturate or a vehicle control.
-
JC-10 Staining: The cells were stained with the JC-10 dye. In healthy cells with high mitochondrial membrane potential, JC-10 forms aggregates that fluoresce red. In apoptotic cells with low potential, the dye remains in its monomeric form and fluoresces green.
-
Analysis: The shift in fluorescence from red to green, indicating a loss of mitochondrial membrane potential, was observed and quantified.
Summary
Current in vitro evidence indicates that this compound aceturate exhibits anti-cancer properties against human cervical carcinoma cells (HeLa). Its mechanism of action involves the downregulation of critical oncogenes, leading to cell cycle arrest and apoptosis. While a direct comparison of its potency with conventional chemotherapeutic agents like Doxorubicin and Cisplatin is challenging due to a lack of head-to-head studies, the existing data warrants further investigation into this compound aceturate's potential as a novel anti-cancer therapeutic. Future studies performing direct comparative analyses on a broader range of cancer cell lines are necessary to fully elucidate its therapeutic index and relative efficacy.
A Comparative Guide to HPLC Methods for the Simultaneous Analysis of Diminazene and Other Veterinary Drugs
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the quality control and analysis of veterinary drugs. This guide provides a comparative overview of a newly validated HPLC method for the simultaneous determination of the trypanocidal agent Diminazene (B1218545) diaceturate and the related compound Isometamidium chloride, benchmarked against established methods for the analysis of this compound diaceturate in combination with the analgesic and stabilizer, Phenazone (also known as Antipyrine). This comparison aims to equip researchers and drug development professionals with the necessary data to select the most appropriate analytical method for their specific needs.
Performance Comparison of Validated HPLC Methods
The following tables summarize the key performance characteristics of two distinct HPLC methods for the simultaneous analysis of this compound with other veterinary drugs. Method 1 represents a widely used application for the analysis of this compound diaceturate and Phenazone in pharmaceutical formulations. Method 2 introduces a validated approach for the concurrent analysis of this compound aceturate and Isometamidium chloride in biological matrices (cattle tissues).
Table 1: Chromatographic Conditions
| Parameter | Method 1: this compound & Phenazone[1][2] | Method 2: this compound & Isometamidium[3][4] |
| Stationary Phase | Symmetry RP18 | Spherisorb CN |
| Column Dimensions | 150 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate (B84403) Buffer (pH 3.0) and Methanol (B129727) (70:30 v/v) | Acetonitrile (B52724) and 0.05 mol/L Ammonium Formate (pH 2.4) |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection Wavelength | 250 nm | 380 nm |
| Run Time | Approximately 10 min | Not Specified |
Table 2: Validation Parameters
| Parameter | Method 1: this compound & Phenazone[1][2] | Method 2: this compound & Isometamidium[3][4] |
| Linearity Range (this compound) | 20 - 100 µg/mL | Not Specified |
| Correlation Coefficient (r²) (this compound) | > 0.999 | ≥ 0.9993 |
| Linearity Range (Other Drug) | 25 - 125 µg/mL (Phenazone) | Not Specified |
| Correlation Coefficient (r²) (Other Drug) | > 0.999 (Phenazone) | ≥ 0.9993 (Isometamidium) |
| Accuracy (% Recovery - this compound) | 97.4 - 103.7% | 82.2 - 97.6% |
| Accuracy (% Recovery - Other Drug) | 98.1 - 101.5% (Phenazone) | 82.2 - 97.6% (Isometamidium) |
| Precision (RSD %) - Intra-day (this compound) | Not Specified | 0.3 - 5.2% |
| Precision (RSD %) - Inter-day (this compound) | Not Specified | 1.3 - 5.2% |
| Limit of Detection (LOD) (this compound) | 3.2 µg/mL | 0.01 mg/kg |
| Limit of Quantification (LOQ) (this compound) | 9.7 µg/mL | 0.025 mg/kg |
| Limit of Detection (LOD) (Other Drug) | 9.57 µg/mL (Phenazone) | 0.01 mg/kg (Isometamidium) |
| Limit of Quantification (LOQ) (Other Drug) | 28.99 µg/mL (Phenazone) | 0.025 mg/kg (Isometamidium) |
Experimental Protocols
Below are the detailed methodologies for the two compared HPLC methods.
Method 1: Simultaneous Determination of this compound Diaceturate and Phenazone
This method is designed for the quality control of veterinary pharmaceutical formulations.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Symmetry RP18 column (150 x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Reference standards for this compound diaceturate and Phenazone.
-
HPLC grade methanol and water.
-
Phosphate buffer components.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and methanol in a 70:30 (v/v) ratio. The mobile phase is filtered and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV detection at a wavelength of 250 nm.
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Standard Solution: Prepare individual stock solutions of this compound diaceturate and Phenazone in a suitable solvent (e.g., methanol or water). Further dilute with the mobile phase to create working standard solutions of known concentrations.
-
Sample Preparation (for injectable granules): Accurately weigh and dissolve the granules in a suitable solvent, followed by dilution with the mobile phase to achieve a concentration within the linear range of the method. Filter the final solution through a 0.45 µm filter before injection.
5. Validation Parameters:
-
Linearity: Assessed by injecting a series of standard solutions at different concentrations and constructing a calibration curve.
-
Accuracy: Determined by the recovery of known amounts of standards spiked into a placebo formulation.
-
Precision: Evaluated by repeated injections of the same standard solution (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
Method 2: Simultaneous Determination of this compound Aceturate and Isometamidium Chloride in Cattle Tissues
This method is tailored for the analysis of drug residues in biological matrices and employs a solid-phase extraction (SPE) clean-up step.[3][4]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Spherisorb CN column (250 x 4.6 mm, 5 µm particle size).
-
Solid-Phase Extraction (SPE) manifold and cartridges (Oasis WCX).
2. Reagents and Standards:
-
Reference standards for this compound aceturate and Isometamidium chloride.
-
HPLC grade acetonitrile and water.
-
Ammonium formate.
-
Reagents for sample extraction and SPE conditioning, washing, and elution.
3. Sample Preparation and Solid-Phase Extraction (SPE):
-
Extraction: Homogenize cattle tissue samples and extract the analytes using a mixture of water and acetonitrile.
-
SPE Clean-up:
-
Condition the Oasis WCX cartridges.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the target analytes (this compound and Isometamidium) with an appropriate elution solvent.
-
-
Final Solution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient elution using Acetonitrile and 0.05 mol/L Ammonium Formate solution (pH 2.4).[4]
-
Detection: UV detection at a wavelength of 380 nm.[3]
5. Validation Parameters:
-
Linearity: Established by analyzing spiked tissue extracts at various concentrations.[4]
-
Accuracy (% Recovery): Determined by comparing the analytical results of pre-spiked samples with those of post-spiked samples at three different concentration levels.[4]
-
Precision: Assessed through the analysis of spiked samples on the same day (intra-day) and on different days (inter-day).[4]
-
LOD and LOQ: Determined for both analytes in the cattle tissue matrix.[3][4]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the validation of a new HPLC method for the simultaneous analysis of veterinary drugs.
Caption: Workflow for HPLC Method Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an HPLC method for the simultaneous determination of this compound diaceturate and phenazone in injectable veterinary granules and bulk powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a high-performance liquid chromatography method for the determination of oxytetracycline, tetracycline, chlortetracycline and doxycycline in bovine milk and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Resistance Mechanisms to Diminazene and Isometamidium Chloride in Trypanosomes
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance in trypanosomes, the causative agents of African Trypanosomiasis, poses a significant threat to disease control in both humans and livestock. Diminazene (B1218545) aceturate and isometamidium (B1672257) chloride are two of the most widely used trypanocidal drugs. However, their extensive use has led to the development of resistant parasite populations. Understanding the molecular mechanisms underpinning resistance to these drugs is crucial for the development of new therapeutic strategies and for preserving the efficacy of existing treatments. This guide provides a comparative overview of the known resistance mechanisms to this compound and isometamidium chloride, supported by experimental data and detailed methodologies.
Key Resistance Mechanisms at a Glance
Resistance to both this compound and isometamidium chloride in trypanosomes is a complex phenomenon involving multiple molecular pathways. While some mechanisms are specific to one drug, others can confer cross-resistance. The primary mechanisms identified to date include reduced drug uptake, alterations in drug transporters, and changes in mitochondrial function.
| Mechanism of Resistance | This compound Aceturate | Isometamidium Chloride | Cross-Resistance Profile |
| Reduced Drug Accumulation | Yes. Primarily linked to mutations in the P2/TbAT1 adenosine (B11128) transporter in T. brucei.[1][2][3][4] In T. congolense, the mechanism is less clear but not associated with reduced transport capacity.[5][6][7] | Yes. Associated with decreased drug accumulation, potentially through increased efflux or reduced uptake.[8][9][10][11] | Cross-resistance between this compound and isometamidium has been reported, though it was previously considered uncommon.[2] |
| Alterations in Drug Transporters | Mutations or loss of function of the P2-type adenosine transporter (TbAT1) is a major determinant of resistance in T. brucei.[1][3][4] The orthologue in T. congolense (TcoAT1) has also been implicated.[1] | A GAA insertion in a gene encoding an ATP-binding cassette (ABC) transporter has been linked to resistance in some T. congolense strains.[9][12] However, this is not a universal marker.[9] | While distinct primary transporters are implicated, alterations in one may influence sensitivity to the other. |
| Mitochondrial Function | Resistance in T. congolense is strongly associated with a moderate to strong reduction in the mitochondrial membrane potential (ΔΨm).[5][6][7] | Changes in mitochondrial electrical potential have also been observed in isometamidium-resistant T. congolense.[8] The kinetoplast, the mitochondrial DNA, is a primary target of isometamidium.[8] | Alterations in mitochondrial function could be a common pathway contributing to resistance to both drugs. |
Quantitative Comparison of Drug Resistance
The level of resistance is often quantified by determining the 50% curative dose (CD50), which is the dose of a drug required to cure 50% of infected animals. The following table summarizes CD50 values from a study on drug-resistant Trypanosoma congolense clones.
| T. congolense Clone | Isometamidium Chloride CD50 (mg/kg) | This compound Aceturate CD50 (mg/kg) |
| IL 1180 (drug-sensitive) | 0.018 | 2.3 |
| IL 2856 (drug-resistant stock) | High levels of resistance | Intermediate to high levels of resistance |
| Clones from IL 2856 (Range) | 1.5 - 5.1 | 5.1 - 21.0 |
Data sourced from studies on clones derived from a drug-resistant Trypanosoma congolense stock.[13][14][15]
Experimental Protocols
In Vivo Assessment of Drug Resistance in Mice
This protocol is a standard method for determining the level of drug resistance in a trypanosome isolate.
-
Infection: Groups of mice are inoculated intraperitoneally with the trypanosome isolate under investigation.
-
Parasitemia Monitoring: The level of parasitemia (number of parasites in the blood) is monitored daily by examining a blood sample from the tail.
-
Drug Treatment: Once a stable parasitemia is established, mice are treated with a range of doses of the trypanocidal drug (this compound aceturate or isometamidium chloride).
-
Post-Treatment Monitoring: Parasitemia is monitored for a prolonged period (e.g., up to 60-100 days) to detect any relapse of infection.[16]
-
Data Analysis: The 50% curative dose (CD50) is calculated based on the number of mice cured at each drug concentration. A clone is considered resistant if the CD50 is significantly higher than that of a known sensitive reference clone.[12]
In Vitro Drug Susceptibility Assay
In vitro assays provide a high-throughput method for screening drug sensitivity.
-
Parasite Culture: Bloodstream form trypanosomes are cultured in a suitable medium (e.g., HMI-9) at 37°C and 5% CO2.
-
Drug Dilution Series: A serial dilution of the test drug is prepared in a 96-well plate.
-
Incubation: A defined number of trypanosomes are added to each well and incubated for a specific period (e.g., 48-72 hours).
-
Viability Assessment: Parasite viability is assessed using a metabolic indicator dye such as Alamar Blue (resazurin).[7] The fluorescence or absorbance is measured, which correlates with the number of viable parasites.
-
Data Analysis: The 50% effective concentration (EC50) is calculated, representing the drug concentration that inhibits parasite growth by 50%.
Visualizing Resistance Mechanisms and Workflows
Proposed Mechanisms of Drug Resistance
The following diagram illustrates the key cellular components and pathways involved in the development of resistance to this compound and isometamidium chloride.
Caption: Proposed resistance pathways for this compound and Isometamidium.
Experimental Workflow for Inducing and Characterizing Drug Resistance
This workflow outlines the steps involved in generating and analyzing drug-resistant trypanosome lines in a laboratory setting.
Caption: Workflow for generating and analyzing drug-resistant trypanosomes.
Conclusion
The mechanisms of resistance to this compound and isometamidium chloride are multifaceted and not yet fully elucidated. While alterations in specific drug transporters are key in some instances, changes in mitochondrial function appear to be a more convergent pathway for resistance, particularly in T. congolense. The lack of a single, universal resistance marker for either drug highlights the genetic plasticity of trypanosomes and the challenges in developing simple diagnostic tests for drug resistance. Further research employing genomic and proteomic approaches is essential to unravel the complex networks of genes and proteins involved in drug resistance. This knowledge will be instrumental in designing novel trypanocides that can bypass existing resistance mechanisms and in implementing effective drug resistance management strategies in the field.
References
- 1. Trypanocide Use and Molecular Characterization of Trypanosomes Resistant to this compound Aceturate in Cattle in Northern Côte D’Ivoire - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
- 5. This compound resistance in Trypanosoma congolense is not caused by reduced transport capacity but associated with reduced mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]
- 9. Genomic analysis of Isometamidium Chloride resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. research.itg.be [research.itg.be]
- 12. Identification of a genetic marker for isometamidium chloride resistance in Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Variation in resistance to isometamidium chloride and this compound aceturate by clones derived from a stock of Trypanosoma congolense [ilri.org]
- 14. Variation in resistance to isometamidium chloride and this compound aceturate by clones derived from a stock of Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Variation in resistance to isometamidium chloride and this compound aceturate by clones derived from a stock of Trypanosoma congolense | Parasitology | Cambridge Core [cambridge.org]
- 16. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]
Evaluating the synergistic effects of Diminazene in combination with other antiparasitic agents
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to standalone antiparasitic agents necessitates the exploration of combination therapies. Diminazene, a long-standing aromatic diamidine compound, has shown considerable promise when used synergistically with other drugs to enhance efficacy, broaden the spectrum of activity, and potentially reduce the required dosages, thereby minimizing toxicity. This guide provides a comparative analysis of this compound in combination with various antiparasitic agents, supported by experimental data, detailed methodologies, and visualizations of the underlying mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies evaluating the synergistic effects of this compound combinations against various parasites.
Table 1: In Vivo Efficacy of this compound Combination Therapies against Trypanosomiasis
| Combination Partner | Parasite | Animal Model | This compound (DA) Dose | Partner Dose | Key Findings | Reference(s) |
| Eflornithine (DFMO) | Trypanosoma brucei brucei | Rats (late-stage) | 10 mg/kg (IP) | 4% in drinking water for 6 days | Combination produced a permanent cure, while monotherapies only resulted in intermittent aparasitaemia.[1] | [1] |
| Eflornithine (DFMO) | Trypanosoma brucei brucei | Pigs (chronic) | 7 mg/kg (IM) | 300 mg/kg/day (oral) for 10 days | This compound monotherapy provided a longer relief period (17 days) compared to the combination (11 days) in this specific study.[2] | [2] |
| Levamisole | Trypanosoma brucei brucei | Rats | 3.5 mg/kg | 7.5 mg/kg | Combination therapy showed faster and higher recovery rates in reversing infection-induced pathological changes compared to DA alone. No relapse was recorded in the combination group.[3][4] | [3][4] |
| Vitamin C | Trypanosoma brucei brucei | Rats | 3.5 mg/kg | 100 mg/kg | Combination therapy showed faster and higher recovery rates compared to DA alone.[3][4] | [3][4] |
| Levamisole + Vitamin C | Trypanosoma brucei brucei | Rats | 3.5 mg/kg | 7.5 mg/kg Levamisole + 100 mg/kg Vitamin C | This triple combination also proved more effective than DA alone, with faster and higher recovery rates.[3][4] | [3][4] |
| Azithromycin (AZT) | Multidrug-resistant Trypanosoma brucei brucei | Rats | 7 mg/kg | 10, 20, and 30 mg/kg for 7 days | DA-AZT combinations cleared parasitaemia for 1-5 days post-treatment and enhanced survivability compared to DA alone.[5] | [5] |
| Azadirachta indica leaf extract | Trypanosoma brucei brucei | Rats | 7 mg/kg | 125 mg/kg | The combination was reported to be very effective, with no relapse of infection observed.[6] | [6] |
Table 2: In Vitro and In Vivo Efficacy of this compound Combination Therapies against Babesiosis and Leishmaniasis
| Combination Partner | Parasite | Assay/Animal Model | Key Findings | Reference(s) |
| Imidocarb dipropionate (ID) | Babesia bigemina | In vitro (SYBR Green I) | Synergistic interaction observed. | [7] |
| Imidocarb dipropionate (ID) | Babesia bovis | In vitro (SYBR Green I) | Additive interaction observed. | [7] |
| Imidocarb dipropionate (ID) | Babesia microti | BALB/c mice | Low-dose combination (6.25 mg/kg DA + 8.5 mg/kg ID) inhibited B. microti growth more effectively than higher-dose monotherapies.[7] | [7] |
| Chloroquine (Chq) | Leishmania donovani | In vitro (promastigotes) | Combination was at least nine times more efficacious than individual drugs. | [8][9][10] |
| Chloroquine (Chq) | Leishmania donovani | BALB/c mice | Combination significantly reduced splenic parasite numbers compared to individual therapies.[9][10] | [9][10] |
| Artesunate (Art) | Leishmania donovani | In vitro (promastigotes) | IC50 of Dim-Art combination (2.28 µg/mL) was significantly lower than this compound (9.16 µg/mL) or Artesunate (4.64 µg/mL) alone.[11] | [11] |
| Artesunate (Art) | Leishmania donovani | BALB/c mice | Combination therapy at 12.5 mg/kg for 28 days significantly reduced splenic parasite burden compared to single-drug treatments.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound combination therapies.
In Vitro Drug Synergy Assessment: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions, determining whether a combination is synergistic, additive, or antagonistic.[10][12][13][14][15]
1. Determination of Single-Agent IC50:
-
Culture the target parasite (e.g., Trypanosoma, Babesia, Leishmania) under standard laboratory conditions.
-
Prepare serial dilutions of each drug (this compound and the combination partner) individually.
-
Expose the parasite cultures to these varying concentrations for a defined period (e.g., 48-72 hours).
-
Assess parasite viability or growth inhibition using a suitable assay (e.g., SYBR Green I fluorescence assay, MTT assay, or microscopic counting).
-
Calculate the 50% inhibitory concentration (IC50) for each drug alone by plotting the dose-response curve and using non-linear regression analysis.
2. Combination Drug Exposure:
-
Design a matrix of drug concentrations, typically based on the individual IC50 values. A common approach is the fixed-ratio method, where the drugs are combined at ratios corresponding to their IC50s (e.g., 1:1, 1:2, 2:1).
-
Expose the parasite cultures to these drug combinations for the same duration as the single-agent assays.
-
Measure the effect (fraction affected, Fa) at each combination concentration.
3. Data Analysis and Combination Index (CI) Calculation:
-
Utilize specialized software (e.g., CompuSyn) or manual calculations based on the median-effect equation.
-
The software generates a Combination Index (CI) value for each data point.
-
The CI value provides a quantitative measure of the interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
In Vitro Parasite Growth Inhibition: SYBR Green I Fluorescence Assay
This assay is commonly used for high-throughput screening of anti-babesial and anti-malarial drugs.[16][17][18]
1. Materials:
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris, EDTA, saponin, Triton X-100)
-
Parasite culture (e.g., Babesia bovis in vitro culture)
-
Test compounds (this compound and combination partners)
2. Procedure:
-
Seed the 96-well plates with parasitized red blood cells at a specific hematocrit and parasitemia.
-
Add serial dilutions of the test compounds (singly and in combination) to the wells. Include untreated controls (100% growth) and uninfected red blood cells (background).
-
Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2) for 72-96 hours.
-
After incubation, add the SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-4 hours to allow for cell lysis and DNA staining.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~520 nm).
3. Data Analysis:
-
Subtract the background fluorescence of uninfected red blood cells.
-
The relative fluorescence units (RFU) are directly proportional to the parasite growth.
-
Calculate the percentage of growth inhibition for each drug concentration compared to the untreated control.
-
Determine the IC50 values from the dose-response curves.
In Vivo Efficacy Assessment in a Murine Model of Trypanosomiasis
Rodent models are fundamental for the preclinical evaluation of trypanocidal drug combinations.
1. Animal Model and Infection:
-
Use a suitable mouse or rat strain (e.g., BALB/c mice, Wistar rats).
-
Infect the animals intraperitoneally (IP) with a specific number of trypomastigotes (e.g., 1x10^6 Trypanosoma brucei brucei).
2. Monitoring and Treatment:
-
Monitor the development of parasitemia daily by examining tail blood smears under a microscope.
-
Once a stable or rising parasitemia is established, randomly assign the animals to different treatment groups:
-
Group 1: Vehicle control (untreated)
-
Group 2: this compound aceturate alone
-
Group 3: Combination partner drug alone
-
Group 4: this compound + partner drug combination
-
-
Administer the drugs according to the specified doses and routes (e.g., intraperitoneal, intramuscular, oral).
3. Assessment of Efficacy:
-
Parasitemia: Continue to monitor parasitemia daily post-treatment to determine the rate of parasite clearance and to detect any relapse of infection.
-
Survivability: Record the survival time of animals in each group.
-
Clinical and Hematological Parameters: Monitor clinical signs (e.g., body weight, temperature) and hematological parameters (e.g., packed cell volume, hemoglobin concentration) to assess the overall health and recovery of the animals.[3][4]
4. Data Analysis:
-
Compare the mean parasitemia levels, survival curves, and clinical/hematological parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA, Kaplan-Meier survival analysis).
Visualizing Mechanisms of Action and Synergy
The following diagrams, created using the DOT language, illustrate the signaling pathways and logical workflows associated with this compound and its combination partners.
References
- 1. britannica.com [britannica.com]
- 2. bdvets.org [bdvets.org]
- 3. Eflornithine. A new drug in the treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound aceturate (Berenil) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound aceturate (Berenil), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sdhopebiotech.com [sdhopebiotech.com]
- 8. droracle.ai [droracle.ai]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of a Fluorescence-Based Method for Antibabesial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of a Fluorescence-Based Assay for Large-Scale Drug Screening against Babesia and Theileria Parasites | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
A comparative genomic analysis of Diminazene-sensitive versus Diminazene-resistant parasite strains
For Researchers, Scientists, and Drug Development Professionals
Diminazene (B1218545) aceturate (DA), commercially known as Berenil, has been a cornerstone for treating protozoan parasitic infections in animals, particularly trypanosomiasis and babesiosis, for decades.[1] Its primary mechanism of action involves binding to the kinetoplast DNA (kDNA) within the parasite's mitochondrion, which inhibits DNA replication and impairs mitochondrial function.[2] However, the emergence of drug-resistant strains poses a significant threat to its continued efficacy.[2][3] This guide provides a comparative analysis of the genomic and molecular differences between this compound-sensitive and this compound-resistant parasite strains, with a focus on Trypanosoma and Babesia species.
Quantitative Analysis of Resistance
The development of resistance is quantitatively measured by the shift in the half-maximal inhibitory concentration (IC50). In-vitro studies demonstrate that parasites can develop significant resistance under continuous drug pressure.
Table 1: In Vitro Induced this compound Resistance in Babesia bovis
| Parameter | Parental Strain (Sensitive) | DA-Resistant Line (Day 12) | Fold Increase in IC50 |
|---|
| IC50 of DA (µM) | 0.08 ± 0.0065 | 1.14 ± 0.48 | 14-fold |
Data synthesized from a study on B. bovis cultivated under short-term DA pressure.[3] It is noteworthy that this induced resistance was found to be unstable, disappearing within 15 days of drug withdrawal.[3]
Genomic Determinants of this compound Resistance
Comparative genomic studies, particularly in African trypanosomes, have identified specific genetic alterations that confer resistance. These changes predominantly involve membrane transporters responsible for drug uptake.
Table 2: Key Genetic Loci Associated with this compound Resistance in Trypanosoma spp.
| Gene Locus | Protein | Parasite Species | Genomic Alteration in Resistant Strain | Consequence of Alteration |
|---|---|---|---|---|
| TbAT1 / P2 | Adenosine Transporter | T. b. brucei, T. b. rhodesiense, T. evansi | Gene deletion or point mutations (e.g., G430R)[4][5] | Reduced affinity or complete loss of function, leading to markedly decreased this compound accumulation.[6][7] |
| AQP2 | Aquaglyceroporin 2 | T. b. brucei, T. b. rhodesiense | Gene loss or formation of AQP2/AQP3 chimeric proteins.[4][8] | Primarily linked to melarsoprol/pentamidine cross-resistance (MPXR); its direct role in DA resistance is less pronounced but contributes to the overall drug transport landscape.[7][9] |
| Mitochondrion | N/A (Organelle) | T. congolense | No major genomic changes found in transporters. | Resistance associated with a moderate reduction in mitochondrial membrane potential (Ψm).[10] |
In Trypanosoma congolense, studies have shown that resistance can emerge without significant changes in transporter gene sequences, suggesting alternative mechanisms such as alterations in mitochondrial membrane potential may play a crucial role.[10] In Babesia gibsoni, RNA sequencing analysis identified two parasite genes that were significantly upregulated (over five-fold) in the presence of DA, indicating that gene expression changes can also be a mechanism of resistance.[11]
Key Experimental Protocols
The identification of resistance mechanisms relies on standardized in vitro and genomic analysis techniques.
Protocol 1: In Vitro Drug Sensitivity Assay (Alamar Blue Method)
This assay is widely used to determine the IC50 values of trypanocidal compounds by measuring cell viability.[12]
-
Parasite Culture: Bloodstream form trypanosomes are cultured in a suitable medium (e.g., HMI-9) to achieve a logarithmic growth phase.
-
Assay Preparation: Parasites are seeded into 96-well plates at a density of approximately 1x10⁴ cells/ml.[12]
-
Drug Dilution: A serial dilution of this compound aceturate is prepared and added to the wells. Control wells with no drug are included.
-
Incubation: The plates are incubated for 48-72 hours under appropriate conditions (e.g., 37°C, 5% CO₂).
-
Viability Measurement: Alamar Blue (Resazurin) solution is added to each well (typically 10% of the total volume) and incubated for another 2-4 hours.[12] Viable cells metabolize the non-fluorescent blue Resazurin into the highly fluorescent pink Resorufin.
-
Data Acquisition: Fluorescence is read using a microplate reader (e.g., 530 nm excitation, 590 nm emission).
-
Analysis: The fluorescence data is normalized to controls and plotted against drug concentration to calculate the IC50 value using a suitable regression model.
Protocol 2: Comparative Whole-Genome/RNA Sequencing Analysis
This protocol outlines a general workflow for identifying genetic mutations or differential gene expression.
-
Strain Development: A resistant parasite line is developed from a sensitive parental clone through continuous, escalating exposure to this compound aceturate in vitro or by isolating it from a treated animal.
-
Nucleic Acid Extraction: High-quality genomic DNA (gDNA) or total RNA is extracted from both the sensitive (parental) and resistant parasite populations.
-
Library Preparation & Sequencing:
-
For Genomics , gDNA is fragmented, and sequencing libraries are prepared for a high-throughput platform (e.g., Illumina).
-
For Transcriptomics (RNA-Seq) , mRNA is enriched, converted to cDNA, and then prepared into sequencing libraries.[11]
-
-
Sequencing: The prepared libraries are sequenced to generate high-coverage reads (e.g., >30x coverage for WGS).
-
Bioinformatic Analysis:
-
Read Mapping: Sequencing reads are aligned to a high-quality reference genome.
-
Variant Calling: For genomic data, Single Nucleotide Polymorphisms (SNPs), insertions/deletions (indels), and Copy Number Variations (CNVs) are identified and compared between sensitive and resistant strains.
-
Differential Expression: For RNA-Seq data, read counts per gene are quantified and statistically analyzed to identify genes that are significantly up- or down-regulated in the resistant strain.[11]
-
-
Candidate Gene Validation: Genes identified through bioinformatic analysis are validated using techniques like qPCR, gene knockout, or functional expression in susceptible parasites.
Visualized Workflows and Mechanisms
Experimental Workflow for Resistance Discovery
The following diagram illustrates the typical workflow used by researchers to identify the genetic basis of drug resistance in parasites.
Mechanism of this compound Action and Resistance
This diagram contrasts the mechanism of this compound uptake in sensitive parasites with the mechanisms that confer resistance.
References
- 1. This compound Aceturate (Berenil) Modulates the Host Cellular and Inflammatory Responses to Trypanosoma congolense Infection | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Development of unstable resistance to this compound aceturate in Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative genomics of drug resistance in Trypanosoma brucei rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug management and parasite resistance in bovine trypanosomiasis in Africa [fao.org]
- 7. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
- 8. Instability of aquaglyceroporin (AQP) 2 contributes to drug resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. This compound resistance in Trypanosoma congolense is not caused by reduced transport capacity but associated with reduced mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of gene expression of Babesia gibsoni cultured with this compound aceturate using RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diminazene: A Comprehensive Guide for Laboratory Professionals
The safe handling and disposal of chemical compounds are critical for ensuring laboratory safety and environmental compliance. For researchers, scientists, and drug development professionals working with Diminazene, a potent aromatic diamidine derivative, adherence to established disposal protocols is essential to mitigate risks and maintain a safe working environment. This guide provides essential safety and logistical information, including operational and disposal plans for this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with the following safety protocols derived from its Safety Data Sheet (SDS).
Personal Protective Equipment (PPE) and Handling:
-
Gloves and Clothing : Always wear protective gloves and impervious clothing to prevent skin contact.[1][2]
-
Eye Protection : Use tightly fitting safety goggles or face protection.[1]
-
Respiratory Protection : Avoid breathing dust, mist, or vapors by working in a well-ventilated area or using appropriate respiratory protection.[1][2][3][4]
-
Hygiene : Wash hands and skin thoroughly after handling.[1][2][3] Do not eat, drink, or smoke in areas where this compound is used.[1][2][3][4]
-
Storage : Store this compound in properly labeled, tightly sealed containers in a cool, dry, and well-ventilated area, and keep it locked up.[1][2][3][4][5]
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Avoid breathing in dust and prevent contact with skin and eyes.[6]
-
Use dry clean-up procedures such as vacuuming or sweeping.[6] Ensure the vacuum cleaner is fitted with a HEPA filter.[6]
-
To prevent dust from becoming airborne, you may dampen the powder with water before sweeping.[6]
-
For liquid formulations, absorb the spill with an inert, non-combustible material like diatomite or universal binders.[2][5]
-
Collect all waste material into a suitable, closed container labeled for disposal.[1][6]
Major Spills:
-
Clear the area of all personnel and move upwind.[6]
-
Alert emergency responders, providing them with the location and nature of the hazard.[6]
-
Wear full personal protective equipment, including respiratory protection.[5][6]
-
Prevent the spillage from entering drains, sewers, or water courses.[5][6] If containment is not possible, local authorities should be notified.[2][3]
-
Follow the containment and collection procedures for minor spills.[6]
This compound Disposal Procedures
All waste containing this compound must be managed in strict accordance with local, state, and federal regulations.[6] Under no circumstances should this compound waste be discharged into sewer systems.[1]
Summary of Disposal Methods
| Disposal Method | Description | Key Considerations |
| Approved Waste Disposal Plant | The primary recommended method. Waste is transported to a facility licensed to handle and process chemical waste.[2][3] | Ensures compliance with environmental regulations. The vendor will handle the final destruction or detoxification. |
| Controlled Incineration | High-temperature incineration in a licensed apparatus, often after mixing with a suitable combustible material.[6] Flue gas scrubbing may be required.[1] | Effective for complete destruction of the compound. Must be performed in a facility equipped to handle chemical incineration. |
| Licensed Chemical Destruction | The material is sent to a specialized plant for chemical neutralization or destruction.[1] | Ensures the chemical is rendered non-hazardous through a validated process. |
| Licensed Landfill | Disposal by burial in a landfill specifically licensed to accept chemical waste.[6] | This is a less preferred method and should only be used if other options are not available and it is permitted by regulations. |
Step-by-Step Disposal Protocol:
-
Waste Segregation : Collect all this compound waste, including unused product, contaminated materials (e.g., PPE, absorbent materials), and empty containers, in designated, clearly labeled, and sealed containers. Do not mix with other waste streams.
-
Container Management : Leave chemicals in their original containers where possible. Empty containers should be handled like the product itself. They can be triple-rinsed (with the rinsate collected as hazardous waste) and then offered for recycling or punctured to prevent reuse before disposal in a sanitary landfill.[1]
-
Storage of Waste : Store waste containers in a secure, designated hazardous waste storage area.
-
Consult Authority : Contact a licensed waste management authority or vendor to determine the appropriate disposal facility and procedure based on your location and the specific form of the waste.[6]
-
Documentation : Ensure all waste is tracked and documented according to institutional and regulatory requirements.[6]
Experimental Protocols for Disposal
The provided search results do not contain specific experimental protocols for the chemical neutralization of this compound. The standard industry practice and recommendation is to dispose of this compound through a licensed and approved waste disposal facility, which will use established methods like high-temperature incineration.[1][3][6]
This compound Disposal Workflow
References
Personal protective equipment for handling Diminazene
Essential Safety and Handling of Diminazene
For researchers, scientists, and drug development professionals, the paramount concern when working with any chemical is safety. This guide provides immediate, essential information for the safe handling and disposal of this compound, an anti-infective agent. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powdered form, appropriate personal protective equipment is mandatory to prevent exposure.[1][2] The recommended PPE includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection: Chemical-resistant gloves are essential.[1][2][3][4] Wear impervious, fire/flame resistant clothing to avoid skin contact.[2]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a full-face respirator should be used, especially if exposure limits are exceeded or irritation is experienced.[2][5]
-
Hand Hygiene: Wash hands thoroughly after handling the compound.[1][3][4]
Emergency Procedures
In the event of an exposure, immediate action is critical. The following are first-aid measures to be taken:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1][3][4] If skin irritation occurs, seek medical attention.[3][4] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1][6] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Spill and Disposal Plan
Proper containment and disposal of this compound are crucial to prevent environmental contamination and further exposure.
Spill Response:
In case of a spill, follow these steps:
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1][5]
-
Clean-up:
-
For minor spills, use dry clean-up procedures and avoid generating dust.[5] You can dampen the material with water to prevent dusting before sweeping.[5]
-
Collect the spilled material using non-sparking tools and place it in a suitable, labeled container for disposal.[1][5]
-
For major spills, alert emergency responders.[5]
-
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[5][6]
-
Do not allow the chemical to be discharged into the environment.[1]
-
Contaminated packaging should also be disposed of according to official regulations.[6]
Experimental Workflow: this compound Spill Response
The following diagram outlines the procedural flow for safely managing a this compound spill.
Caption: Workflow for handling a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
